molecular formula C9H8N2OS B1463879 5-Phenoxy-1,3-thiazol-2-amine CAS No. 1269461-96-2

5-Phenoxy-1,3-thiazol-2-amine

Cat. No.: B1463879
CAS No.: 1269461-96-2
M. Wt: 192.24 g/mol
InChI Key: LBLQZXVZGDUZIN-UHFFFAOYSA-N
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Description

5-Phenoxy-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenoxy-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQZXVZGDUZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Phenoxy-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates.[1] This guide details a strategic, three-step synthesis commencing with the Williamson ether synthesis of a key phenoxyacetone intermediate, followed by its selective α-bromination, and culminating in the Hantzsch thiazole synthesis. Each experimental protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the reaction dynamics. Furthermore, a complete characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is provided with predicted spectral data to aid in the verification of the synthesized compound.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 1,3-thiazole ring, and particularly the 2-aminothiazole core, is a cornerstone in the design and discovery of novel therapeutic agents. This five-membered heterocyclic system, containing both nitrogen and sulfur, is a versatile pharmacophore capable of engaging in a wide array of biological interactions. Its prevalence in drug discovery is underscored by its presence in anticancer agents, antivirals, and anti-inflammatory drugs.[2] The continued exploration of novel 2-aminothiazole derivatives, such as 5-Phenoxy-1,3-thiazol-2-amine, is driven by the potential to uncover new therapeutic applications and to refine the pharmacological profiles of existing drug candidates.

Synthetic Strategy and Experimental Protocols

The synthesis of 5-Phenoxy-1,3-thiazol-2-amine is strategically designed to proceed through readily accessible starting materials and well-established, high-yielding reactions. The overall synthetic pathway is depicted below.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hantzsch Thiazole Synthesis Phenol Phenol Phenoxyacetone 1-Phenoxyacetone Phenol->Phenoxyacetone Base (e.g., NaOH) Acetone Chloroacetone Chloroacetone Chloroacetone->Phenoxyacetone Base (e.g., NaOH) Acetone Bromo_Phenoxyacetone 1-Bromo-3-phenoxyacetone Phenoxyacetone->Bromo_Phenoxyacetone Acid Catalyst (e.g., HBr) Acetic Acid Bromine Bromine Bromine->Bromo_Phenoxyacetone Acid Catalyst (e.g., HBr) Acetic Acid Target 5-Phenoxy-1,3-thiazol-2-amine Bromo_Phenoxyacetone->Target Ethanol Reflux Thiourea Thiourea Thiourea->Target Ethanol Reflux

Caption: Overall synthetic route to 5-Phenoxy-1,3-thiazol-2-amine.

Step 1: Synthesis of 1-Phenoxyacetone

The initial step involves the formation of the ether linkage through a Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable method for coupling the phenoxide ion with chloroacetone.[3][4]

Protocol:

  • To a solution of phenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a strong base like sodium hydroxide or potassium carbonate (1.1 equivalents) at room temperature.

  • Stir the mixture until the phenol is completely converted to the corresponding phenoxide salt.

  • Slowly add chloroacetone (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-phenoxyacetone.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: α-Bromination of 1-Phenoxyacetone

The key intermediate, 1-bromo-3-phenoxyacetone, is synthesized by the selective bromination of 1-phenoxyacetone at the α-position to the carbonyl group. This reaction typically proceeds via an acid-catalyzed enolization followed by reaction with elemental bromine.[1][5]

Protocol:

  • Dissolve 1-phenoxyacetone (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid to the reaction mixture, maintaining the temperature below 30°C with an ice bath.

  • Stir the reaction mixture at room temperature until the bromine color disappears.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 1-bromo-3-phenoxyacetone.

Step 3: Hantzsch Thiazole Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

The final step is the venerable Hantzsch thiazole synthesis, which involves the condensation and cyclization of the α-haloketone with thiourea to form the 2-aminothiazole ring.[2][6]

Protocol:

  • In a round-bottom flask, dissolve 1-bromo-3-phenoxyacetone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a base such as sodium bicarbonate solution to precipitate the product.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Phenoxy-1,3-thiazol-2-amine.

Characterization of 5-Phenoxy-1,3-thiazol-2-amine

A comprehensive analytical workflow is essential for the unambiguous identification and purity assessment of the synthesized 5-Phenoxy-1,3-thiazol-2-amine.

Characterization_Workflow Synthesized_Product Synthesized Product (5-Phenoxy-1,3-thiazol-2-amine) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are presented below.

Table 1: Predicted ¹H NMR Data for 5-Phenoxy-1,3-thiazol-2-amine

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
NH₂5.0 - 7.0Broad Singlet
Thiazole-H (C4-H)6.5 - 7.0Singlet
Phenyl-H (ortho)6.9 - 7.1Multiplet
Phenyl-H (para)7.2 - 7.4Multiplet
Phenyl-H (meta)7.3 - 7.5Multiplet
O-CH₂~4.8Singlet

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration and may exchange with D₂O.[7]

Table 2: Predicted ¹³C NMR Data for 5-Phenoxy-1,3-thiazol-2-amine

CarbonPredicted Chemical Shift (δ, ppm)
C=O (in precursor)~200
C-Br (in precursor)30 - 40
C2 (Thiazole, C-NH₂)165 - 170
C4 (Thiazole, C-H)105 - 115
C5 (Thiazole, C-O)140 - 150
Phenyl C (ipso, C-O)155 - 160
Phenyl C (ortho)115 - 120
Phenyl C (para)120 - 125
Phenyl C (meta)128 - 130
O-CH₂65 - 75

Note: The chemical shifts are approximate and can be influenced by the solvent.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 5-Phenoxy-1,3-thiazol-2-amine

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=N Stretch (thiazole)1620 - 1650Strong
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-O Stretch (ether)1200 - 1250Strong
C-S Stretch600 - 800Weak to Medium

Note: The presence of the characteristic N-H and C=N stretches provides strong evidence for the formation of the 2-aminothiazole ring.[10]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound.

Table 4: Predicted Mass Spectrometry Data for 5-Phenoxy-1,3-thiazol-2-amine

m/zInterpretation
[M]+•Molecular ion peak
[M - C₆H₅O]+Loss of the phenoxy group
[C₆H₅OH]+•Phenol fragment
[C₃H₃N₂S]+2-Aminothiazole fragment

Note: The exact m/z values will depend on the isotopic composition of the elements. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.[11][12]

Conclusion

This technical guide outlines a systematic and efficient approach for the synthesis and characterization of 5-Phenoxy-1,3-thiazol-2-amine. By leveraging the classical Williamson ether synthesis and the robust Hantzsch thiazole synthesis, this valuable 2-aminothiazole derivative can be reliably prepared. The detailed characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. The methodologies and analytical insights presented herein are intended to facilitate further research and development in the fields of medicinal chemistry and materials science, where 2-aminothiazole derivatives continue to play a pivotal role.

References

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of phenoxyacetone from phenol. (2015, July 7). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Bromoacetone. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Mohamed, Y. A., Abbas, H. A., & El-Manawaty, M. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 76(5), 456-462.
  • Bromination of Acetone Experiment. (2022, March 18). YouTube. Retrieved January 26, 2026, from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 26, 2026, from [Link]

  • Yankova, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2012.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved January 26, 2026, from [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
  • DeTar, D. F., & Weis, C. (1956). The Reduction of Organic Halides by Stannous Chloride. Journal of the American Chemical Society, 78(18), 4296-4299.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.
  • Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin. (n.d.). Google Patents.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Bell, R. P., & Gelles, E. (1951). Kinetics of Bromination of Acetone, Bromoacetone, and 1,1-Dibromoacetone. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 210(1102), 310-325.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the physicochemical properties, synthesis, and potential biological significance of the novel heterocyclic compound, 5-Phenoxy-1,3-thiazol-2-amine. Given the limited direct experimental data available for this specific molecule, this document leverages established principles of medicinal chemistry and data from structurally related analogs to provide a robust predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar chemical entities in drug discovery and development.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in approved drugs and clinical candidates underscores its importance as a versatile pharmacophore. The 2-aminothiazole ring system is known to engage in a variety of biological interactions, contributing to activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects. The introduction of a phenoxy group at the 5-position of the thiazole ring in 5-Phenoxy-1,3-thiazol-2-amine is anticipated to significantly influence its physicochemical properties and biological activity profile, primarily through modulation of its lipophilicity, electronic distribution, and steric bulk.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₉H₈N₂OSBased on the chemical structure.
Molecular Weight 192.24 g/mol Calculated from the molecular formula.
Melting Point (°C) 180 - 2202-aminothiazole has a melting point of 91-93°C. The introduction of the larger, more rigid phenoxy group is expected to increase the melting point due to enhanced crystal lattice energy. For comparison, the related compound 5-phenyl-1,3,4-thiadiazol-2-amine has a melting point of 223-227 °C[1].
Boiling Point (°C) > 300 (decomposes)High boiling point is expected due to the polar nature and potential for intermolecular hydrogen bonding. Decomposition at higher temperatures is common for such heterocyclic amines.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol)The presence of the amino and thiazole nitrogen atoms allows for hydrogen bonding with water, but the hydrophobic phenoxy group will limit aqueous solubility. Good solubility in polar aprotic and protic organic solvents is anticipated.
logP 1.5 - 2.5The phenoxy group significantly increases lipophilicity compared to unsubstituted 2-aminothiazole. This range is often associated with good membrane permeability.
pKa Basic (amine): 4-5; Acidic (thiazole C-H): ~20The 2-amino group is expected to be the primary basic center. The acidity of the C-H bond at the 4-position of the thiazole ring is generally low but can be influenced by substituents.

Proposed Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly versatile method for the construction of the 2-aminothiazole ring system. This reaction involves the condensation of an α-halocarbonyl compound with a thiourea. For the synthesis of 5-Phenoxy-1,3-thiazol-2-amine, the key precursor would be an α-phenoxy-α-haloacetaldehyde or a related ketone. While the direct precursor, 2-bromo-2-phenoxyacetaldehyde, is not commercially available, a plausible synthetic route is proposed below.

Synthetic Pathway

Hantzsch_Synthesis Phenol Phenol Phenoxyacetaldehyde_acetal Phenoxyacetaldehyde Dimethyl Acetal Phenol->Phenoxyacetaldehyde_acetal Williamson Ether Synthesis Chloroacetaldehyde Chloroacetaldehyde Dimethyl Acetal Chloroacetaldehyde->Phenoxyacetaldehyde_acetal Phenoxyacetaldehyde Phenoxyacetaldehyde Phenoxyacetaldehyde_acetal->Phenoxyacetaldehyde Acidic Hydrolysis alpha_Bromo_Phenoxyacetaldehyde 2-Bromo-2-phenoxyacetaldehyde Phenoxyacetaldehyde->alpha_Bromo_Phenoxyacetaldehyde α-Bromination Brominating_agent Brominating Agent (e.g., NBS, Br₂) Brominating_agent->alpha_Bromo_Phenoxyacetaldehyde Target_Molecule 5-Phenoxy-1,3-thiazol-2-amine alpha_Bromo_Phenoxyacetaldehyde->Target_Molecule Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Target_Molecule caption Proposed synthetic pathway for 5-Phenoxy-1,3-thiazol-2-amine.

Caption: Proposed synthetic pathway for 5-Phenoxy-1,3-thiazol-2-amine.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Phenoxyacetaldehyde Dimethyl Acetal

  • To a solution of sodium phenoxide (prepared from phenol and sodium hydroxide) in an appropriate solvent (e.g., DMF), add chloroacetaldehyde dimethyl acetal.

  • Heat the reaction mixture to facilitate the Williamson ether synthesis.

  • After the reaction is complete (monitored by TLC), perform an aqueous workup to remove inorganic salts.

  • Purify the crude product by distillation under reduced pressure to obtain phenoxyacetaldehyde dimethyl acetal.

Step 2: Synthesis of Phenoxyacetaldehyde

  • Hydrolyze the phenoxyacetaldehyde dimethyl acetal using a dilute acid catalyst (e.g., aqueous HCl) in a suitable solvent mixture (e.g., acetone/water).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield phenoxyacetaldehyde[2].

Step 3: Synthesis of 2-Bromo-2-phenoxyacetaldehyde

  • Dissolve phenoxyacetaldehyde in a suitable solvent (e.g., chloroform or acetic acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (e.g., AIBN), or elemental bromine.

  • Control the reaction temperature to prevent over-bromination.

  • After completion, quench the reaction and perform an aqueous workup.

  • The crude 2-bromo-2-phenoxyacetaldehyde is often used directly in the next step without extensive purification due to its potential instability.

Step 4: Hantzsch Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

  • Dissolve the crude 2-bromo-2-phenoxyacetaldehyde in a suitable solvent, such as ethanol or isopropanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Phenoxy-1,3-thiazol-2-amine.

Predicted Spectral Analysis

The structural elucidation of 5-Phenoxy-1,3-thiazol-2-amine would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m2HH-meta of phenoxy group
6.90 - 7.10m3HH-ortho and H-para of phenoxy group
~7.00s1HH-4 of thiazole ring
5.50 - 6.50br s2H-NH₂ (exchangeable with D₂O)

The chemical shift of the thiazole proton at C4 is influenced by the electron-donating nature of the phenoxy group. The broad singlet for the amino protons is characteristic and its exchange with D₂O would confirm its assignment.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~168C2 (C-NH₂)
~158C-ipso of phenoxy group
~145C5
~130C-para of phenoxy group
~125C-meta of phenoxy group
~120C-ortho of phenoxy group
~115C4

The chemical shifts are estimates and will be influenced by the solvent used for analysis.

IR Spectroscopy
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching of the primary amine
3100 - 3000MediumAromatic C-H stretching
~1620StrongC=N stretching of the thiazole ring
~1590, ~1490Medium to StrongAromatic C=C stretching
~1240StrongAryl-O-C asymmetric stretching
~1050MediumAryl-O-C symmetric stretching

The IR spectrum is expected to be dominated by the characteristic stretches of the amino group and the aromatic and thiazole rings.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 5-Phenoxy-1,3-thiazol-2-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 192. Key fragmentation pathways would likely involve the loss of the phenoxy group, cleavage of the thiazole ring, and loss of small neutral molecules like HCN.

Potential Biological Activity and Drug Development Insights

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a phenoxy group at the 5-position can significantly modulate these activities.

  • Structure-Activity Relationship (SAR): The phenoxy group can participate in π-π stacking and hydrophobic interactions within a biological target. Its electron-donating nature can also influence the electronic properties of the thiazole ring, potentially affecting its ability to act as a hydrogen bond acceptor or donor.

  • Potential Therapeutic Areas: Based on the known activities of 2-aminothiazole derivatives, 5-Phenoxy-1,3-thiazol-2-amine and its analogs could be investigated for:

    • Antimicrobial Activity: Many 2-aminothiazoles exhibit antibacterial and antifungal properties.

    • Anticancer Activity: The 2-aminothiazole core is present in several kinase inhibitors and other anticancer agents.

    • Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.

The following diagram illustrates the workflow for the preliminary biological evaluation of a novel compound like 5-Phenoxy-1,3-thiazol-2-amine.

Biological_Evaluation cluster_0 In Vitro Screening cluster_1 ADME-Tox Profiling cluster_2 Lead Optimization Target_Binding Target Binding Assays Metabolic_Stability Metabolic Stability Target_Binding->Metabolic_Stability Enzyme_Inhibition Enzyme Inhibition Assays Permeability Permeability (e.g., PAMPA) Enzyme_Inhibition->Permeability Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) Solubility Solubility Assessment Cell_Based_Assays->Solubility Cytotoxicity Cytotoxicity against normal cell lines Cell_Based_Assays->Cytotoxicity SAR_Studies Structure-Activity Relationship (SAR) Studies Solubility->SAR_Studies Permeability->SAR_Studies Metabolic_Stability->SAR_Studies Cytotoxicity->SAR_Studies Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis Compound 5-Phenoxy-1,3-thiazol-2-amine Analog_Synthesis->Compound Iterative Improvement Compound->Target_Binding Compound->Enzyme_Inhibition Compound->Cell_Based_Assays caption Workflow for preliminary biological evaluation of a novel compound.

Caption: Workflow for preliminary biological evaluation of a novel compound.

Conclusion

While 5-Phenoxy-1,3-thiazol-2-amine remains a largely unexplored chemical entity, this in-depth technical guide provides a comprehensive predictive and comparative analysis of its physicochemical properties, a plausible synthetic route, and its potential for biological activity. The Hantzsch thiazole synthesis offers a viable pathway for its preparation, and its structural features suggest it may possess interesting pharmacological properties. This guide serves as a starting point for researchers to embark on the synthesis and evaluation of this and related novel 2-aminothiazole derivatives, contributing to the ongoing discovery of new therapeutic agents.

References

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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Phenoxy-1,3-thiazol-2-amine: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of a Novel Thiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile, which spans anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 5-Phenoxy-1,3-thiazol-2-amine . In the absence of direct empirical data for this molecule, we will embark on a scientifically grounded exploration of its most probable mechanism of action. Drawing from the extensive literature on analogous structures, we posit a compelling hypothesis: 5-Phenoxy-1,3-thiazol-2-amine functions as a modulator of protein kinase activity, a mechanism central to the treatment of numerous proliferative and inflammatory diseases.

This document will serve as a technical roadmap for researchers and drug development professionals, outlining the scientific rationale behind this hypothesis and providing a detailed framework for its experimental validation. We will delve into the causality of experimental choices, ensuring that each proposed protocol is a self-validating system, a hallmark of rigorous scientific inquiry.

The 2-Aminothiazole Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminothiazole moiety is a recurring motif in a multitude of clinically relevant kinase inhibitors. Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical anchoring point for competitive inhibitors. The diverse biological activities reported for 2-aminothiazole derivatives, including antitumor, antiviral, and anti-inflammatory effects, often trace back to their modulation of kinase-mediated signaling pathways.[1]

Several studies have demonstrated that derivatives of the 2-aminothiazole scaffold exhibit potent inhibitory effects against a range of kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] For instance, certain 2-aminophenyl-5-halothiazoles have been shown to inhibit Aurora kinase activity, leading to a decrease in the phosphorylation of its downstream substrate, histone H3.[1] This body of evidence provides a strong precedent for investigating 5-Phenoxy-1,3-thiazol-2-amine as a potential kinase inhibitor.

The Phenoxy Moiety: A Key Determinant of Target Specificity and Potency

The introduction of a phenoxy group at the 5-position of the thiazole ring is a critical structural feature that likely dictates the compound's target selectivity and potency. This lipophilic group can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket, potentially conferring selectivity for kinases with complementary hydrophobic sub-pockets.

The strategic placement of such a group can enhance binding affinity and modulate the pharmacokinetic properties of the molecule. The design of potent and selective kinase inhibitors often involves the exploration of various substituents on a core scaffold to optimize interactions with the target kinase.

Proposed Mechanism of Action: Competitive Inhibition of Protein Kinases

We hypothesize that 5-Phenoxy-1,3-thiazol-2-amine acts as a Type I ATP-competitive inhibitor of one or more protein kinases. This proposed mechanism is illustrated in the following signaling pathway diagram:

G cluster_kinase_activity Kinase Activity and Inhibition cluster_downstream_effects Downstream Cellular Effects ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds to active site Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor 5-Phenoxy-1,3-thiazol-2-amine Inhibitor->Kinase Binds to ATP pocket Inhibitor->Phospho_Substrate Inhibition of Phosphorylation Cell_Signaling Downstream Signaling Cascade Phospho_Substrate->Cell_Signaling Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Cell_Signaling->Cellular_Response Leads to

Caption: Proposed mechanism of 5-Phenoxy-1,3-thiazol-2-amine as a competitive kinase inhibitor.

In this model, 5-Phenoxy-1,3-thiazol-2-amine directly competes with endogenous ATP for binding to the active site of a protein kinase. This binding event prevents the phosphorylation of the kinase's substrate, thereby interrupting the downstream signaling cascade that would otherwise lead to a specific cellular response, such as proliferation or survival.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following workflow is designed to first identify the kinase targets and then to characterize the biochemical and cellular effects of 5-Phenoxy-1,3-thiazol-2-amine.

G A Tier 1: Broad Kinase Profiling B Tier 2: In Vitro Biochemical Assays A->B Identify Hits C Tier 3: Cellular Target Engagement & Pathway Analysis B->C Confirm Potency & Selectivity D Tier 4: In Vivo Efficacy Studies C->D Validate Cellular Mechanism

Caption: Multi-tiered workflow for validating the mechanism of action.

Tier 1: Broad Kinase Profiling

Objective: To identify the primary kinase targets of 5-Phenoxy-1,3-thiazol-2-amine from a large panel of kinases.

Methodology: Kinome-Wide Binding Assay

  • Compound Immobilization: Covalently attach an analog of 5-Phenoxy-1,3-thiazol-2-amine with a suitable linker to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare cell lysates from a relevant cancer cell line (e.g., a line known to be sensitive to kinase inhibitors).

  • Affinity Chromatography: Incubate the immobilized compound with the cell lysate to allow for the binding of interacting kinases.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Mass Spectrometry: Identify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This unbiased approach allows for the simultaneous screening of the compound against a large portion of the human kinome, providing a broad overview of its potential targets.

Tier 2: In Vitro Biochemical Assays

Objective: To determine the potency and selectivity of 5-Phenoxy-1,3-thiazol-2-amine against the hit kinases identified in Tier 1.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Prepare a reaction mixture containing the purified kinase, a fluorescently labeled ATP tracer (Alexa Fluor™ 647), and a europium-labeled anti-tag antibody that binds to the kinase.

  • Compound Titration: Add varying concentrations of 5-Phenoxy-1,3-thiazol-2-amine to the reaction mixture.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • FRET Measurement: Measure the time-resolved Förster resonance energy transfer (TR-FRET) signal. In the absence of the inhibitor, the tracer binds to the kinase, bringing the europium donor and the Alexa Fluor™ acceptor into close proximity, resulting in a high FRET signal. The inhibitor will displace the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: Plot the FRET signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: This assay provides a quantitative measure of the compound's binding affinity for the target kinase in a purified system, allowing for a direct assessment of its potency.

Data Presentation:

Kinase TargetIC50 (nM) of 5-Phenoxy-1,3-thiazol-2-amine
Kinase AHypothetical Value
Kinase BHypothetical Value
Kinase CHypothetical Value
Tier 3: Cellular Target Engagement & Pathway Analysis

Objective: To confirm that 5-Phenoxy-1,3-thiazol-2-amine engages its target kinase in a cellular context and inhibits its downstream signaling pathway.

Methodology: Western Blot Analysis of Phospho-Substrates

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of 5-Phenoxy-1,3-thiazol-2-amine for a specified period.

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's downstream substrate and a total protein control.

  • Detection and Quantification: Detect the antibody binding using a chemiluminescent substrate and quantify the band intensities.

Rationale: This experiment directly assesses the functional consequence of target engagement by measuring the inhibition of the kinase's catalytic activity within the cell.

Tier 4: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of 5-Phenoxy-1,3-thiazol-2-amine in a preclinical animal model.

Methodology: Xenograft Tumor Model

  • Tumor Implantation: Implant human cancer cells (from a cell line shown to be sensitive to the compound in vitro) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer 5-Phenoxy-1,3-thiazol-2-amine to the mice at various doses and schedules.

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Rationale: This study provides the most direct evidence of the compound's potential therapeutic efficacy in a living organism.

Conclusion and Future Directions

This guide has outlined a robust, hypothesis-driven approach to elucidating the mechanism of action of 5-Phenoxy-1,3-thiazol-2-amine. By systematically progressing from broad, unbiased screening to specific, functional validation in cellular and in vivo models, we can build a comprehensive understanding of this promising compound's therapeutic potential. The proposed kinase inhibition mechanism is strongly supported by the extensive literature on the 2-aminothiazole scaffold.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series. Furthermore, detailed pharmacokinetic and toxicological studies will be essential for advancing any lead compounds toward clinical development. The framework presented herein provides a solid foundation for these future endeavors, paving the way for the potential discovery of a novel therapeutic agent.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

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  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). (1961). PMC. [Link]

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Spectroscopic Characterization of 5-Phenoxy-1,3-thiazol-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenoxy-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, combining a phenoxy group with a 2-aminothiazole core, presents a versatile scaffold for the development of novel therapeutic agents. The 2-aminothiazole moiety is a well-established pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Phenoxy-1,3-thiazol-2-amine, both ¹H and ¹³C NMR will provide critical information about the molecular skeleton and the chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 5-Phenoxy-1,3-thiazol-2-amine is anticipated to display distinct signals corresponding to the aromatic protons of the phenoxy group, the thiazole ring proton, and the amine protons. The expected chemical shifts are influenced by the electronic effects of the constituent functional groups.

Experimental Considerations:

The choice of solvent is crucial for acquiring high-quality ¹H NMR spectra. Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are commonly used. DMSO-d₆ is often preferred for compounds containing amine groups as it can facilitate the observation of N-H protons, which may otherwise undergo rapid exchange and result in broad or unobservable signals.

Predicted ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH₂4.9 - 7.0Singlet (broad)-Chemical shift and peak shape are highly dependent on solvent and concentration. In DMSO-d₆, this peak is more likely to be a distinct singlet.
H-4 (Thiazole)6.5 - 7.0Singlet-The proton at the 4-position of the thiazole ring is expected to appear as a singlet.[1][2]
Ar-H (Phenoxy)6.9 - 7.5Multiplet-The five protons of the phenoxy group will likely appear as a complex multiplet due to overlapping signals.

Causality Behind Expected Shifts:

  • Amine Protons (NH₂): The broadness and variable chemical shift of the amine protons are due to hydrogen bonding and chemical exchange with residual water in the solvent.

  • Thiazole Proton (H-4): The chemical shift of the thiazole proton is influenced by the electron-donating amino group at the 2-position and the electron-withdrawing nature of the sulfur and nitrogen atoms within the ring.

  • Phenoxy Protons (Ar-H): The ether linkage causes a slight upfield shift of the ortho and para protons of the phenyl ring compared to benzene, while the meta protons will be less affected.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 5-Phenoxy-1,3-thiazol-2-amine. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Thiazole C2)165 - 175The carbon attached to the amino group and flanked by two heteroatoms will be significantly deshielded.
C-4 (Thiazole)100 - 110This carbon is expected to be in the aromatic region, influenced by the adjacent sulfur atom and the phenoxy group.
C-5 (Thiazole)140 - 150The carbon bearing the phenoxy group will be deshielded due to the electronegativity of the oxygen atom.
C-ipso (Phenoxy)155 - 160The carbon directly attached to the ether oxygen will be the most deshielded of the phenoxy carbons.
C-ortho (Phenoxy)115 - 120Shielded relative to the ipso-carbon due to the electron-donating effect of the ether oxygen.
C-meta (Phenoxy)128 - 132Least affected by the ether oxygen.
C-para (Phenoxy)120 - 125Shielded by the resonance effect of the ether oxygen.

Self-Validating System in NMR:

The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals, thus providing a self-validating structural confirmation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Phenoxy-1,3-thiazol-2-amine will be characterized by absorption bands corresponding to N-H, C-H, C=N, C=C, and C-O-C vibrations.

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretching (asymmetric & symmetric)3250 - 3400MediumPrimary amines typically show two bands in this region.[3][4]
Aromatic C-H stretching3000 - 3100Medium to WeakCharacteristic of the C-H bonds in the phenoxy group.
N-H bending1580 - 1650Medium to StrongThis band can sometimes be mistaken for a C=C stretch.[3]
C=N stretching (thiazole ring)1500 - 1550Medium to StrongA characteristic absorption for the thiazole ring system.[1]
C=C stretching (aromatic ring)1450 - 1600Medium to StrongMultiple bands are expected in this region due to the phenyl ring.
C-O-C stretching (asymmetric)1200 - 1260StrongCharacteristic of the aryl-ether linkage.
C-S stretching600 - 800Weak to MediumOften difficult to assign definitively due to overlapping with other fingerprint region absorptions.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 5-Phenoxy-1,3-thiazol-2-amine, soft ionization techniques are recommended to preserve the molecular ion.

Ionization Technique Selection:

  • Electrospray Ionization (ESI): ESI is highly suitable for polar molecules like the target compound and typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular weight determination.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective soft ionization method that can be used and also tends to produce protonated molecular ions.

Predicted Mass Spectral Data:

The predicted molecular weight of 5-Phenoxy-1,3-thiazol-2-amine (C₉H₈N₂OS) is approximately 192.24 g/mol .

Predicted m/z Proposed Fragment Ion Notes
193.04[M+H]⁺Protonated molecular ion.
116.02[C₄H₄N₂S]⁺Loss of the phenoxy radical.
99.00[C₆H₅O]⁺Phenoxy cation.
77.04[C₆H₅]⁺Phenyl cation resulting from the fragmentation of the phenoxy group.

Fragmentation Pathway Visualization:

The following diagram illustrates a plausible fragmentation pathway for 5-Phenoxy-1,3-thiazol-2-amine under mass spectrometry conditions.

Fragmentation_Pathway M [C₉H₈N₂OS+H]⁺ m/z = 193.04 F2 [C₆H₅O]⁺ m/z = 99.00 M->F2 Loss1 - C₆H₅O• F1 [C₄H₄N₂S]⁺ m/z = 116.02 Loss2 - CO F3 [C₆H₅]⁺ m/z = 77.04 Loss1->F1 Loss2->F3

Caption: Predicted ESI-MS fragmentation pathway of 5-Phenoxy-1,3-thiazol-2-amine.

IV. Conclusion

The comprehensive spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a robust framework for the characterization of 5-Phenoxy-1,3-thiazol-2-amine. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and assess the purity of this important heterocyclic compound. The integration of these spectroscopic techniques offers a self-validating system for structural elucidation, which is a critical step in the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

  • Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. universalprint.org. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MDPI. (2020). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

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The Ascendance of a Privileged Scaffold: A Technical Chronicle of Phenoxy Thiazole Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide charts the discovery and developmental history of phenoxy thiazole amine compounds. It is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the core science, experimental rationale, and historical context of this significant chemical class. We will navigate from the foundational chemistry of the 2-aminothiazole core to the strategic incorporation of the phenoxy moiety, a combination that has unlocked potent and selective modulators of critical biological pathways.

Foundational Chemistry: The 2-Aminothiazole Privileged Structure

The journey of the phenoxy thiazole amine begins with one of medicinal chemistry's most celebrated building blocks: the 2-aminothiazole ring.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is widely regarded as a "privileged structure". This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile starting point for drug discovery across diverse therapeutic areas.[1][2] The utility of the 2-aminothiazole core is vast, with derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2]

The enduring relevance of this scaffold is largely due to its synthetic accessibility. The most fundamental and widely employed method for its construction is the Hantzsch thiazole synthesis . This classic reaction involves the condensation of an α-haloketone with a thiourea.[3][4] The versatility of this method allows for the introduction of various substituents at the 4 and 5 positions of the thiazole ring, providing a robust platform for generating chemical diversity.

Diagram: The Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone (R1-C(O)-CH(X)-R2) plus + alpha_haloketone->plus thiourea Thiourea (H2N-C(S)-NH2) intermediate Thiazolium Intermediate thiourea->intermediate Condensation plus->thiourea product 2-Aminothiazole (Substituted at R1, R2) intermediate->product Cyclization & Aromatization

Caption: The general scheme of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.

Strategic Evolution: The Incorporation of the Phenoxy Moiety

While the 2-aminothiazole core provides a solid foundation, the quest for enhanced potency, selectivity, and desirable pharmacokinetic properties drove medicinal chemists to explore more complex derivatives. The strategic addition of a phenoxy group represents a key evolutionary step. This appendage, an oxygen-linked phenyl ring, introduces several critical features:

  • Conformational Rigidity: The ether linkage restricts the rotation of the phenyl ring, helping to lock the molecule into a specific, bioactive conformation.

  • Vectorial Projection: It provides a well-defined vector for exploring interactions within a protein's binding pocket. Substituents can be systematically placed on the phenyl ring to probe for additional hydrogen bonds, van der Waals interactions, or to address steric constraints.

  • Modulation of Physicochemical Properties: The phenoxy group influences the compound's lipophilicity, polarity, and metabolic stability, all of which are critical for drug development.

The synthesis of a phenoxy thiazole amine typically involves a multi-step process where a phenoxy-containing building block is incorporated, or the phenoxy group is added to a pre-formed thiazole. For instance, a phenoxyacetic acid can be coupled with a 2-aminothiazole derivative to form an amide linkage, connecting the two key fragments.[5]

Rise to Prominence: Targeting the Kinome

A major catalyst for the development of phenoxy thiazole amine compounds has been the pursuit of protein kinase inhibitors .[6] Kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is a well-established driver of cancer and inflammatory diseases. The ATP-binding site of kinases has proven to be a particularly "druggable" target, and the phenoxy thiazole amine scaffold is exceptionally well-suited to interact with it.

The 2-aminothiazole portion often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element of the ATP pocket. The phenoxy group can then extend into other regions of the binding site, where substitutions on the phenyl ring can be optimized to enhance affinity and, crucially, selectivity for the target kinase over other kinases in the human kinome.

Diagram: Phenoxy Thiazole Amine in a Kinase ATP-Binding Pocket

Kinase_Binding cluster_0 Kinase ATP-Binding Site cluster_1 Phenoxy Thiazole Amine Inhibitor hinge Hinge Region pocket_front Front Pocket pocket_back Selectivity Pocket aminothiazole 2-Aminothiazole Core aminothiazole->hinge H-Bonds phenoxy Phenoxy Group aminothiazole->phenoxy amine Amine Tail aminothiazole->amine phenoxy->pocket_front Hydrophobic Interactions amine->pocket_back Selectivity Interactions

Caption: Schematic of a phenoxy thiazole amine inhibitor binding to a kinase active site.

The Iterative Process of Optimization: A Case Study

The development of a potent and selective inhibitor is an iterative process of design, synthesis, and testing. This is driven by Structure-Activity Relationship (SAR) studies, which systematically map the effects of chemical modifications on biological activity.[7][8]

Let's consider a hypothetical lead optimization campaign for a fictional phenoxy thiazole amine inhibitor of "Kinase X".

Experimental Protocol: Synthesis of a Phenoxy-Thiazole Amide Library

This protocol describes the parallel synthesis of a small library of analogs to probe the SAR of the phenoxy ring.

Step-by-Step Methodology:

  • Starting Material Synthesis: Synthesize the core intermediate, 4-phenylthiazol-2-amine, via the Hantzsch reaction of 2-bromoacetophenone and thiourea.[9]

  • Reagent Preparation: In separate reaction vessels, prepare solutions of a diverse set of substituted phenoxyacetic acids (e.g., 4-fluorophenoxyacetic acid, 4-chlorophenoxyacetic acid, 4-methoxyphenoxyacetic acid).

  • Amide Coupling: a. To each reaction vessel containing a unique phenoxyacetic acid, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). b. Stir for 10 minutes to activate the carboxylic acid. c. Add a solution of the 4-phenylthiazol-2-amine intermediate to each vessel. d. Allow the reactions to proceed at room temperature for 4-12 hours.

  • Work-up and Purification: a. Quench the reactions with water and extract the product into an organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with dilute acid, dilute base, and brine. c. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. d. Purify each crude product via flash column chromatography to yield the final amide compounds.

  • Characterization: Confirm the structure and purity of each analog using LC-MS and ¹H NMR spectroscopy.

Causality and Self-Validation:

  • HATU/DIPEA: This is a standard, highly efficient coupling system for amide bond formation, minimizing side reactions and ensuring high conversion.

  • Parallel Synthesis: This approach allows for the rapid generation of multiple analogs under identical conditions, ensuring that differences in biological activity can be confidently attributed to the structural changes.

  • Purification & Characterization: Rigorous purification and structural confirmation are non-negotiable. This self-validating step ensures that the biological data obtained is for the intended compound at a known purity.

Data Presentation: SAR Table for Kinase X Inhibition

The synthesized compounds would then be tested in a biochemical assay to determine their inhibitory potency (IC₅₀) against Kinase X.

Table 1: Structure-Activity Relationship of Phenoxy Substituents

Compound IDPhenoxy Substituent (R)Kinase X IC₅₀ (nM)Cellular Potency (EC₅₀, µM)
LEAD-01H (unsubstituted)1505.2
LEAD-024-Fluoro752.1
LEAD-034-Chloro300.8
LEAD-044-Bromo351.0
LEAD-054-Methyl1204.5
LEAD-064-Methoxy450>10
LEAD-073-Chloro903.0

Interpretation of SAR Data:

The data from this hypothetical study would yield critical insights. For example, we can conclude that small electron-withdrawing groups at the para-position of the phenoxy ring are highly beneficial for activity, with chlorine being optimal.[8] A bulky or electron-donating group like methoxy is detrimental. This knowledge guides the next round of design, perhaps exploring di-substituted patterns or other halogens to further refine the interaction with the target protein.

Future Horizons

The phenoxy thiazole amine scaffold remains a vibrant area of research. While its impact on kinase inhibitor development is profound, its potential extends to other target classes. Current and future efforts are focused on:

  • Tackling Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that have become resistant to earlier therapies.

  • Multi-Target Ligands: Intentionally designing compounds that inhibit multiple, disease-relevant targets simultaneously, which may offer synergistic efficacy.[7]

  • Exploring New Therapeutic Areas: Applying the scaffold to targets beyond kinases, such as enzymes involved in metabolic or neurodegenerative diseases.[10]

The history of phenoxy thiazole amine compounds is a compelling narrative of how a privileged chemical structure can be strategically elaborated to solve complex biological problems. It exemplifies the core principles of modern drug discovery: a foundation in robust synthetic chemistry, a deep understanding of protein-ligand interactions, and an iterative cycle of design and testing. This versatile scaffold will undoubtedly continue to be a source of novel therapeutic agents for the foreseeable future.

References

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The Rising Therapeutic Potential of 5-Phenoxy-1,3-thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] This guide delves into a specific, promising subclass: 5-Phenoxy-1,3-thiazol-2-amine derivatives. While direct and extensive research on this precise substitution pattern is emerging, this document synthesizes current knowledge from closely related analogues to provide a comprehensive technical overview of its potential biological activities, mechanistic pathways, and the experimental methodologies crucial for its investigation. By understanding the established pharmacology of related thiazole and thiadiazole derivatives, we can logically infer and strategically explore the therapeutic promise of this unique chemical entity.

The Core Moiety: Understanding the 2-Aminothiazole Framework

The 1,3-thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[3] The presence of the 2-amino group is particularly significant as it provides a key site for hydrogen bonding and further chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.[1] The electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to the ability of these molecules to interact with a wide range of biological targets.[2]

Derivatives of the 2-aminothiazole core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This versatility underscores the importance of exploring novel substitutions on the thiazole ring to fine-tune biological activity and develop targeted therapeutics. The introduction of a phenoxy group at the 5-position presents an intriguing modification, offering the potential for enhanced lipophilicity and additional points of interaction with biological macromolecules.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive research into structurally similar compounds, 5-Phenoxy-1,3-thiazol-2-amine derivatives are predicted to exhibit a range of significant biological activities. The following sections explore these potential applications, drawing parallels from established findings.

Anticancer Potential: Targeting Key Pathways in Malignancy

The 1,3,4-thiadiazole scaffold, a close structural relative of the 1,3-thiazole, has been a focal point in the development of novel anticancer agents.[4][6] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and the induction of apoptosis.[7]

One promising avenue for the anticancer activity of 5-Phenoxy-1,3-thiazol-2-amine derivatives is the inhibition of lipoxygenase (LOX) enzymes.[7] The LOX pathway is implicated in the pathogenesis of several cancers, and its inhibition presents a novel therapeutic strategy.[7] It is hypothesized that these thiazole derivatives could act as potent LOX inhibitors, thereby interfering with tumor progression.

Hypothesized Anticancer Mechanism of Action

anticancer_pathway Thiazole_Derivative 5-Phenoxy-1,3-thiazol-2-amine Derivative LOX Lipoxygenase (LOX) Enzyme Thiazole_Derivative->LOX inhibition Apoptosis Apoptosis Thiazole_Derivative->Apoptosis induction Leukotrienes Leukotrienes LOX->Leukotrienes catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->LOX substrate Tumor_Growth Tumor Growth & Angiogenesis Leukotrienes->Tumor_Growth promotion

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] Derivatives have shown activity against a wide range of pathogens, including bacteria and fungi.[8][9] The introduction of different substituents on the thiazole ring can significantly influence the antimicrobial spectrum and potency.

Structure-activity relationship (SAR) studies on related compounds suggest that the nature and position of substituents on the phenyl ring of the phenoxy group, as well as modifications to the 2-amino group, will be critical in determining the antimicrobial profile of 5-Phenoxy-1,3-thiazol-2-amine derivatives.[10][11]

General Structure-Activity Relationship (SAR) Insights

sar_diagram Core 5-Phenoxy-1,3-thiazol-2-amine Core R1 Substituents on Phenoxy Ring (R1) Core->R1 R2 Modifications at 2-Amino Group (R2) Core->R2 Activity Biological Activity (Antimicrobial, Anticancer, etc.) R1->Activity Influences Potency & Spectrum R2->Activity Modulates Target Binding

Caption: Key areas for SAR exploration.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[5][12]

The proposed mechanism of anti-inflammatory action for many thiazole-containing compounds involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[13][14] By inhibiting these enzymes, the production of prostaglandins and leukotrienes, which are key mediators of inflammation, is reduced. It is plausible that 5-Phenoxy-1,3-thiazol-2-amine derivatives could also exert their anti-inflammatory effects through this pathway.

Synthetic Strategies and Methodologies

The synthesis of 5-Phenoxy-1,3-thiazol-2-amine derivatives can be approached through established methods in heterocyclic chemistry. A likely synthetic route would involve the reaction of a phenoxy-substituted α-haloketone with thiourea. The synthesis of a closely related compound, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, was achieved by reacting phenoxybenzoic acid with thiosemicarbazide, suggesting that a phenoxy-substituted starting material is a viable approach.[15]

General Synthetic Protocol

A generalized synthetic scheme for the preparation of 5-Phenoxy-1,3-thiazol-2-amine derivatives is outlined below. This protocol is based on well-established Hantzsch thiazole synthesis.

Step 1: Synthesis of α-bromo-phenoxyacetophenone

  • To a solution of a substituted phenoxyacetophenone in a suitable solvent (e.g., diethyl ether, chloroform), add a brominating agent (e.g., bromine, N-bromosuccinimide) dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-phenoxyacetophenone.

  • Purify the product by column chromatography or recrystallization.

Step 2: Cyclization to form the 2-aminothiazole ring

  • Dissolve the α-bromo-phenoxyacetophenone and thiourea in a suitable solvent (e.g., ethanol, isopropanol).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous ammonia, sodium bicarbonate).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-Phenoxy-1,3-thiazol-2-amine derivative.

Illustrative Synthetic Workflow

synthesis_workflow Start Phenoxy- acetophenone Step1 Bromination (e.g., Br2, NBS) Start->Step1 Intermediate α-bromo- phenoxyacetophenone Step1->Intermediate Step2 Cyclization with Thiourea Intermediate->Step2 Product 5-Phenoxy-1,3-thiazol-2-amine Derivative Step2->Product

Caption: A generalized synthetic pathway.

Essential Biological Evaluation Protocols

To validate the therapeutic potential of newly synthesized 5-Phenoxy-1,3-thiazol-2-amine derivatives, a series of robust in vitro and in vivo assays are required.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[5]

Protocol:

  • Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to a group of rats.

  • After a specific time, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activities of a series of 5-Phenoxy-1,3-thiazol-2-amine derivatives, data should be presented in a structured and easily interpretable format.

Table 1: In Vitro Anticancer Activity of 5-Phenoxy-1,3-thiazol-2-amine Derivatives

Compound IDSubstitution on Phenoxy RingIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. A549
PD-01 4-Chloro[Insert Data][Insert Data][Insert Data]
PD-02 4-Methoxy[Insert Data][Insert Data][Insert Data]
PD-03 3,4-Dichloro[Insert Data][Insert Data][Insert Data]
Doxorubicin (Standard)[Insert Data][Insert Data][Insert Data]

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 5-Phenoxy-1,3-thiazol-2-amine Derivatives

Compound IDS. aureusE. coliC. albicans
PD-01 [Insert Data][Insert Data][Insert Data]
PD-02 [Insert Data][Insert Data][Insert Data]
PD-03 [Insert Data][Insert Data][Insert Data]
Ciprofloxacin [Insert Data][Insert Data]N/A
Fluconazole N/AN/A[Insert Data]

Conclusion and Future Directions

The 5-Phenoxy-1,3-thiazol-2-amine scaffold represents a promising area for the discovery of new therapeutic agents. By leveraging the known biological activities of related thiazole and thiadiazole derivatives, researchers can strategically design and synthesize novel compounds with potentially enhanced anticancer, antimicrobial, and anti-inflammatory properties. The key to unlocking the full potential of this scaffold lies in comprehensive structure-activity relationship studies, focusing on the systematic modification of both the phenoxy ring and the 2-amino group. Further investigations into their mechanisms of action at the molecular level will be crucial for the development of targeted and effective drug candidates. This guide serves as a foundational resource to stimulate and direct future research in this exciting and promising field of medicinal chemistry.

References

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The Structure-Activity Relationship of 5-Phenoxy-1,3-thiazol-2-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the 5-Phenoxy-1,3-thiazol-2-amine Scaffold in Kinase Inhibition

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] Its ability to engage in hydrogen bonding and hydrophobic interactions makes it a versatile template for drug design.[2] When combined with a phenoxy group at the 5-position and an amine at the 2-position, the resulting "5-Phenoxy-1,3-thiazol-2-amine" core emerges as a promising framework for the development of targeted therapies, particularly in the realm of oncology.[3]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Phenoxy-1,3-thiazol-2-amine analogs, with a primary focus on their role as kinase inhibitors. We will dissect the key structural components of this scaffold, exploring how modifications to the phenoxy ring, the thiazole core, and the 2-amino group influence biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.

The Core Scaffold: Understanding the Key Pharmacophoric Features

The 5-Phenoxy-1,3-thiazol-2-amine scaffold can be divided into three key regions for SAR exploration: the phenoxy moiety, the central thiazole ring, and the 2-amino group. Each of these components plays a crucial role in the molecule's interaction with its biological targets, most notably the ATP-binding pocket of various protein kinases.

SAR_regions cluster_scaffold 5-Phenoxy-1,3-thiazol-2-amine Core Core Thiazole Ring Core->Core Rigid Scaffold Vectorial Orientation Phenoxy Phenoxy Moiety (R1) Phenoxy->Core Hydrophobic Interactions Allosteric Pocket Binding Amine 2-Amino Group (R2) Amine->Core H-Bonding (Hinge Region) Substituent Effects

Caption: Key pharmacophoric regions of the 5-Phenoxy-1,3-thiazol-2-amine scaffold.

Structure-Activity Relationship Analysis

The development of potent and selective inhibitors based on this scaffold necessitates a systematic exploration of how structural modifications impact biological activity. The following sections detail the SAR for each key region of the molecule, drawing insights from studies on related benzothiazole and thiazole derivatives.

Modifications of the Phenoxy Ring (R1)

The phenoxy group often inserts into a hydrophobic pocket adjacent to the ATP-binding site of the target kinase. Substitutions on this ring can significantly modulate potency and selectivity. While direct SAR studies on the 5-phenoxy-1,3-thiazol-2-amine core are limited, valuable insights can be extrapolated from related structures, such as benzothiazole-urea derivatives featuring a phenoxy linker.[3]

In a series of benzothiazole-urea derivatives targeting VEGFR-2, EGFR, and c-Met, the nature of the linkage to the urea moiety (via a phenoxy or benzyloxy group) and substitutions on the terminal phenyl ring were found to be critical for activity.[3]

The Central Thiazole Ring

The 2-aminothiazole moiety is a well-established kinase inhibitor template.[4] The nitrogen and sulfur atoms of the thiazole ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

The substitution pattern on the thiazole ring itself is a key determinant of activity. The 5-position, occupied by the phenoxy group in our core scaffold, is a critical vector for positioning this group in the appropriate hydrophobic pocket. Modifications at the 4-position of the thiazole ring can influence the overall conformation of the molecule and introduce additional points of interaction with the target protein. For instance, the introduction of small alkyl or aryl groups at this position can enhance van der Waals interactions and improve potency.

Modifications of the 2-Amino Group (R2)

The 2-amino group is a critical anchor, often forming hydrogen bonds with the kinase hinge region. Derivatization of this amine is a common strategy to enhance potency and modulate physicochemical properties.

In a study of benzothiazole-based urea derivatives, the 2-amino group was derivatized into carbamate and quinoline analogs.[3] Notably, a urea derivative synthesized from 2-aminophenylthiazole demonstrated potent multikinase inhibitory activity, with IC50 values of 0.027 µM for VEGFR-2, 0.94 µM for EGFR, and 0.072 µM for c-Met.[3] This highlights the importance of the urea moiety in bridging the thiazole core with other substituted aromatic rings.

The general SAR trend for modifications at the 2-amino position suggests that:

  • Urea and Amide Linkages: These groups provide ideal hydrogen bond donors and acceptors for interaction with the kinase hinge region.

  • Aromatic and Heteroaromatic Substituents: The nature of the aryl or heteroaryl group attached to the urea or amide linker is a key determinant of potency and selectivity. Planar, electron-rich systems are often favored.[3]

  • Flexible Linkers: The length and flexibility of any linker between the 2-amino group and a terminal substituent can be optimized to achieve the ideal orientation within the kinase active site.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the inhibitory activities of selected benzothiazole-urea derivatives with a phenoxy linker against VEGFR-2, providing a quantitative basis for the SAR discussion.

CompoundR1 (Phenoxy Linker)R2 (Urea Substituent)VEGFR-2 IC50 (µM)Reference
6b Phenoxy2-aminophenylthiazole0.014[3]
7a Benzyloxy2-aminophenylthiazole0.027[3]
6c Phenoxy4-fluoroaniline0.067[3]
12a Benzyloxy4-chloroaniline0.071[3]
7b Benzyloxy4-fluoroaniline0.137[3]
7c Benzyloxy4-chloro-3-(trifluoromethyl)aniline0.119[3]
Sorafenib --0.027[3]

This data is for benzothiazole-urea derivatives and is used as a proxy to infer SAR for the 5-phenoxy-1,3-thiazol-2-amine core.

Experimental Methodologies

General Synthesis of 5-Phenoxy-1,3-thiazol-2-amine Analogs

A common synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5] This involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of the 5-phenoxy-1,3-thiazol-2-amine core, a key intermediate would be a 2-bromo-1-phenoxyethan-1-one derivative.

synthesis_workflow Start Phenol Derivative Step1 Bromoacetylation Start->Step1 Intermediate1 α-Bromo-phenoxy-ketone Step1->Intermediate1 Step2 Hantzsch Thiazole Synthesis (with Thiourea) Intermediate1->Step2 Core_Product 5-Phenoxy-1,3-thiazol-2-amine Step2->Core_Product Step3 Derivatization of 2-Amino Group Core_Product->Step3 Final_Product Target Analogs Step3->Final_Product

Caption: General synthetic workflow for 5-Phenoxy-1,3-thiazol-2-amine analogs.

Step-by-Step Protocol for Hantzsch Thiazole Synthesis:

  • Preparation of α-haloketone: To a solution of the substituted phenoxy-ketone in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., bromine) dropwise at room temperature. Stir the reaction mixture until completion, as monitored by TLC.

  • Cyclization with Thiourea: To a solution of the crude α-haloketone in a polar solvent (e.g., ethanol), add an equimolar amount of thiourea. Reflux the mixture for several hours until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases (e.g., VEGFR-2) can be determined using a variety of in vitro assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol for a Luminescence-Based Kinase Assay:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the diluted compounds to the wells of a microtiter plate.

  • Kinase Reaction: Add the kinase enzyme and its specific substrate to the wells. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and add a detection reagent that contains luciferase and luciferin. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated by fitting the data to a dose-response curve.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for many 5-phenoxy-1,3-thiazol-2-amine analogs is the competitive inhibition of ATP binding to the active site of protein kinases. This inhibition blocks the transfer of a phosphate group from ATP to the kinase's substrate, thereby disrupting the downstream signaling pathway.

mechanism_of_action cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Inhibitor 5-Phenoxy-1,3-thiazol-2-amine Analog Inhibitor->Kinase Competitive Inhibition

Caption: Mechanism of action of 5-Phenoxy-1,3-thiazol-2-amine analogs as kinase inhibitors.

Conclusion and Future Directions

The 5-phenoxy-1,3-thiazol-2-amine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships discussed in this guide, synthesized from studies on closely related analogs, provide a rational basis for the design of more potent and selective compounds. Key takeaways for future drug design efforts include:

  • Systematic exploration of substitutions on the phenoxy ring to optimize hydrophobic interactions and selectivity.

  • Derivatization of the 2-amino group with urea or amide functionalities to maintain crucial hydrogen bonding with the kinase hinge region.

  • Fine-tuning of the substituents on the terminal aryl/heteroaryl ring attached to the 2-amino linker to maximize potency against specific kinase targets.

Further research, including the synthesis and biological evaluation of a focused library of 5-phenoxy-1,3-thiazol-2-amine analogs, is warranted to fully elucidate the SAR of this promising scaffold and unlock its therapeutic potential.

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An In-Depth Technical Guide to the In Silico Elucidation of Target Interactions for 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-thiazol-2-amine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Phenoxy-1,3-thiazol-2-amine is a representative member of this class whose full therapeutic potential remains to be explored. The critical first step in characterizing its mechanism of action and developing it into a potential therapeutic agent is the identification and validation of its molecular targets. This guide presents a comprehensive, field-proven in silico workflow designed to navigate the complexities of target identification and interaction modeling for novel small molecules like 5-Phenoxy-1,3-thiazol-2-amine. By integrating ligand-based and structure-based computational techniques, from target fishing and molecular docking to molecular dynamics simulations, this document provides a robust, self-validating framework for generating high-confidence hypotheses about protein-ligand interactions, thereby accelerating the early stages of the drug discovery pipeline.[3][4]

The Scientific Imperative: Why an In Silico First Approach?

The journey from a chemical entity to an approved drug is notoriously long and expensive, with high attrition rates.[3] Computational drug discovery, or an in silico first approach, offers a powerful strategy to mitigate these challenges.[4][5] By leveraging computational power, researchers can rapidly screen vast biological and chemical spaces to prioritize experiments, reduce costs, and generate robust, testable hypotheses before committing to resource-intensive laboratory work.

The core value of this approach lies in its predictive power. For a novel compound like 5-Phenoxy-1,3-thiazol-2-amine, where the biological targets are unknown, in silico methods can predict potential protein partners, elucidate binding modes at an atomic level, and estimate the stability of these interactions. This guide is structured to mirror a logical, multi-phase discovery campaign.

cluster_0 Overall In Silico Workflow TargetID Phase 1: Target Identification (Target Fishing) Docking Phase 2: Interaction Modeling (Molecular Docking) TargetID->Docking Prioritized Target(s) MD Phase 3: Dynamic Validation (Molecular Dynamics) Docking->MD Top Scoring Pose(s) Validation Phase 4: Experimental Validation (In Vitro / In Vivo) MD->Validation Validated Stable Complex

Caption: High-level overview of the integrated in silico workflow.

Phase 1: Target Identification & Hypothesis Generation (Target Fishing)

Without a known target, the first objective is to generate a list of high-probability candidates. This process, often called "target fishing," utilizes the principle that structurally or chemically similar molecules often bind to similar proteins.

Causality Behind the Method: Ligand-Based Pharmacophore Screening

A pharmacophore is an abstract representation of the steric and electronic features a molecule must possess to interact with a specific target.[6][7] By creating a pharmacophore model from 5-Phenoxy-1,3-thiazol-2-amine, we can screen databases of known protein structures to find binding sites that complement these features. This approach is powerful when a high-resolution structure of the target is not required.[8]

Authoritative Protocol: Reverse Docking & Target Prediction

Reverse docking flips the conventional screening paradigm: instead of screening many ligands against one target, we screen one ligand against many potential receptor structures. Web-based servers have streamlined this process.

Protocol 1: Target Prediction using SwissTargetPrediction

  • Ligand Preparation :

    • Obtain the 2D structure of 5-Phenoxy-1,3-thiazol-2-amine.

    • Convert the structure to a SMILES (Simplified Molecular Input Line Entry System) string. For this molecule, a possible SMILES string is Nc1nc(sc1)Oc2ccccc2.

  • Server Submission :

    • Navigate to the SwissTargetPrediction web server.

    • Paste the SMILES string into the query box.

    • Select the appropriate species (e.g., Homo sapiens).

    • Initiate the prediction.

  • Results Analysis :

    • The server will return a ranked list of potential protein targets based on a combination of 2D and 3D similarity to known ligands for those targets.

    • Examine the top-ranked targets, paying close attention to their "Probability" score.

    • Prioritize targets that belong to protein families with established roles in disease pathways (e.g., kinases, G-protein coupled receptors, proteases), as these often represent more "druggable" targets.

Phase 2: High-Throughput Virtual Screening & Molecular Docking

Once a high-priority target is selected from Phase 1, molecular docking is employed to predict the specific binding pose and affinity of 5-Phenoxy-1,3-thiazol-2-amine within the protein's binding site.[9][10] Docking consists of two main components: a search algorithm that generates various ligand conformations (poses) and a scoring function that estimates the binding affinity for each pose.[10]

cluster_1 Molecular Docking Workflow PDB 1. Obtain Receptor Structure (e.g., from RCSB PDB) PrepR 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepR Grid 4. Define Binding Site (Grid Box Generation) PrepR->Grid PrepL 3. Prepare Ligand (Generate 3D coords, add hydrogens) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze 6. Analyze Results (Binding affinity, pose inspection) Dock->Analyze

Caption: Step-by-step workflow for a typical molecular docking experiment.

Trustworthiness through Preparation: Ligand and Receptor Setup

The accuracy of a docking simulation is critically dependent on the quality of the input structures. The "garbage in, garbage out" principle applies. Therefore, rigorous preparation is a self-validating step.

Protocol 2: Receptor and Ligand Preparation for Docking

  • Software : UCSF Chimera[11] or AutoDock Tools.[12]

Receptor Preparation:

  • Fetch Structure : Download the crystal structure of the prioritized target protein from the RCSB Protein Data Bank (PDB).

  • Clean Structure : Delete all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[13] This prevents interference during the docking process.

  • Add Hydrogens : Crystal structures often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[14] This is crucial for correctly modeling hydrogen bonds.

  • Assign Charges : Assign partial atomic charges using a standard force field (e.g., AMBER). This is essential for the scoring function to calculate electrostatic interactions.[11]

  • Save Prepared File : Save the cleaned, protonated receptor in the required format for the docking software (e.g., PDBQT for AutoDock Vina).[9]

Ligand Preparation:

  • Generate 3D Conformation : Convert the 2D structure or SMILES string of 5-Phenoxy-1,3-thiazol-2-amine into a low-energy 3D conformation.

  • Add Hydrogens & Assign Charges : Similar to the receptor, add hydrogens and calculate partial charges (e.g., Gasteiger charges).[14]

  • Define Rotatable Bonds : The docking software must know which bonds in the ligand are flexible. Most tools detect these automatically.[14]

  • Save Prepared File : Save the prepared ligand in the appropriate format (e.g., PDBQT).

Authoritative Protocol: Executing the Docking Simulation
  • Software : AutoDock Vina[15]

  • Define the Binding Site :

    • Identify the coordinates of the active site or binding pocket. If a co-crystallized ligand was present in the original PDB file, its location is the ideal starting point.

    • Define a "grid box" that encompasses this entire binding pocket. The box size should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[12]

  • Configure the Simulation :

    • Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter (higher values increase search thoroughness at the cost of time).

  • Launch the Simulation :

    • Execute the AutoDock Vina command from the terminal, pointing to the configuration file. vina --config config.txt --log results.log[12]

  • Analyze the Output :

    • Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol.

    • A more negative score indicates a stronger predicted binding affinity.[16]

Phase 3: Post-Docking Analysis & Dynamic Refinement

A low binding energy score is a promising indicator, but it is not sufficient for a high-confidence prediction. The stability and specific interactions of the predicted pose must be scrutinized.

Expertise in Interpretation: Beyond the Score

The most critical step in docking analysis is visual inspection. A good docked pose should exhibit chemically sensible interactions with key residues in the binding pocket.

Data Presentation: Hypothetical Docking Results

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.20.00GLU-121, ASN-170LEU-83, VAL-91, PHE-212
2-8.81.34GLU-121LEU-83, ILE-150, PHE-212
3-8.52.11LYS-95, ASN-170VAL-91, ALA-151, PHE-212

Analysis Insights :

  • Binding Affinity : Pose 1 shows the strongest predicted affinity.[16]

  • Cluster Analysis : Poses 1 and 2 are structurally similar (RMSD < 2.0 Å), suggesting they belong to a well-defined binding mode.[16] Pose 3 represents a distinct binding mode.

  • Interaction Analysis : The primary amine (-NH2) on the thiazole ring is a likely hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors. The phenoxy group provides a large hydrophobic surface for van der Waals interactions. In Pose 1, the interactions with GLU-121 and ASN-170 are chemically sound and should be prioritized for further study.

The Trustworthiness of Motion: Molecular Dynamics (MD) Simulation

Molecular docking provides a static picture of the binding event. However, proteins are dynamic entities that fluctuate in a physiological environment. Molecular Dynamics (MD) simulation offers a way to validate the stability of the docked pose over time (typically nanoseconds to microseconds).[17][18] A ligand that remains stably bound in its docked conformation throughout an MD simulation is a much stronger candidate.

cluster_2 Molecular Dynamics Workflow Input 1. Input: Best Docked Pose (Protein-Ligand Complex) Topology 2. Generate Topology (Force Field Parameters for Ligand) Input->Topology Solvate 3. Solvation & Ionization (Add Water Box and Neutralizing Ions) Topology->Solvate Minimize 4. Energy Minimization (Remove Steric Clashes) Solvate->Minimize Equilibrate 5. Equilibration (NVT/NPT) (Stabilize Temp & Pressure) Minimize->Equilibrate Production 6. Production MD Run (Simulate Trajectory) Equilibrate->Production AnalyzeMD 7. Trajectory Analysis (RMSD, RMSF, Interaction Analysis) Production->AnalyzeMD

Caption: A generalized workflow for setting up and running an MD simulation.

Protocol 3: High-Level MD Simulation Workflow

  • Software : GROMACS[19][20], AMBER

  • System Preparation :

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Generate a topology and parameter file for the ligand, as standard protein force fields do not include parameters for drug-like molecules. Servers like CGenFF or the Antechamber tool are used for this.[20]

  • Solvation and Ionization :

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.[21]

  • Minimization :

    • Perform an energy minimization step to relax the system and remove any bad contacts or steric clashes introduced during the setup.[22]

  • Equilibration :

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).[21]

  • Production Run :

    • Run the simulation for the desired length of time (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals.

  • Analysis :

    • Root Mean Square Deviation (RMSD) : Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it is not diffusing away from the binding pocket.[18]

    • Root Mean Square Fluctuation (RMSF) : Plot the RMSF per residue to identify which parts of the protein are flexible versus stable. A low fluctuation for binding site residues suggests a stable interaction.[18]

    • Interaction Analysis : Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

Conclusion and Path Forward

This guide has detailed a multi-layered in silico strategy to identify and characterize the molecular targets of 5-Phenoxy-1,3-thiazol-2-amine. By progressing from broad target fishing to specific atomic-level interaction modeling and finally to dynamic validation, this workflow provides a robust framework for generating high-confidence, experimentally testable hypotheses. The culmination of this work is not a final answer but a highly prioritized list of targets and predicted binding modes. The crucial next step, which bridges the computational and biological worlds, is to use these predictions to design and execute focused in vitro binding assays and cell-based functional assays to validate the in silico findings.

References

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Predicted ADMET properties of "5-Phenoxy-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with comprehensive Google searches, homing in on the predicted ADMET characteristics of "5-Phenoxy-1,3-thiazol-2-amine." Specifically, I'm prioritizing absorption, distribution, metabolism, and excretion data initially. I'm focusing on gathering a solid baseline.

Expanding Data Scope

I'm now expanding my search to include toxicity data, as well as refining my focus on in silico prediction tools and databases specific to ADMET characteristics of "5-Phenoxy-1,3-thiazol-2-amine." My goal is to determine key parameters like oral bioavailability and potential drug-drug interactions. I'm prioritizing establishing protocols and identifying validation data for the in silico predictions. I'm focusing on ensuring data reliability and methodological soundness.

Refining Search Strategies

I'm now implementing more refined search queries to ensure I gather comprehensive information on ADMET properties for "5-Phenoxy-1,3-thiazol-2-amine." My focus is on identifying parameters like oral bioavailability and blood-brain barrier permeability. I'm also actively seeking established protocols and validation data to ensure the reliability of in silico predictions. I'm prioritizing establishing a structured approach to data analysis.

Initiating Data Collection

I've started exploring "5-Phenoxy-1,3-thiazol-2-amine" and its ADMET characteristics. Preliminary searches haven't uncovered a readily available, complete profile. Instead, the results point towards related thiazole and thiadiazole derivatives, noting their biological activities like anticancer and antimicrobial properties. I'm focusing on these derivative trends to inform a search strategy to derive data on the target compound.

Structuring the Guide

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The 5-Phenoxy-1,3-thiazol-2-amine Scaffold: A Privileged Core for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The quest for novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the 2-aminothiazole motif has emerged as a "privileged structure," a versatile scaffold capable of interacting with a wide array of biological targets.[1][2] This guide focuses on a specific, promising iteration of this core: the 5-Phenoxy-1,3-thiazol-2-amine scaffold. Here, we provide a comprehensive overview of its synthesis, mechanism of action as a kinase inhibitor, structure-activity relationships, and a practical guide to its evaluation in a drug discovery pipeline.

The 5-Phenoxy-1,3-thiazol-2-amine Core: A Strategic Starting Point

The strategic incorporation of a phenoxy group at the 5-position of the 2-aminothiazole ring offers several advantages in the design of kinase inhibitors. This lipophilic group can effectively occupy hydrophobic pockets within the kinase ATP-binding site, contributing to enhanced potency and selectivity. Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation for target engagement.

Synthesis of the 5-Phenoxy-1,3-thiazol-2-amine Scaffold

The construction of the 5-phenoxy-2-aminothiazole core can be achieved through several established synthetic routes for 2-aminothiazoles, with the Hantzsch thiazole synthesis being a primary and versatile method.[3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea.

A plausible synthetic approach to the 5-phenoxy-1,3-thiazol-2-amine core is outlined below, based on the principles of the Hantzsch synthesis. This proposed pathway leverages readily available starting materials and robust chemical transformations.

Proposed Synthetic Pathway:

Synthetic_Pathway Phenol Phenol Intermediate1 Ethyl 2-phenoxyacetate Phenol->Intermediate1 Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Intermediate1 Base1 Base (e.g., K2CO3) Base1->Intermediate1 Williamson Ether Synthesis Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate1 Intermediate2 Ethyl 2-bromo-2-phenoxyacetate Intermediate1->Intermediate2 NBS N-Bromosuccinimide NBS->Intermediate2 α-Bromination Catalyst Radical initiator (e.g., AIBN) Catalyst->Intermediate2 Solvent2 Solvent (e.g., CCl4) Solvent2->Intermediate2 Final_Product 5-Phenoxy-1,3-thiazol-2-amine Intermediate2->Final_Product Thiourea Thiourea Thiourea->Final_Product Hantzsch Thiazole Synthesis Solvent3 Solvent (e.g., Ethanol) Solvent3->Final_Product

Caption: Proposed Hantzsch synthesis of the core scaffold.

A related synthetic strategy has been successfully employed for the synthesis of the analogous 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, which involves the reaction of a phenoxy-substituted benzoic acid with thiosemicarbazide.[5][6] This provides further evidence for the feasibility of incorporating the phenoxy moiety into such heterocyclic systems.

Mechanism of Kinase Inhibition and Key Targets

Derivatives of the 2-aminothiazole scaffold have been shown to inhibit a variety of protein kinases, often by competing with ATP for binding to the enzyme's active site.[7][8] A particularly prominent target for this class of compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) .[9]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that plays a central role in the cellular response to inflammatory cytokines and environmental stress.[10][11] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

p38_MAPK_Pathway Stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Signals MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K Activation MAP2K MAP2K (e.g., MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylation Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylation Inflammatory_Response Inflammatory Response (e.g., Cytokine production, COX-2 expression) Downstream_Kinases->Inflammatory_Response Regulation Transcription_Factors->Inflammatory_Response Gene Expression

Caption: Simplified p38 MAPK signaling cascade.

Inhibition of p38 MAPK by compounds based on the 5-phenoxy-1,3-thiazol-2-amine scaffold can therefore be expected to attenuate the downstream inflammatory response, making this a promising strategy for the development of novel anti-inflammatory therapeutics.

Structure-Activity Relationship (SAR)

The potency and selectivity of 5-phenoxy-1,3-thiazol-2-amine derivatives can be modulated by substitutions at various positions of the scaffold. A systematic SAR exploration is crucial for optimizing the inhibitory activity and pharmacokinetic properties of these compounds.

R-group PositionGeneral ObservationsPotential Impact on Activity
2-Amino Group Substitution with various aryl and alkyl groups can significantly impact potency and selectivity. Acylation of the amino group has also been explored.[2]Can influence hydrogen bonding interactions with the kinase hinge region and modulate solubility and metabolic stability.
4-Position Often substituted with small alkyl or aryl groups.Can occupy a hydrophobic pocket adjacent to the ATP-binding site, influencing selectivity.
Phenoxy Ring Substitution with electron-withdrawing or electron-donating groups can alter the electronic properties and binding affinity.Can be used to fine-tune interactions with specific residues in the target kinase and improve physicochemical properties.

Table 1: General Structure-Activity Relationship Trends for 2-Aminothiazole Kinase Inhibitors.

While extensive quantitative SAR data for the specific 5-phenoxy-1,3-thiazol-2-amine scaffold is not yet widely published, studies on related 2-aminothiazole derivatives provide valuable insights. For instance, a series of 2-aminothiazole derivatives have demonstrated potent inhibition of Aurora kinase with IC50 values in the nanomolar range.[12][13] Another study on 2-aminothiazole derivatives as CK2 inhibitors identified compounds with IC50 values in the low micromolar range.[14]

Experimental Protocols for Evaluation

A robust and systematic evaluation of novel kinase inhibitors is essential for their progression through the drug discovery pipeline. The following section outlines key experimental workflows for characterizing compounds based on the 5-phenoxy-1,3-thiazol-2-amine scaffold.

Kinase Inhibition Assays (Biochemical)

The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.

Workflow for Biochemical Kinase Inhibition Assay:

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate and ATP) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a biochemical kinase assay.

Detailed Protocol: Radiometric Kinase Assay for p38 MAPK

This protocol provides a robust method for determining the IC50 of a test compound against p38 MAPK using a radiometric assay format.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute recombinant p38 MAPK to the desired concentration in the reaction buffer.

    • Prepare a stock solution of the substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.

    • Prepare a stock solution of ATP, including a radiolabeled ATP analog (e.g., [γ-³²P]ATP).

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the diluted p38 MAPK enzyme.

    • Add the test compound dilutions to the wells.

    • Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays for Target Engagement and Downstream Effects

Following biochemical characterization, it is crucial to assess the compound's activity in a cellular context to confirm target engagement and evaluate its effect on downstream signaling pathways.

Protocol: Western Blot Analysis of p38 MAPK Pathway Inhibition in Macrophages

This protocol describes how to assess the ability of a test compound to inhibit the phosphorylation of a downstream target of p38 MAPK in a relevant cell line, such as macrophages.[15]

  • Cell Culture and Treatment:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).

    • Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS), for a specified time (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of p38 MAPK (e.g., phospho-MK2).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total MK2) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of target phosphorylation by the test compound.

ADME/Tox Profiling: Early Assessment of Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to avoid late-stage attrition in drug development. For the 2-aminothiazole scaffold, particular attention should be paid to potential metabolic liabilities.

In Vitro Metabolic Stability

The 2-aminothiazole ring can be susceptible to cytochrome P450 (CYP)-mediated metabolism, which can lead to the formation of reactive metabolites.[16][17][18] Therefore, assessing the metabolic stability of new analogs is a crucial step.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition

Assessing the potential of a compound to inhibit major CYP isoforms is essential to predict potential drug-drug interactions.[19][20]

Protocol: CYP Inhibition Assay (e.g., CYP3A4)

  • Incubation: Incubate a specific CYP isoform (e.g., recombinant human CYP3A4) with a fluorescent probe substrate and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Fluorescence Measurement: Monitor the formation of the fluorescent metabolite over time using a plate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of the CYP isoform.

hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[21][22][23][24][25] Therefore, early assessment of hERG liability is a critical safety screen.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiology: Measure the hERG channel current using an automated patch-clamp system.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Conclusion and Future Directions

The 5-phenoxy-1,3-thiazol-2-amine scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its synthetic accessibility, coupled with its potential to effectively target key kinases such as p38 MAPK, makes it an attractive core for further exploration. A systematic approach to SAR, guided by robust biochemical and cellular assays, will be crucial for optimizing the potency, selectivity, and drug-like properties of compounds based on this privileged scaffold. Early and comprehensive ADME/Tox profiling will be essential to mitigate potential liabilities and ensure the development of safe and effective clinical candidates. As our understanding of the kinome and its role in disease continues to expand, the strategic application of versatile scaffolds like the 5-phenoxy-1,3-thiazol-2-amine will undoubtedly play a significant role in the future of targeted therapeutics.

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Unlocking the Therapeutic Potential of 5-Phenoxy-1,3-thiazol-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide focuses on a specific, yet promising derivative, 5-Phenoxy-1,3-thiazol-2-amine , to explore its potential therapeutic targets. While direct studies on this exact molecule are nascent, a comprehensive analysis of structurally related compounds provides a robust framework for predicting its biological activity and identifying high-probability therapeutic targets. This document will delve into the prospective applications of 5-Phenoxy-1,3-thiazol-2-amine in oncology, inflammation, and neurodegenerative diseases, proposing specific molecular targets and outlining detailed experimental workflows for their validation.

Introduction: The Thiazole Moiety as a Versatile Pharmacophore

The 1,3-thiazole ring is a five-membered heterocyclic unit containing sulfur and nitrogen atoms that is a key feature in numerous natural and synthetic compounds with significant pharmacological activities.[3][4] Its unique electronic properties and ability to form diverse molecular interactions have made it a focal point in drug discovery.[1] Clinically approved drugs such as the tyrosine kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone feature the 1,3-thiazole core, underscoring its therapeutic relevance, particularly in oncology.[2][5] The 2-aminothiazole group, in particular, serves as an active functional group that can be readily modified to create derivatives with a broad spectrum of biological activities.[2] The addition of a phenoxy group at the 5-position of the thiazole ring introduces a significant structural element that can influence binding affinity and selectivity for various biological targets.[6] This guide will systematically explore the most probable therapeutic avenues for 5-Phenoxy-1,3-thiazol-2-amine based on the established pharmacology of its structural analogs.

Potential Therapeutic Areas and Molecular Targets

Based on extensive literature on 2-aminothiazole derivatives, three primary areas of therapeutic intervention emerge as highly probable for 5-Phenoxy-1,3-thiazol-2-amine: oncology, anti-inflammatory applications, and the treatment of neurodegenerative diseases.

Oncology: Targeting Aberrant Kinase Signaling

A significant body of research points to the potent anti-cancer activity of 2-aminothiazole derivatives, which often function as inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[3][7]

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[8]

    • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, its activation leads to increased cell proliferation and survival.[8]

    • c-Met: Its dysregulation is implicated in tumor invasion and metastasis.[8]

  • Non-receptor Tyrosine Kinases:

    • Bcr-Abl: The hallmark of chronic myeloid leukemia, and a target for drugs like Dasatinib.[2]

  • Serine/Threonine Kinases:

    • B-RAF: A key component of the MAPK/ERK signaling pathway, with mutations like V600E driving melanoma and other cancers.[9]

    • GSK3β (Glycogen Synthase Kinase 3β): Implicated in various cellular processes, including cell proliferation and apoptosis.[9]

    • Pim-1 Kinase: An oncogene that promotes cell survival and proliferation.[10]

The phenoxy group of 5-Phenoxy-1,3-thiazol-2-amine can potentially engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of these kinases, a common mechanism of action for small molecule kinase inhibitors.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action A Compound Synthesis & QC (5-Phenoxy-1,3-thiazol-2-amine) B High-Throughput Kinase Panel Assay (e.g., against 200+ kinases) A->B Test compound C IC50 Determination for 'Hit' Kinases B->C Identify 'Hits' D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Validate cellular activity E ATP-Competitive Binding Assay D->E Confirm mechanism F Molecular Docking Studies E->F Elucidate binding mode

Caption: Workflow for kinase target identification and validation.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Phenoxy-1,3-thiazol-2-amine against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, 5-Phenoxy-1,3-thiazol-2-amine, kinase buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare a serial dilution of 5-Phenoxy-1,3-thiazol-2-amine (e.g., from 100 µM to 1 nM).

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anti-Inflammatory Activity: Modulating Key Enzymes in the Inflammatory Cascade

Thiazole derivatives have demonstrated significant anti-inflammatory properties.[11][12] This activity is often attributed to the inhibition of enzymes that produce pro-inflammatory mediators.

Potential Anti-Inflammatory Targets:

  • 5-Lipoxygenase (5-LOX): A crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases.[12][13]

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the synthesis of prostaglandins, which are central to inflammation, pain, and fever.

The structural features of 5-Phenoxy-1,3-thiazol-2-amine are consistent with those of known 5-LOX inhibitors, suggesting this is a highly probable target.[14]

Signaling Pathway: Arachidonic Acid Metabolism

cluster_inhibitor Inhibition AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX LTs Leukotrienes LOX->LTs PGs Prostaglandins COX->PGs Inflammation Inflammation LTs->Inflammation PGs->Inflammation inhibitor 5-Phenoxy-1,3-thiazol-2-amine inhibitor->LOX inhibitor->COX

Caption: Inhibition of inflammatory mediator synthesis pathways.

Neurodegenerative Diseases: A Multifaceted Approach

Emerging evidence suggests that 2-aminothiazole derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] Their mechanisms of action in this context are often multifactorial.

Potential Neuroprotective Targets:

  • Cholinesterases (AChE and BChE): Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease.[16][17]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the degradation of neurotransmitters like dopamine and serotonin. Their inhibition can be beneficial in Parkinson's disease and depression.[18]

  • Deoxyribonuclease I (DNase I): Some thiazole derivatives have been shown to inhibit DNase I, an enzyme implicated in neuronal cell death pathways in neurodegenerative conditions.[14]

  • Glycogen Synthase Kinase 3β (GSK3β): As mentioned in the oncology section, GSK3β is also a key player in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[9]

Quantitative Data Summary

While specific data for 5-Phenoxy-1,3-thiazol-2-amine is not yet available, the following table summarizes the reported activities of structurally related 2-aminothiazole derivatives against various potential targets. This data provides a strong rationale for investigating these targets for the title compound.

Derivative ClassTargetReported Activity (IC50/Ki)Reference
Benzothiazole-based ureasVEGFR-20.027 µM[8]
EGFR0.94 µM[8]
c-Met0.072 µM[8]
Phenyl sulfonyl thiazolesB-RAFV600E23.1 nM[9]
N-aryl-4-aryl-1,3-thiazole-2-amines5-Lipoxygenase (5-LOX)Potent inhibition observed[12]
4-(4-chlorophenyl)thiazol-2-aminesDNase I79.79 µM[14]
5-Lipoxygenase (5-LOX)50 nM[14]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I0.008 µM (Ki)[17]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 µM (Ki)[17]
Butyrylcholinesterase (BChE)0.083 µM (Ki)[17]

Conclusion and Future Directions

5-Phenoxy-1,3-thiazol-2-amine is a compound of significant interest, standing at the intersection of several promising therapeutic pathways. The extensive research on the 2-aminothiazole scaffold strongly suggests that this molecule is likely to exhibit potent activity as a kinase inhibitor, an anti-inflammatory agent, and a neuroprotective compound. The primary targets for initial investigation should include key kinases in oncology (VEGFR-2, EGFR, B-RAF), enzymes in the inflammatory cascade (5-LOX), and targets relevant to neurodegeneration (AChE, BChE, GSK3β). The experimental protocols and workflows outlined in this guide provide a clear and logical path for the systematic evaluation of these potential therapeutic targets. Future work should focus on the synthesis and in vitro profiling of 5-Phenoxy-1,3-thiazol-2-amine, followed by cellular and in vivo studies to validate the most promising therapeutic applications.

References

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Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This heterocyclic system is a key pharmacophore in numerous approved drugs, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The versatility of the 2-aminothiazole scaffold stems from its unique electronic properties and its ability to form multiple hydrogen bonds, enabling it to interact with a diverse range of biological targets. The Hantzsch thiazole synthesis, a classic condensation reaction, remains one of the most robust and widely utilized methods for the construction of this important heterocyclic ring system.

This document provides a comprehensive guide for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine , a molecule of interest in drug discovery programs. We will delve into the mechanistic underpinnings of the Hantzsch synthesis, provide detailed, step-by-step protocols for the preparation of the necessary precursors and the final compound, and offer guidance on the characterization of the synthesized molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous approach to the synthesis of novel 2-aminothiazole derivatives.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction that typically involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide or thiourea. The formation of 5-Phenoxy-1,3-thiazol-2-amine proceeds through a well-established mechanistic pathway, which can be broken down into three key stages:

  • Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-bromophenoxyacetaldehyde. This step forms a stable isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the aldehyde. This leads to the formation of a five-membered heterocyclic ring, a hydroxyl-thiazoline intermediate.

  • Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the hydroxyl-thiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic 2-aminothiazole ring.

The driving force for this reaction is the formation of the thermodynamically stable aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt Thiourea->Isothiouronium Nucleophilic Attack AlphaBromo α-Bromo-phenoxyacetaldehyde AlphaBromo->Isothiouronium HydroxylThiazoline Hydroxyl-thiazoline Intermediate Isothiouronium->HydroxylThiazoline Intramolecular Cyclization Product 5-Phenoxy-1,3-thiazol-2-amine HydroxylThiazoline->Product Dehydration caption Figure 1: Mechanism of the Hantzsch Synthesis of 5-Phenoxy-1,3-thiazol-2-amine.

Caption: Figure 1: Mechanism of the Hantzsch Synthesis.

Experimental Protocols

This section provides a detailed, three-part protocol for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine, starting from commercially available 2-phenoxyethanol.

Part 1: Synthesis of Phenoxyacetaldehyde

The first stage involves the oxidation of 2-phenoxyethanol to phenoxyacetaldehyde. This protocol is adapted from a patented procedure for the vapor-phase oxidation of phenoxyethanol.

Materials and Reagents:

  • 2-Phenoxyethanol

  • Silver (Ag) catalyst supported on alumina (Al₂O₃)

  • Air or oxygen source

  • Inert gas (e.g., Nitrogen)

  • Glass reactor tube

  • Furnace

  • Condenser and collection flask

Procedure:

  • Set up a horizontal glass reactor tube packed with a bed of Ag/Al₂O₃ catalyst within a tube furnace.

  • Heat the furnace to a controlled temperature of 250-275°C.

  • Introduce a vaporous mixture of 2-phenoxyethanol and an excess of air into the reactor tube. The feed can be prepared by bubbling air through heated 2-phenoxyethanol.

  • The reaction is exothermic; monitor the temperature of the catalyst bed closely.

  • The product stream exiting the reactor is passed through a condenser to liquefy the phenoxyacetaldehyde and any unreacted starting material.

  • Collect the crude phenoxyacetaldehyde in a cooled collection flask.

  • The crude product can be purified by fractional distillation under reduced pressure.

Justification of Experimental Choices:

  • Catalyst: A supported silver catalyst is effective for the selective oxidation of primary alcohols to aldehydes.

  • Temperature: The temperature is maintained within a narrow range of 250-275°C to ensure efficient conversion while minimizing over-oxidation to phenoxyacetic acid.

  • Excess Air: Using an excess of air ensures a sufficient supply of oxygen for the oxidation reaction and helps to dissipate the heat generated.

Part 2: Synthesis of α-Bromo-phenoxyacetaldehyde

The second stage is the α-bromination of phenoxyacetaldehyde. This reaction is typically carried out under acidic conditions.[1][2]

Materials and Reagents:

  • Phenoxyacetaldehyde

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified phenoxyacetaldehyde in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-phenoxyacetaldehyde. This product is often used in the next step without further purification due to its potential instability.

Justification of Experimental Choices:

  • Acidic Conditions: The acid-catalyzed enolization of the aldehyde is the rate-determining step for α-halogenation.[1]

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of bromine and minimize side reactions.

  • Neutralization: The reaction is quenched with a mild base to neutralize the acetic acid and any remaining bromine.

Part 3: Hantzsch Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

The final stage is the cyclocondensation reaction between α-bromo-phenoxyacetaldehyde and thiourea.

Materials and Reagents:

  • α-Bromo-phenoxyacetaldehyde (crude from Part 2)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate or sodium carbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the crude α-bromo-phenoxyacetaldehyde in ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base of the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Justification of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps.

  • Basification: The addition of a base is crucial to deprotonate the initially formed thiazolium salt and isolate the neutral 2-aminothiazole product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine, starting from 1 mole of 2-phenoxyethanol.

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsTheoretical MolesTheoretical Mass (g)
2-Phenoxyethanol138.171.01.0138.17
Phenoxyacetaldehyde136.15-~0.8~108.92
Bromine159.811.00.8127.85
α-Bromo-phenoxyacetaldehyde215.04-~0.7~150.53
Thiourea76.121.00.753.28
5-Phenoxy-1,3-thiazol-2-amine 192.23 -~0.6 ~115.34

Note: The theoretical moles and mass for intermediates and the final product are estimated based on typical yields for each reaction step and are for illustrative purposes.

Experimental Workflow

Workflow Start 2-Phenoxyethanol Oxidation Part 1: Oxidation (Ag/Al₂O₃, 250-275°C) Start->Oxidation Aldehyde Phenoxyacetaldehyde Oxidation->Aldehyde Bromination Part 2: α-Bromination (Br₂/AcOH) BromoAldehyde α-Bromo-phenoxyacetaldehyde Bromination->BromoAldehyde Hantzsch Part 3: Hantzsch Cyclization (Thiourea, Ethanol, Reflux) Purification Purification (Recrystallization) Hantzsch->Purification Aldehyde->Bromination BromoAldehyde->Hantzsch Product 5-Phenoxy-1,3-thiazol-2-amine Purification->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization caption Figure 2: Overall Experimental Workflow.

Sources

Application Notes and Protocols for the Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is integral to numerous pharmaceuticals demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The unique electronic and structural features of the 2-aminothiazole ring allow for diverse interactions with biological targets, making it a valuable scaffold in drug discovery and development. This guide provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, 5-Phenoxy-1,3-thiazol-2-amine, a compound of interest for further pharmacological investigation.

Synthetic Strategy: A Multi-Step Approach to 5-Phenoxy-1,3-thiazol-2-amine

The synthesis of 5-Phenoxy-1,3-thiazol-2-amine is accomplished through a robust and well-established three-step sequence. The overall strategy involves the initial preparation of a key precursor, 4'-phenoxyacetophenone, via a Friedel-Crafts acylation. This is followed by a regioselective α-bromination to yield the reactive intermediate, 2-bromo-1-(4-phenoxyphenyl)ethanone. Finally, the target molecule is constructed through the classic Hantzsch thiazole synthesis, which involves the cyclocondensation of the α-bromo ketone with thiourea.

Synthesis_Pathway diphenyl_ether Diphenyl Ether phenoxyacetophenone 4'-Phenoxyacetophenone diphenyl_ether->phenoxyacetophenone Friedel-Crafts Acylation (Anhydrous HF) acetic_anhydride Acetic Anhydride acetic_anhydride->phenoxyacetophenone alpha_bromo 2-Bromo-1-(4-phenoxyphenyl)ethanone phenoxyacetophenone->alpha_bromo α-Bromination (Acetic Acid) bromine Bromine bromine->alpha_bromo final_product 5-Phenoxy-1,3-thiazol-2-amine alpha_bromo->final_product Hantzsch Thiazole Synthesis (Ethanol, Reflux) thiourea Thiourea thiourea->final_product

Caption: Overall synthetic pathway for 5-Phenoxy-1,3-thiazol-2-amine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine.

Materials and Instrumentation
Reagent/ApparatusGrade/Specification
Diphenyl etherReagent grade, 99%
Acetic anhydrideReagent grade, ≥98%
Anhydrous Hydrogen FluorideCaution: Highly Corrosive
BromineReagent grade, ≥99.5%
Glacial Acetic AcidACS grade
ThioureaReagent grade, ≥99%
EthanolAnhydrous, 200 proof
Sodium BicarbonateSaturated aqueous solution
Diethyl EtherAnhydrous
Magnesium SulfateAnhydrous
Round-bottom flasksVarious sizes
Magnetic stirrer with hotplate
Reflux condenser
Separatory funnel
Büchner funnel and flask
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
NMR Spectrometer400 MHz or higher
FT-IR Spectrometer
Mass SpectrometerESI or equivalent
Safety Precautions
  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All manipulations involving HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Ensure an HF-specific safety protocol and access to calcium gluconate gel are in place before starting the experiment.

  • Bromine: Bromine is a corrosive and toxic liquid that causes severe burns. Handle bromine in a well-ventilated fume hood and wear appropriate PPE.

  • Thiourea: Thiourea is a suspected carcinogen and should be handled with care. Avoid inhalation of dust and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 4'-Phenoxyacetophenone

This procedure is adapted from a Friedel-Crafts acylation method.[3]

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: To the flask, add diphenyl ether (0.1 mol) and a suitable solvent such as carbon disulfide or nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (0.11 mol) in portions with stirring.

  • Acylation: Add acetic anhydride (0.1 mol) dropwise from the dropping funnel to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 4'-phenoxyacetophenone as a white solid.

Step 2: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone

This protocol is based on the α-bromination of acetophenones.[4]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4'-phenoxyacetophenone (0.05 mol) in glacial acetic acid (30 mL).

  • Bromination: While stirring, slowly add a solution of bromine (0.05 mol) in glacial acetic acid (10 mL) dropwise. Maintain the temperature below 20°C using an ice bath.

  • Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator over P₂O₅. The 2-bromo-1-(4-phenoxyphenyl)ethanone can be used in the next step without further purification if the purity is deemed sufficient by TLC and melting point analysis.

Step 3: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine (Hantzsch Thiazole Synthesis)

This procedure follows the general principles of the Hantzsch thiazole synthesis.[5]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-phenoxyphenyl)ethanone (0.02 mol) and thiourea (0.022 mol).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.[5]

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is neutral to pH paper. The product will precipitate out of the solution.[6]

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude 5-Phenoxy-1,3-thiazol-2-amine can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford the final product as a crystalline solid.[7]

Experimental_Workflow cluster_step1 Step 1: 4'-Phenoxyacetophenone Synthesis cluster_step2 Step 2: α-Bromination cluster_step3 Step 3: Hantzsch Thiazole Synthesis s1_start Mix Diphenyl Ether & Solvent s1_reagents Add AlCl3 & Acetic Anhydride s1_start->s1_reagents s1_reaction Stir at RT (12-18h) s1_reagents->s1_reaction s1_workup Quench with HCl/ice s1_reaction->s1_workup s1_extraction Extract with Et2O s1_workup->s1_extraction s1_purification Wash, Dry, Concentrate & Recrystallize s1_extraction->s1_purification s2_start Dissolve 4'-Phenoxyacetophenone in Acetic Acid s1_purification->s2_start Product from Step 1 s2_bromination Add Bromine Solution (<20°C) s2_start->s2_bromination s2_reaction Stir at RT (2-3h) s2_bromination->s2_reaction s2_precipitation Pour into Ice Water s2_reaction->s2_precipitation s2_isolation Filter and Wash s2_precipitation->s2_isolation s3_start Combine α-Bromo Ketone, Thiourea & Ethanol s2_isolation->s3_start Intermediate from Step 2 s3_reaction Reflux (4-6h) s3_start->s3_reaction s3_neutralization Cool and Neutralize with NaHCO3 s3_reaction->s3_neutralization s3_isolation Filter and Wash s3_neutralization->s3_isolation s3_purification Recrystallize s3_isolation->s3_purification final_product final_product s3_purification->final_product Final Product

Caption: Detailed experimental workflow for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine.

Characterization of 5-Phenoxy-1,3-thiazol-2-amine

The structure and purity of the synthesized 5-Phenoxy-1,3-thiazol-2-amine should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the phenoxy group and the thiazole ring, as well as a singlet for the amino protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound, confirming its identity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; inefficient extraction.Ensure anhydrous conditions for the Friedel-Crafts reaction. Increase reaction time or temperature if necessary. Perform multiple extractions to maximize product recovery.
Incomplete bromination in Step 2 Insufficient bromine or reaction time.Monitor the reaction closely by TLC and add more bromine solution if needed. Ensure adequate stirring.
Formation of di-brominated product Excess bromine.Add bromine dropwise and maintain a low temperature to control the reaction.
Low yield in Hantzsch synthesis (Step 3) Incomplete reaction; product loss during work-up.Ensure the reaction goes to completion by monitoring with TLC. Be careful during the neutralization step to avoid overly basic conditions which can lead to side reactions. Optimize the recrystallization solvent system to minimize product loss in the mother liquor.[7]
Purification difficulties Persistent impurities.If recrystallization is ineffective, consider column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

References

  • MDPI. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • Scribd. (2010). Hantzsch Thiazole Synthesis 2010. Available at: [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Available at: [Link]

  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of p-phenoxyacetophenone. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Available at: [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of phenoxyacetone from phenol. Available at: [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

Sources

Application Note: A Robust In Vitro Assay Protocol for Characterizing "5-Phenoxy-1,3-thiazol-2-amine" as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibition.[1][2] Derivatives of this scaffold have been successfully developed as potent inhibitors for various kinases, such as vascular endothelial growth factor receptor (VEGFR) and Rho-associated kinase (ROCK).[3][4][5] This application note provides a comprehensive, field-proven protocol for the initial characterization of "5-Phenoxy-1,3-thiazol-2-amine," a representative of this class, as a potential kinase inhibitor. We present a detailed workflow from initial assay validation to the precise determination of inhibitory potency (IC50), utilizing the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay platform. This guide is designed for researchers in drug discovery and chemical biology, offering a self-validating system to ensure data integrity and reproducibility.

Introduction: The Rationale for Kinase Screening

Protein kinases are critical regulators of countless cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] This has made them one of the most important classes of "druggable" targets.[7] The initial step in kinase inhibitor discovery involves screening compounds in robust biochemical assays to determine their activity, potency, and selectivity.[7] While promising results in biochemical assays must later be validated in cell-based systems to ensure functional inhibition in a more physiological context, the in vitro assay remains the essential starting point.[8]

This document outlines a systematic approach to evaluate the inhibitory potential of 5-Phenoxy-1,3-thiazol-2-amine . The protocol is centered around the ADP-Glo™ Kinase Assay, a universal method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9][10] Its high sensitivity and resistance to compound interference make it an ideal choice for both primary screening and detailed kinetic studies.[11]

Foundational Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step, homogeneous, "glow-type" luminescent assay.[12] The intensity of the light produced is directly proportional to the concentration of ADP in the well, which in turn correlates with kinase activity.[11]

  • Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the test inhibitor ("5-Phenoxy-1,3-thiazol-2-amine") are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After this reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP.[9][10] This step is crucial because high background ATP levels would interfere with the signal in the next step.

  • Step 2: ADP to ATP Conversion & Luminescence Detection. The Kinase Detection Reagent is added. This formulation contains enzymes that convert the ADP (produced by the kinase) back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, high-intensity luminescent signal.[9][12] Therefore, a low light signal indicates low ADP production, signifying potent kinase inhibition.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase ADP ADP Kinase->ADP Produces P_Substrate Phospho-Substrate Kinase->P_Substrate Produces Substrate Substrate Substrate->Kinase Binds ATP ATP ATP->Kinase Binds Inhibitor 5-Phenoxy-1,3-thiazol-2-amine Inhibitor->Kinase Inhibits ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Unconsumed_ATP Unconsumed ATP Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent ADP is converted to new ATP Luciferase Luciferase + Luciferin Kinase_Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Experimental Strategy: A Three-Phase Workflow

A rigorous evaluation of a potential inhibitor requires a multi-step approach. This ensures that resources are focused on genuinely active compounds and that the resulting data is reliable.

Workflow Phase1 Phase 1: Assay Validation (Z'-Factor Determination) Decision1 Is Z' > 0.5? Phase1->Decision1 Phase2 Phase 2: Primary Screen (Single High-Concentration Point) Decision2 Is Inhibition > 50%? Phase2->Decision2 Phase3 Phase 3: Potency Determination (10-Point IC50 Curve) Report Report IC50 Value Phase3->Report Decision1->Phase2 Yes Stop1 Optimize Assay Conditions Decision1->Stop1 No Decision2->Phase3 Yes Stop2 Compound Inactive (Deprioritize) Decision2->Stop2 No

Figure 2: Phased approach for inhibitor characterization.

Materials and Reagents

  • Test Compound: 5-Phenoxy-1,3-thiazol-2-amine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Recombinant human kinase of interest (e.g., VEGFR2, ROCK2) with known activity.

  • Substrate: Appropriate peptide or protein substrate for the selected kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).

  • ATP: Adenosine 5'-Triphosphate, high purity.

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for assay validation.

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, liquid handler (optional), plate shaker, and a luminometer capable of glow luminescence detection.

Detailed Experimental Protocols

Protocol 1: Assay Validation & Z'-Factor Determination

Causality: Before screening any test compounds, the assay itself must be proven robust. The Z'-factor is a statistical parameter that quantifies the quality of a high-throughput screening assay by measuring the separation between the positive and negative controls.[13][14] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for screening.[15][16]

Procedure:

  • Prepare Controls:

    • Negative Control (0% Inhibition): Kinase reaction buffer containing 1% DMSO (vehicle). This represents maximum kinase activity.

    • Positive Control (100% Inhibition): A known, potent inhibitor for the target kinase at a concentration >100x its IC50. This represents minimum kinase activity.

  • Assay Plate Setup: In a 384-well plate, designate 16-24 wells for the negative control and 16-24 wells for the positive control.

  • Reaction Assembly: Add the following to the wells in the specified order:

    • 5 µL of control solution (Positive or Negative).

    • 2.5 µL of a mix containing the kinase and substrate in reaction buffer.

    • 2.5 µL of ATP solution (concentration should be at or near the Kₘ for the kinase).

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly to collect contents. Incubate at 30°C for 60 minutes.[17] The optimal time and enzyme concentration should be determined in preliminary experiments to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence intensity (RLU - Relative Light Units) on a plate reader.

  • Calculation:

    • Calculate the mean (µ) and standard deviation (σ) for both the positive (pos) and negative (neg) controls.

    • Calculate the Z'-factor using the formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |µ_neg - µ_pos| ] [18]

ParameterInterpretation
Z' > 0.5 Excellent assay. Proceed to screening.
0 < Z' < 0.5 Marginal assay. Optimization is required.[15]
Z' < 0 Poor assay. Not suitable for screening.
Protocol 2: Single-Point Primary Screen

Causality: This step quickly identifies if "5-Phenoxy-1,3-thiazol-2-amine" has any inhibitory activity against the target kinase at a single, relatively high concentration (e.g., 10 µM). This acts as a filter to eliminate inactive compounds before committing to more extensive dose-response experiments.

Procedure:

  • Prepare Test Compound: Dilute the 10 mM stock of "5-Phenoxy-1,3-thiazol-2-amine" to the desired screening concentration (e.g., 10 µM) in the kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: Set up wells for the test compound, as well as positive and negative controls on the same plate for normalization.

  • Run Assay: Follow steps 3-6 from Protocol 1 , using the diluted test compound in place of the control solutions in the designated wells.

  • Data Analysis: Calculate the percentage of inhibition for the test compound using the following formula: % Inhibition = 100 * [ 1 - (RLU_compound - RLU_pos) / (RLU_neg - RLU_pos) ]

A common threshold for a "hit" in a primary screen is >50% inhibition.

Protocol 3: IC50 Determination (Dose-Response)

Causality: For compounds that are active in the primary screen, a dose-response experiment is performed to quantify their potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[17] It is the standard metric for inhibitor potency.

Procedure:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of "5-Phenoxy-1,3-thiazol-2-amine" in 100% DMSO. For example, starting from 10 mM, dilute to 3.33 mM, 1.11 mM, and so on.

  • Intermediate Dilution: Create an intermediate plate by diluting the DMSO serial dilution series into the kinase reaction buffer. This step minimizes the final DMSO concentration in the assay.

  • Assay Plate Setup: Add the diluted compound series to the assay plate in triplicate. Include triplicate wells for positive (100% inhibition) and negative (0% inhibition) controls.

    Well Columns123456789101112
    Row A C1C2C3C4C5C6C7C8C9C10NegPos
    Row B C1C2C3C4C5C6C7C8C9C10NegPos
    Row C C1C2C3C4C5C6C7C8C9C10NegPos
    (C1-C10 represent the 10 concentrations of the inhibitor)
  • Run Assay: Follow steps 3-6 from Protocol 1 .

  • Data Analysis:

    • Calculate the % Inhibition for each concentration as described in Protocol 2 .

    • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) using software like GraphPad Prism.[19] The model will calculate the IC50 value.[20][21]

Inhibitor Conc. [µM]Log [Inhibitor]Avg. RLU% Inhibition
30.0001.47715,23098.6
10.0001.00018,99095.2
3.3300.52245,67070.8
1.1100.04588,23432.1
0.370-0.432115,8908.2
............
0 (Neg Ctrl)-125,4500.0
Pos Ctrl-12,500100.0
(Example data for illustration purposes only)

Conclusion

This application note provides a validated, step-by-step methodology for assessing the in vitro inhibitory activity of "5-Phenoxy-1,3-thiazol-2-amine" against a specific kinase target. By following this workflow—beginning with rigorous assay validation via Z'-factor determination, proceeding to an efficient single-point screen, and culminating in a precise IC50 measurement—researchers can generate high-quality, reproducible data. This foundational biochemical characterization is an indispensable step in the drug discovery pipeline, enabling informed decisions about which compounds warrant advancement into more complex cellular and in vivo models.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. PubMed Central. Available at: [Link]

  • Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. PubMed. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. ResearchGate. Available at: [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. PubMed. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link]

  • Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators. PubMed. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available at: [Link]

Sources

Application Notes & Protocols for Antimicrobial Screening of 5-Phenoxy-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing thiazole scaffolds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4] The 1,3-thiazole ring is a key structural motif in a number of clinically approved drugs and is known to be a "privileged" scaffold in drug discovery.[1][5]

The 2-aminothiazole core, in particular, has been extensively explored as a pharmacophore for antimicrobial agents.[6] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[6][7] The introduction of a phenoxy group at the 5-position of the thiazole ring offers an interesting avenue for structural modification, potentially enhancing the lipophilicity and cell permeability of the compounds, which could lead to improved antimicrobial efficacy.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial screening of novel 5-Phenoxy-1,3-thiazol-2-amine derivatives. The protocols outlined herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility.

Synthesis of 5-Phenoxy-1,3-thiazol-2-amine Derivatives: A General Approach

While specific synthetic routes for 5-Phenoxy-1,3-thiazol-2-amine derivatives are not extensively documented, a plausible and efficient method is the Hantzsch thiazole synthesis.[5] This classical method involves the condensation of an α-haloketone with a thiourea derivative. In this case, the key starting material would be an α-bromo-α-phenoxyacetone or a similar α-halocarbonyl compound.

Protocol 1: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

Objective: To synthesize the core scaffold, 5-Phenoxy-1,3-thiazol-2-amine.

Materials:

  • α-Bromo-α-phenoxyacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-bromo-α-phenoxyacetone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

  • Neutralization and Extraction: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-Phenoxy-1,3-thiazol-2-amine.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Derivatives: To generate a library of derivatives, various substituted phenoxyacetones and substituted thioureas can be used as starting materials. This allows for the exploration of the structure-activity relationship (SAR) of this class of compounds.

Visualizing the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product alpha-Bromo-alpha-phenoxyacetone alpha-Bromo-alpha-phenoxyacetone Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis alpha-Bromo-alpha-phenoxyacetone->Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Hantzsch Thiazole Synthesis Neutralization Neutralization Hantzsch Thiazole Synthesis->Neutralization Ethanol, Reflux Extraction Extraction Neutralization->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 5-Phenoxy-1,3-thiazol-2-amine 5-Phenoxy-1,3-thiazol-2-amine Column Chromatography->5-Phenoxy-1,3-thiazol-2-amine

Caption: Hantzsch synthesis of the 5-Phenoxy-1,3-thiazol-2-amine scaffold.

Antimicrobial Susceptibility Testing: Protocols and Best Practices

The determination of the antimicrobial activity of the synthesized compounds is a critical step in the drug discovery process. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized 5-Phenoxy-1,3-thiazol-2-amine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives in DMSO (typically at 10 mg/mL). Further dilutions are made in the appropriate broth to achieve the desired final concentrations.

  • Preparation of Inoculum:

    • Bacteria: From an overnight culture, prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

    • Fungi: For yeast, prepare a suspension and adjust to a 0.5 McFarland standard. For molds, collect spores from a mature culture and adjust the concentration. Dilute in RPMI-1640 to the desired final inoculum size.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of the appropriate broth to all wells.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum only).

  • Inoculation: Inoculate each well (except the negative control) with 100 µL of the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density at 600 nm.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the test compounds that kills 99.9% of the initial microbial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Visualizing the Antimicrobial Screening Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Data Acquisition Compound Dilution Compound Dilution 96-Well Plate Setup 96-Well Plate Setup Compound Dilution->96-Well Plate Setup Inoculum Preparation Inoculum Preparation Inoculum Preparation->96-Well Plate Setup Incubate Plates Incubate Plates 96-Well Plate Setup->Incubate Plates MIC Determination MIC Determination Incubate Plates->MIC Determination Visual/OD Reading MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Subculturing

Caption: Workflow for MIC and MBC/MFC determination.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Antimicrobial Activity of 5-Phenoxy-1,3-thiazol-2-amine Derivatives (MIC in µg/mL)

CompoundR-GroupS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
PTA-1 H64128>256128
PTA-2 4-Cl163212864
PTA-3 4-F326425664
PTA-4 4-NO₂8166432
Ciprofloxacin -0.50.251NA
Fluconazole -NANANA2

NA: Not Applicable

Interpretation of Results:

  • Structure-Activity Relationship (SAR): The data in Table 1 suggests that the introduction of electron-withdrawing groups at the 4-position of the phenoxy ring enhances the antimicrobial activity. The nitro derivative (PTA-4) shows the most potent activity.

  • Spectrum of Activity: The compounds appear to have a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as a fungal pathogen.

  • Bactericidal vs. Bacteriostatic: By comparing the MBC values to the MIC values, one can determine if a compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).

Potential Mechanisms of Action

Thiazole derivatives are known to exert their antimicrobial effects through various mechanisms.[1] While the specific mechanism of 5-Phenoxy-1,3-thiazol-2-amine derivatives would require further investigation, plausible targets include:

  • Inhibition of Cell Wall Synthesis: Some thiazoles interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[6]

  • Disruption of Cell Membrane: The amphiphilic nature of some thiazole derivatives allows them to intercalate into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.[8]

  • Inhibition of Key Enzymes: Thiazoles have been shown to inhibit essential bacterial enzymes such as DNA gyrase, topoisomerase IV, and fatty acid synthase (FAS).[1]

  • Inhibition of FtsZ: Some thiazole derivatives have been found to inhibit the bacterial cell division protein FtsZ, leading to filamentation and cell death.[1]

Visualizing a Hypothetical Mechanism of Action:

G cluster_compound Compound cluster_bacterium Bacterial Cell cluster_effect Outcome Thiazole Derivative Thiazole Derivative Cell Wall Cell Wall Thiazole Derivative->Cell Wall Inhibition Cell Membrane Cell Membrane Thiazole Derivative->Cell Membrane Disruption DNA Replication DNA Replication Thiazole Derivative->DNA Replication Inhibition Cell Division (FtsZ) Cell Division (FtsZ) Thiazole Derivative->Cell Division (FtsZ) Inhibition Bacterial Cell Death Bacterial Cell Death Cell Wall->Bacterial Cell Death Cell Membrane->Bacterial Cell Death DNA Replication->Bacterial Cell Death Protein Synthesis Protein Synthesis Cell Division (FtsZ)->Bacterial Cell Death

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

Conclusion

The 5-Phenoxy-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols detailed in these application notes provide a robust framework for the synthesis and systematic evaluation of the antimicrobial properties of this class of compounds. Through careful execution of these methods and thoughtful interpretation of the resulting data, researchers can effectively advance the discovery of new therapeutics to combat the growing threat of infectious diseases.

References

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.

  • Yousaf, H., Zaheer, M., Naqvi, S. A. R., & Khan, I. U. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031.

  • Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.

  • Patel, H., & Sharma, D. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Organic Chemistry, 19(3), 246-254.

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195.

  • Wan, R., & Wang, Y. (2009). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1044.

  • Clinical and Laboratory Standards Institute. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

  • Kumar, A. (2023). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Chemical Bulletin, 12(Special Issue 4), 352-376.

  • Tomi, I. H. R., Al-Daraji, A. H. R., Al-Qaisi, A. J. A., & Al-Bayati, R. I. H. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Pharmaceutical Chemistry Journal, 55(3), 259-268.

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.

  • Lesyk, R., & Zimenkovsky, B. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry, 30(30), 3465-3485.

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

Sources

Application Notes and Protocols for Determining the Effect of 5-Phenoxy-1,3-thiazol-2-amine on Cell Viability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of 5-Phenoxy-1,3-thiazol-2-amine

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The compound of interest, 5-Phenoxy-1,3-thiazol-2-amine, belongs to this versatile class. Its structural features suggest a potential for significant biological activity, making it a candidate for drug discovery and development programs.[4][5]

A critical initial step in characterizing any novel compound is to assess its impact on cell viability.[6][7] Cell viability assays are fundamental tools that provide quantitative data on how a substance affects a cell population, indicating whether it is cytotoxic (kills cells), cytostatic (inhibits proliferation), or has no effect.[6][8] This information is paramount for determining the therapeutic window and potential toxicity of a drug candidate.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to robustly evaluate the effects of 5-Phenoxy-1,3-thiazol-2-amine on cell viability. We will delve into the principles of multiple assay types, offer detailed, field-proven protocols, and discuss data interpretation and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Choosing the Right Assay: A Multi-Faceted Approach to Cell Viability

No single assay can provide a complete picture of a compound's effect on cell health. Therefore, a multi-parametric approach is recommended, utilizing assays that measure different cellular parameters. This strategy helps to mitigate the risk of artifacts and provides a more nuanced understanding of the compound's mechanism of action. Here, we will focus on three widely adopted and complementary assays: a metabolic activity assay (MTT), an ATP quantification assay (CellTiter-Glo®), and a cytotoxicity assay measuring membrane integrity (LDH).

Principle of the Assays
  • MTT Assay (Metabolic Activity): This colorimetric assay is a classic method for assessing cell viability by measuring the metabolic activity of a cell population. The core principle relies on the reduction of a yellow tetrazolium salt, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT, into insoluble purple formazan crystals by mitochondrial reductase enzymes, primarily succinate dehydrogenase, in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9][10] The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay (ATP Quantification): This assay quantifies the amount of adenosine triphosphate (ATP), the primary energy currency of the cell, as an indicator of metabolically active, viable cells.[11][12] Only viable cells can synthesize ATP.[11] The assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and luciferin, generates a stable luminescent signal ("glow-type") that is proportional to the amount of ATP present.[12] This method is known for its high sensitivity, broad linear range, and rapid "add-mix-measure" protocol.[12][13]

  • LDH Cytotoxicity Assay (Membrane Integrity): Unlike the previous two assays that measure viability, the Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the loss of cell membrane integrity.[14][15] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[14][15] When the plasma membrane is compromised, a key feature of necrosis and late-stage apoptosis, LDH is released into the cell culture medium.[15] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[14][16]

Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted for other formats. It is crucial to include appropriate controls in every experiment, including vehicle-treated cells (negative control) and a known cytotoxic agent (positive control).

Protocol 1: MTT Cell Viability Assay

Materials:

  • 5-Phenoxy-1,3-thiazol-2-amine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Treatment: Prepare serial dilutions of 5-Phenoxy-1,3-thiazol-2-amine in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a plate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • 5-Phenoxy-1,3-thiazol-2-amine

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates (to prevent luminescence cross-talk)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • Reagent Preparation and Equilibration: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17] Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[18]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[13]

Protocol 3: LDH Cytotoxicity Assay

Materials:

  • 5-Phenoxy-1,3-thiazol-2-amine

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich)

  • 96-well flat-bottom plates

  • Plate reader (capable of measuring absorbance at the wavelength specified by the kit, typically around 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's manual (typically 30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement: Add the stop solution provided in the kit to each well. Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).

Data Analysis and Interpretation

For each assay, the raw data should be processed to determine the percentage of cell viability or cytotoxicity relative to the vehicle-treated control cells.

For MTT and CellTiter-Glo® Assays (Viability):

  • Calculation:

    • Percentage Viability = [(Absorbance or Luminescence of Treated Cells - Background) / (Absorbance or Luminescence of Vehicle Control - Background)] x 100

  • Interpretation: A dose-dependent decrease in the signal indicates a reduction in cell viability.

For LDH Assay (Cytotoxicity):

  • Calculation:

    • Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Interpretation: A dose-dependent increase in the signal indicates an increase in cytotoxicity.

The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the percentage of viability or cytotoxicity on the y-axis. From this curve, the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value can be calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, respectively.

Hypothetical Data Summary
Assay TypeEndpoint MeasuredHypothetical IC50 for 5-Phenoxy-1,3-thiazol-2-amineInterpretation
MTT Mitochondrial metabolic activity15 µMModerate reduction in metabolic activity.
CellTiter-Glo® Intracellular ATP levels12 µMSignificant depletion of cellular energy.
LDH Membrane integrity> 50 µMMinimal induction of necrotic cell death at concentrations that reduce viability.

This hypothetical data suggests that 5-Phenoxy-1,3-thiazol-2-amine reduces cell viability primarily by affecting cellular metabolism and energy production, rather than by causing immediate plasma membrane damage.

Visualizing Experimental Workflows

MTT_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Treat Treat with 5-Phenoxy-1,3-thiazol-2-amine Seed->Treat 24h Incubation Add_MTT Add MTT Reagent Treat->Add_MTT 24-72h Incubation Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: MTT Assay Workflow.

CTG_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Seed Seed Cells in Opaque Plate Treat Treat with Compound Seed->Treat 24h Incubation Add_CTG Add CellTiter-Glo® Reagent Treat->Add_CTG 24-72h Incubation Mix_Lyse Mix (2 min) to Lyse Cells Add_CTG->Mix_Lyse Incubate_CTG Incubate (10 min) Mix_Lyse->Incubate_CTG Read Measure Luminescence Incubate_CTG->Read

Caption: CellTiter-Glo® Assay Workflow.

LDH_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat 24h Incubation Transfer_Sup Transfer Supernatant Treat->Transfer_Sup 24-72h Incubation Add_LDH_Mix Add LDH Reaction Mix Transfer_Sup->Add_LDH_Mix Incubate_LDH Incubate (30 min) Add_LDH_Mix->Incubate_LDH Add_Stop Add Stop Solution Incubate_LDH->Add_Stop Read Measure Absorbance (~490 nm) Add_Stop->Read

Caption: LDH Cytotoxicity Assay Workflow.

Troubleshooting and Considerations

  • Compound Interference: 5-Phenoxy-1,3-thiazol-2-amine, like many small molecules, could potentially interfere with the assay chemistry. For colorimetric assays, the compound itself might absorb light at the measurement wavelength. For fluorescence or luminescence-based assays, it could be auto-fluorescent or quench the signal. It is essential to run compound-only controls (no cells) to check for such interference.

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control with the highest concentration of the solvent used in the experiment to ensure that the observed effects are due to the compound and not the solvent.

  • Cell Density: The optimal cell seeding density is critical for obtaining a good dynamic range in the assay. Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and signal saturation. A cell titration experiment is recommended to determine the optimal cell number for each cell line and assay.[19]

  • Incubation Times: The duration of compound exposure and the incubation time with the assay reagents can significantly impact the results. These parameters should be optimized for each specific experimental setup.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for assessing the effects of 5-Phenoxy-1,3-thiazol-2-amine on cell viability. By employing a multi-parametric approach that interrogates different aspects of cell health—metabolic activity, ATP levels, and membrane integrity—researchers can obtain a comprehensive and reliable profile of the compound's biological activity. This foundational data is indispensable for advancing the development of promising new therapeutic agents.

References

  • Butt, A., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(21), 6569. [Link]

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Analytical HPLC method for "5-Phenoxy-1,3-thiazol-2-amine" purity determination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical HPLC Method for Purity Determination of 5-Phenoxy-1,3-thiazol-2-amine

Introduction: The Analytical Imperative for 5-Phenoxy-1,3-thiazol-2-amine

5-Phenoxy-1,3-thiazol-2-amine is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active molecules. The purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount.

This application note presents a comprehensive guide to a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of 5-Phenoxy-1,3-thiazol-2-amine. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a detailed, step-by-step protocol for method implementation and validation, adhering to internationally recognized standards such as the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Part 1: Method Development and Scientific Rationale

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte. 5-Phenoxy-1,3-thiazol-2-amine is a moderately nonpolar molecule due to its aromatic phenoxy and thiazole moieties, making it an ideal candidate for reversed-phase chromatography. The presence of a primary amine group (pKa estimated to be weakly basic) necessitates careful control of the mobile phase pH to ensure consistent analyte ionization, which is crucial for achieving reproducible retention and symmetrical peak shapes.[4]

Selection of Stationary Phase (Column)

A C18 (octadecylsilyl) stationary phase is selected as the primary choice. The long alkyl chains provide a hydrophobic environment that promotes retention of the nonpolar analyte through van der Waals interactions. This choice offers a robust starting point for separating the main component from potentially more polar or nonpolar impurities.

Mobile Phase Optimization
  • Organic Solvent: Acetonitrile is chosen over methanol as the organic modifier. Its lower viscosity results in lower backpressure, and its UV transparency at lower wavelengths is advantageous. While methanol can offer different selectivity, acetonitrile generally provides sharper peaks for many compounds.

  • Aqueous Phase and pH Control: The primary amine on the thiazole ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[4] To mitigate this, the mobile phase is buffered to a slightly acidic pH (e.g., pH 3.0). At this pH, the amine group is protonated (-NH3+), minimizing unwanted secondary interactions and promoting sharp, symmetrical peaks. A phosphate buffer is an excellent choice due to its appropriate buffering capacity in this pH range.

Detection Wavelength (λ)

The presence of aromatic rings in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is used during method development to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main peak and any potential impurities. For routine analysis, a single-wavelength UV detector set to this λmax can be used.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity determination of 5-Phenoxy-1,3-thiazol-2-amine.

Materials and Reagents
Reagent/MaterialGrade
5-Phenoxy-1,3-thiazol-2-amineReference Standard (>99.5%) and Test Sample
Acetonitrile (ACN)HPLC Grade
Potassium Dihydrogen Phosphate (KH2PO4)Analytical Reagent Grade
Orthophosphoric Acid (H3PO4)Analytical Reagent Grade
WaterHPLC/Deionized Grade
Instrumentation

A standard HPLC or UHPLC system equipped with:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by PDA scan (e.g., 265 nm)
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of 5-Phenoxy-1,3-thiazol-2-amine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the 5-Phenoxy-1,3-thiazol-2-amine test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Part 3: Method Validation Protocol

The developed method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1)/Q2(R2) guidelines.[1][2][3][5]

Caption: Workflow for HPLC Method Validation Parameters.

System Suitability

Before each validation run, a system suitability test (SST) must be performed by injecting the standard solution five times. The results must meet the criteria outlined in pharmacopoeias such as the USP.[6][7][8][9][10]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a sample of 5-Phenoxy-1,3-thiazol-2-amine that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • The method is specific if the main peak is well-resolved from all degradation products (resolution > 2.0).

Linearity

Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range. Protocol:

  • Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value. Protocol:

  • Prepare a placebo mixture (if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate sample preparations on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The RSD for the purity results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters and purity results. Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Part 4: Data Analysis and Reporting

The purity of the 5-Phenoxy-1,3-thiazol-2-amine sample is calculated using the area normalization method.

Calculation:

Caption: Decision workflow for HPLC method development.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 5-Phenoxy-1,3-thiazol-2-amine. The systematic approach to method development, grounded in the physicochemical properties of the analyte, and the rigorous validation against ICH guidelines ensure that the method is reliable and suitable for use in a regulated quality control environment. This protocol provides researchers, scientists, and drug development professionals with a solid foundation for the quality assessment of this important chemical entity.

References

  • Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]

  • Title: An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives Source: AIP Conference Proceedings URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]

  • Title: 2-Amino-5-phenyl-1,3,4-thiadiazole Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide Source: ResearchGate URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Source: MDPI URL: [Link]

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  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

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  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl Source: OPUS - University of Stuttgart URL: [Link]

  • Title: 5-ethoxy-2-methyl-1,3-thiazole Source: ChemSynthesis URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis Pvt. Ltd URL: [Link]

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  • Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique Source: ResearchGate URL: [Link]

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Application Notes and Protocols for "5-Phenoxy-1,3-thiazol-2-amine" as a Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a well-established privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its inherent ability to engage in diverse biological interactions has rendered it a focal point for the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] The strategic incorporation of a phenoxy group at the 5-position of the 2-aminothiazole ring introduces a valuable pharmacophoric element, offering the potential for enhanced target engagement and favorable pharmacokinetic properties. This document provides a comprehensive guide for researchers and drug development professionals on leveraging "5-Phenoxy-1,3-thiazol-2-amine" as a lead compound. We present detailed protocols for its synthesis, robust methodologies for its biological evaluation with a focus on its potential as a kinase inhibitor, and a strategic framework for its hit-to-lead optimization.

Introduction: The Rationale for 5-Phenoxy-1,3-thiazol-2-amine in Kinase Inhibitor Drug Discovery

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many human diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2-aminothiazole scaffold has been successfully employed in the design of several potent kinase inhibitors. A notable example is the multi-kinase inhibitor Dasatinib, which features a 2-aminothiazole core and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

The "5-Phenoxy-1,3-thiazol-2-amine" core combines the established kinase-binding properties of the 2-aminothiazole with the versatile phenoxy group. The phenoxy moiety can serve multiple roles:

  • Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions within the ATP-binding pocket of kinases.

  • Linker for Further Functionalization: The phenoxy group can act as a linker to introduce additional functionalities, allowing for the exploration of deeper pockets within the kinase domain and enhancing selectivity.

  • Modulation of Physicochemical Properties: The phenoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, key parameters in drug development.

Recent studies on related structures, such as benzothiazole-based urea derivatives with phenoxy linkers, have demonstrated potent inhibition of key oncogenic kinases like VEGFR-2, EGFR, and c-Met.[5] This provides a strong rationale for investigating 5-Phenoxy-1,3-thiazol-2-amine and its derivatives as a promising starting point for the discovery of novel kinase inhibitors, particularly in the context of anti-angiogenic and anti-proliferative cancer therapies.[5]

Synthesis of the Lead Compound: 5-Phenoxy-1,3-thiazol-2-amine

The synthesis of 2-aminothiazoles is classically achieved through the Hantzsch thiazole synthesis.[1][6] This versatile reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 5-Phenoxy-1,3-thiazol-2-amine, a key intermediate is 2-bromo-1-phenoxyethan-1-one.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Intermediate Synthesis cluster_1 Final Cyclization Phenoxyacetic_acid Phenoxyacetic Acid Phenoxyacetyl_chloride Phenoxyacetyl Chloride Phenoxyacetic_acid->Phenoxyacetyl_chloride  Acyl Halogenation Thionyl_chloride SOCl₂ alpha_bromo_ketone 2-bromo-1-phenoxyethan-1-one Phenoxyacetyl_chloride->alpha_bromo_ketone  α-Bromination NBS NBS, HBr (cat.) Target 5-Phenoxy-1,3-thiazol-2-amine alpha_bromo_ketone:e->Target:w Hantzsch Synthesis Thiourea Thiourea Thiourea:e->Target:w

Caption: Proposed synthetic route to 5-Phenoxy-1,3-thiazol-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-1-phenoxyethan-1-one (α-bromo-ketone intermediate)

  • Materials:

    • Phenoxyacetic acid (1.0 eq)

    • Thionyl chloride (1.2 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Catalytic amount of HBr (48% in acetic acid)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of phenoxyacetic acid in DCM, add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain phenoxyacetyl chloride.

    • Dissolve the crude phenoxyacetyl chloride in DCM and add NBS and a catalytic amount of HBr.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-bromo-1-phenoxyethan-1-one.

Step 2: Hantzsch Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

  • Materials:

    • 2-bromo-1-phenoxyethan-1-one (1.0 eq)

    • Thiourea (1.2 eq)

    • Ethanol

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 2-bromo-1-phenoxyethan-1-one in ethanol in a round-bottom flask.[1]

    • Add thiourea to the solution and stir the mixture at reflux for 4-6 hours.[1]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

    • Recrystallize the crude product from ethanol to yield pure 5-Phenoxy-1,3-thiazol-2-amine.

Biological Evaluation: A Kinase-Centric Approach

Based on the structural alerts and data from related compounds, a primary focus for biological evaluation should be on its potential as a kinase inhibitor, particularly in the context of oncology.

In Vitro Assay Cascade

In_Vitro_Assay_Cascade Start 5-Phenoxy-1,3-thiazol-2-amine & Analogs Biochemical_Assay Biochemical Kinase Assay (e.g., VEGFR-2, EGFR, c-Met) Start->Biochemical_Assay Primary Screen Cell_Based_Phospho Cellular Phosphorylation Assay (e.g., p-VEGFR-2 in HUVECs) Biochemical_Assay->Cell_Based_Phospho Potent Hits Cell_Proliferation Cell Proliferation Assay (e.g., MTT/SRB on A549, MCF7) Cell_Based_Phospho->Cell_Proliferation Cellularly Active Hits Hit_to_Lead Hit-to-Lead Optimization Cell_Proliferation->Hit_to_Lead Validated Hits

Caption: A tiered in vitro assay cascade for evaluating 5-phenoxy-1,3-thiazol-2-amine derivatives.

3.1.1. Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Biotinylated poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • 384-well assay plates

    • Test compound (5-Phenoxy-1,3-thiazol-2-amine) serially diluted in DMSO

  • Procedure:

    • Add kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a 384-well plate.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

    • Incubate for 1 hour at room temperature.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

    • Calculate IC₅₀ values from the dose-response curves.

3.1.2. Protocol: Cellular VEGFR-2 Phosphorylation Assay

This assay confirms that the compound can inhibit the target kinase within a cellular context.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • VEGF-A

    • Test compound

    • Lysis buffer

    • ELISA kit for phosphorylated VEGFR-2 (p-VEGFR-2)

  • Procedure:

    • Seed HUVECs in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

    • Aspirate the medium and lyse the cells.

    • Quantify the amount of p-VEGFR-2 in the cell lysates using a specific ELISA kit according to the manufacturer's instructions.

    • Determine the IC₅₀ for the inhibition of VEGF-induced VEGFR-2 phosphorylation.

3.1.3. Protocol: Cell Proliferation Assay (SRB Assay)

This assay evaluates the anti-proliferative effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast carcinoma)

    • Complete growth medium

    • Test compound

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor and anti-angiogenic efficacy.

3.2.1. Protocol: Human Tumor Xenograft Model

  • Model:

    • Immunocompromised mice (e.g., nude or SCID)

    • Subcutaneous implantation of human cancer cells (e.g., A549, HT-29)

  • Procedure:

    • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

    • Calculate the tumor growth inhibition (TGI).

3.2.2. Protocol: Matrigel Plug Angiogenesis Assay

This in vivo assay directly assesses the anti-angiogenic potential of a compound.

  • Materials:

    • Growth factor-reduced Matrigel

    • Pro-angiogenic factor (e.g., VEGF-A, bFGF)

    • Test compound

    • Anesthetic

  • Procedure:

    • Mix liquid Matrigel on ice with the pro-angiogenic factor and the test compound or vehicle.

    • Inject the Matrigel mixture subcutaneously into the flank of mice.

    • The Matrigel will form a solid plug at body temperature.

    • After 7-14 days, excise the Matrigel plugs.

    • Quantify the extent of blood vessel infiltration into the plug by measuring the hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Structure-Activity Relationship (SAR) and Hit-to-Lead Optimization

The 5-Phenoxy-1,3-thiazol-2-amine scaffold offers multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.

SAR_Optimization Lead_Compound 5-Phenoxy-1,3-thiazol-2-amine R1_Modification R1: 2-Amino Group (Amides, Ureas, Sulfonamides) Lead_Compound->R1_Modification Explore kinase hinge-binding interactions R2_Modification R2: 4-Position of Thiazole (Small alkyl groups) Lead_Compound->R2_Modification Modulate potency and selectivity R3_Modification R3: Phenoxy Ring (Substituents to enhance binding and PK properties) Lead_Compound->R3_Modification Fine-tune ADME properties Optimized_Lead Optimized Lead Compound R1_Modification->Optimized_Lead R2_Modification->Optimized_Lead R3_Modification->Optimized_Lead

Caption: Key modification points for SAR studies on the 5-phenoxy-1,3-thiazol-2-amine scaffold.

Key Optimization Strategies:

  • R1 (2-Amino Group): This is a critical handle for introducing functionalities that can interact with the hinge region of the kinase ATP-binding site. Acylation to form amides or reaction with isocyanates to form ureas are common and effective strategies.

  • R2 (4-Position of Thiazole): Substitution at this position can influence the orientation of the molecule in the binding pocket. Small alkyl groups can be explored to probe for additional hydrophobic interactions.

  • R3 (Phenoxy Ring): The phenyl ring is amenable to substitution with a wide range of electron-donating and electron-withdrawing groups. These substitutions can be used to improve potency by forming additional interactions with the kinase and to modulate ADME properties such as metabolic stability and solubility.

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for the successful development of any lead compound.[5][7][8]

5.1. In Vitro ADME-Tox Assays

AssayProtocol SummaryKey Parameter Measured
Solubility Measurement of compound concentration in a saturated aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4) using HPLC-UV.Kinetic or Thermodynamic Solubility
Permeability (PAMPA) Assessment of passive diffusion across an artificial membrane coated with a lipid mixture, separating a donor and an acceptor compartment.Permeability coefficient (Pe)
Metabolic Stability Incubation of the test compound with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time using LC-MS/MS.In vitro half-life (t½), Intrinsic Clearance (CLint)
CYP450 Inhibition Evaluation of the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) using fluorescent or LC-MS/MS-based probe substrates.IC₅₀
Plasma Protein Binding Determination of the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.Percent bound (%PPB)
Cytotoxicity Assessment of general toxicity in a non-cancerous cell line (e.g., HEK293) using assays like MTT or CellTiter-Glo®.CC₅₀

Conclusion

The "5-Phenoxy-1,3-thiazol-2-amine" scaffold represents a promising starting point for the discovery of novel small molecule drugs, particularly kinase inhibitors for oncology applications. Its synthetic tractability via the Hantzsch reaction allows for the rapid generation of analogs for SAR studies. The strategic combination of the privileged 2-aminothiazole core with a versatile phenoxy group provides a rich platform for optimizing potency, selectivity, and drug-like properties. The protocols and workflows detailed in this document offer a comprehensive framework for researchers to efficiently advance compounds based on this scaffold from initial synthesis through to preclinical evaluation.

References

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society. Available at: [Link]

  • American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. ACS Omega. Available at: [Link]

  • Wan, R., et al. (2009). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1044. Available at: [Link]

  • Salimon, J., et al. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Pharmaceutical Journal, 20(4), 333-341. Available at: [Link]

  • Wan, R., & Wang, H. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1761. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1533-1546. Available at: [Link]

  • Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 925-948. Available at: [Link]

  • Popiołek, Ł., & Kosikowska, U. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. Available at: [Link]

  • Patel, K. D., et al. (2015). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry, 5(2), 127-135. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Structure Activity Relationship. ResearchGate. Available at: [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 515-523. Available at: [Link]

  • Drug Discovery Today. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today. Available at: [Link]

  • Journal of Pharmacy and Chemical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Pharmacy and Chemical Research. Available at: [Link]

  • Hampannavar, G. A., et al. (2023). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Results in Chemistry, 5, 100858. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Bouley, R., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15636-15651. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Phenoxy-1,3-thiazol-2-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document provides a comprehensive guide for the synthesis of 5-phenoxy-1,3-thiazol-2-amine and its derivatives, intended for use in structure-activity relationship (SAR) studies. We will detail robust synthetic protocols, from the preparation of key precursors to the final cyclization, and discuss strategies for diversification to explore the chemical space around this promising scaffold. The causality behind experimental choices and self-validating system designs are emphasized to ensure reproducibility and success in your research endeavors.

Introduction: The Significance of the 5-Phenoxy-1,3-thiazol-2-amine Scaffold

The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are advantageous for drug design. The 2-aminothiazole moiety, in particular, is a cornerstone for the synthesis of a wide array of compounds with diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6]

The introduction of a phenoxy group at the 5-position of the 2-aminothiazole ring offers a versatile platform for SAR studies. The phenoxy moiety provides a point for diversification, allowing for the exploration of how different substituents on the phenyl ring influence target binding and pharmacokinetic properties. This strategic modification can lead to the optimization of potency, selectivity, and drug-like characteristics.

This guide will focus on the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the 2-aminothiazole ring system, as the primary route to the target compounds.

Synthetic Strategy: A Stepwise Approach

The synthesis of 5-phenoxy-1,3-thiazol-2-amine derivatives can be conceptually broken down into three main stages, as illustrated in the workflow diagram below. This modular approach allows for the preparation of a diverse library of analogs by modifying the starting materials at each stage.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Intermediate Formation cluster_2 Stage 3: Hantzsch Thiazole Synthesis & Diversification Phenol Phenol Williamson_Ether_Synthesis 1-Phenoxy-2-propanol Synthesis Phenol->Williamson_Ether_Synthesis Propylene oxide or 1-chloro-2-propanol Oxidation 1-Phenoxy-2-propanone Formation Williamson_Ether_Synthesis->Oxidation Oxidizing Agent (e.g., PCC, Swern) Bromination α-Bromination to yield 1-Bromo-1-phenoxy-2-propanone Oxidation->Bromination Brominating Agent (e.g., NBS, Br2) Hantzsch_Synthesis Cyclization to form 5-Phenoxy-1,3-thiazol-2-amine Derivatives Bromination->Hantzsch_Synthesis Thiourea or Substituted Thioureas

Figure 1: General workflow for the synthesis of 5-phenoxy-1,3-thiazol-2-amine derivatives.

Experimental Protocols

Stage 1: Synthesis of 1-Phenoxy-2-propanone

The synthesis of the key α-phenoxy ketone intermediate begins with the preparation of 1-phenoxy-2-propanol, followed by its oxidation.

Protocol 3.1.1: Synthesis of 1-Phenoxy-2-propanol

This procedure is based on the Williamson ether synthesis, a robust method for forming ethers.

  • Materials:

    • Phenol

    • Propylene oxide or 1-chloro-2-propanol

    • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)[7]

    • Solvent (e.g., Dioxane, DMF)[7]

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • To a solution of phenol (1.0 eq) in the chosen solvent, add the base (1.2 eq) portion-wise at room temperature.

    • Stir the mixture for 30 minutes to form the sodium or potassium phenoxide salt.

    • Add propylene oxide or 1-chloro-2-propanol (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.[7]

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-phenoxy-2-propanol.

Protocol 3.1.2: Oxidation to 1-Phenoxy-2-propanone

Mild oxidation conditions are recommended to avoid side reactions.

  • Materials:

    • 1-Phenoxy-2-propanol

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM)

    • Silica gel

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve 1-phenoxy-2-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium or iodine byproducts.

    • Wash the silica gel pad with additional DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-phenoxy-2-propanone, which can often be used in the next step without further purification. For analytical purposes, purification can be achieved by column chromatography.

Stage 2: α-Bromination of 1-Phenoxy-2-propanone

The formation of the α-haloketone is a critical step for the subsequent Hantzsch thiazole synthesis.

Protocol 3.2.1: Synthesis of 1-Bromo-1-phenoxy-2-propanone

This protocol employs N-bromosuccinimide (NBS) as a mild and selective brominating agent.

  • Materials:

    • 1-Phenoxy-2-propanone[8]

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator, catalytic amount)

    • Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • Dissolve 1-phenoxy-2-propanone (1.0 eq) in CCl₄ or CH₃CN in a round-bottom flask.

    • Add NBS (1.05 eq) and a catalytic amount of BPO or AIBN to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter off the succinimide and wash it with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-1-phenoxy-2-propanone. This product is often used directly in the next step due to its potential lability.

Stage 3: Hantzsch Thiazole Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

This is the final cyclization step to form the desired 2-aminothiazole ring.

Protocol 3.3.1: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

  • Materials:

    • 1-Bromo-1-phenoxy-2-propanone

    • Thiourea

    • Ethanol or isopropanol

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • In a round-bottom flask, dissolve 1-bromo-1-phenoxy-2-propanone (1.0 eq) in ethanol.

    • Add thiourea (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux. A precipitate of the hydrobromide salt of the product may form.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • To obtain the free base, suspend the salt in water and add a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Yields and Reaction Times

StepStarting MaterialProductTypical Yield (%)Typical Reaction Time (h)
Williamson Ether SynthesisPhenol & Propylene Oxide1-Phenoxy-2-propanol70-856-12
Oxidation1-Phenoxy-2-propanol1-Phenoxy-2-propanone85-952-4
α-Bromination1-Phenoxy-2-propanone1-Bromo-1-phenoxy-2-propanone75-901-3
Hantzsch Thiazole Synthesis1-Bromo-1-phenoxy-2-propanone & Thiourea5-Phenoxy-1,3-thiazol-2-amine60-804-8

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

While specific SAR studies on 5-phenoxy-1,3-thiazol-2-amine are not extensively reported, we can extrapolate from the broader knowledge of 2-aminothiazole derivatives to guide the design of new analogs. The following diagram illustrates key points for diversification.

SAR_Strategy cluster_0 SAR Diversification Points Thiazole 5-Phenoxy-1,3-thiazol-2-amine Scaffold R1 R1 (Substituents on Phenoxy Ring) - Electronic effects (EWG/EDG) - Steric bulk - H-bond donors/acceptors Thiazole->R1 Diversify Phenoxy Ring R2 R2 (Substitution on 2-Amino Group) - Acylation - Alkylation - Arylation Thiazole->R2 Modify 2-Amino Group R3 R3 (Substitution at C4-position) - Modify the α-haloketone precursor Thiazole->R3 Modify Thiazole Core

Figure 2: Key diversification points for SAR studies of 5-phenoxy-1,3-thiazol-2-amine.

Modifications of the Phenoxy Ring (R1)

The synthesis of derivatives with substituents on the phenoxy ring begins with appropriately substituted phenols in Protocol 3.1.1.

  • Electronic Effects: Introduce electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂, -CF₃) at the ortho, meta, and para positions of the phenol starting material. This will modulate the electron density of the phenoxy ring and can influence binding to the target protein.

  • Steric Bulk: Incorporate bulky substituents (e.g., tert-butyl, phenyl) to probe steric tolerance in the binding pocket.

  • Hydrogen Bonding: Introduce groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) to explore potential interactions with the target.

Modifications of the 2-Amino Group (R2)

The 2-amino group of the synthesized 5-phenoxy-1,3-thiazol-2-amine can be further functionalized.

  • Acylation: Reaction with acid chlorides or anhydrides will yield the corresponding amides. This can introduce a variety of new functionalities and alter the electronic properties of the 2-amino group.

  • Alkylation/Arylation: N-alkylation or N-arylation can be achieved through various methods, such as reductive amination or Buchwald-Hartwig amination, to explore the impact of substituents at this position.

Modifications at the C4-Position of the Thiazole Ring (R3)

To introduce substituents at the C4-position, the α-bromo-phenoxyketone precursor needs to be modified. For instance, starting with 1-phenoxy-2-butanone would lead to a methyl group at the C4-position.

Characterization and Data Interpretation

Thorough characterization of all synthesized compounds is crucial for the validity of SAR studies. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: As an indicator of purity.

Table 2: Expected Spectroscopic Data for 5-Phenoxy-1,3-thiazol-2-amine

TechniqueExpected Data
¹H NMR Aromatic protons of the phenoxy group (multiplets, ~6.9-7.4 ppm), a singlet for the C4-H of the thiazole ring, and a broad singlet for the -NH₂ protons.
¹³C NMR Resonances for the aromatic carbons of the phenoxy group, and characteristic signals for the C2, C4, and C5 carbons of the thiazole ring.
IR N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), C=N stretching of the thiazole ring (~1600 cm⁻¹), and C-O-C stretching of the ether linkage (~1240 cm⁻¹).
MS (ESI) [M+H]⁺ peak corresponding to the molecular weight of the compound.

Conclusion

The synthetic protocols and SAR strategies outlined in this document provide a solid foundation for the exploration of 5-phenoxy-1,3-thiazol-2-amine derivatives as a promising class of compounds for drug discovery. The modular nature of the synthesis allows for the generation of a diverse library of analogs, enabling a thorough investigation of the structure-activity relationships and the identification of lead compounds with optimized biological activity.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • El-Sayed, W. A., et al. (2017).
  • Er, M., Şahin, A., & Tahtaci, H. (2014). Synthesis and characterization of novel 1,3-thiazole and 2-amino-1,3,4-thiadiazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189–198.
  • Reddit. (2022). synthesizing 1-phenoxy-2-propanol. r/chemistry. Retrieved from [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
  • Haj-Ali, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
  • Hassan, A. S. (2022). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega, 7(40), 35899–35912.
  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Kumar, R., et al. (2011). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3797-3804.
  • Madfa, A. M., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry.
  • Mishra, B. K., et al. (2011). Oxidation of Thiourea and Substituted Thioureas.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • PubChem. (n.d.). 1-Phenoxy-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-bromo-1-phenylpropan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sahu, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Tănase, M. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5786.
  • Tomassetti, M., et al. (2019).
  • Uddin, G., et al. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Archives of Pharmacy, 353(10), 2000140.
  • Wan, R., et al. (2009). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1044.
  • Wan, R., et al. (2009). 5-(4-Phenoxy-phen-yl)-1,3,4-thia-diazol-2-amine. PubMed.
  • Wang, Y., et al. (2020). Discovery and Structure-Activity Relationship Study of 4-Phenoxythiazol-5-carboxamides as Highly Potent TGR5 Agonists. ACS Medicinal Chemistry Letters, 11(6), 1137–1144.
  • Zareef, M., et al. (2007). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.

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Application Notes and Protocols: The 5-Phenoxy-1,3-thiazol-2-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for interacting with diverse biological targets.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This guide focuses on the untapped potential of the 5-phenoxy-1,3-thiazol-2-amine core structure. The strategic placement of a phenoxy group at the 5-position and an amine at the 2-position provides a versatile platform for generating extensive chemical libraries. The phenoxy moiety offers a lipophilic region that can be readily modified to explore structure-activity relationships (SAR), while the 2-amino group serves as a critical hydrogen bond donor and a key handle for further derivatization. While direct literature on this specific parent compound is emerging, by drawing parallels from structurally similar thiazole and thiadiazole derivatives, we can logically project its significant promise in drug discovery. This document serves as a detailed guide for researchers, providing both the rationale and practical protocols to explore the therapeutic potential of this exciting molecular framework.

Synthetic Strategy: A Proposed Pathway to the Core Scaffold

A robust and efficient synthesis of the 5-phenoxy-1,3-thiazol-2-amine core is paramount for any drug discovery program. Drawing from established methodologies for thiazole synthesis, a modified Hantzsch thiazole synthesis presents a logical and adaptable route.

Protocol 1: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

This protocol outlines a two-step process starting from readily available commercial reagents.

Step 1: Synthesis of 2-bromo-1-phenoxyethan-1-one

  • To a solution of phenoxyacetic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude phenoxyacetyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. Caution: Diazomethane is explosive and toxic. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting diazoketone in anhydrous diethyl ether and cool to 0 °C.

  • Bubble hydrogen bromide gas through the solution until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the crude 2-bromo-1-phenoxyethan-1-one, which can be purified by column chromatography.

Step 2: Cyclization to 5-Phenoxy-1,3-thiazol-2-amine

  • Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask.

  • Add the purified 2-bromo-1-phenoxyethan-1-one (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is the crude 5-phenoxy-1,3-thiazol-2-amine.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Characterize the final compound using NMR, FTIR, and LCMS to confirm its structure and purity.[5]

Therapeutic Applications and Investigational Protocols

The structural motifs within 5-phenoxy-1,3-thiazol-2-amine suggest several promising avenues for therapeutic development, particularly in oncology and infectious diseases.

Anticancer Potential: Targeting Kinase Signaling Pathways

Derivatives of the related benzothiazole scaffold have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met, which are critical drivers of tumor growth, angiogenesis, and metastasis.[6] The phenoxy group of our core scaffold can be envisioned to occupy the hydrophobic pocket of the kinase ATP-binding site, while the 2-amino-thiazole moiety can form key hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[6] Inhibiting VEGFR-2 can starve the tumor of its blood supply, leading to apoptosis and a reduction in metastatic potential.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 5-Phenoxy-1,3-thiazol-2-amine Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screen for potential anticancer agents.[1]

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[6]

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of the test compound (derivatives of 5-phenoxy-1,3-thiazol-2-amine) in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the wells in triplicate. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial and Antifungal Applications

Thiazole-containing compounds have a long history as antimicrobial and antifungal agents.[7] The 5-phenoxy-1,3-thiazol-2-amine scaffold can be explored for its potential to inhibit the growth of pathogenic bacteria and fungi.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the 5-phenoxy-1,3-thiazol-2-amine scaffold is crucial for optimizing its biological activity. The following table outlines potential modifications and their expected impact based on established medicinal chemistry principles.

Position of ModificationProposed ModificationRationale for Potential Impact on Activity
Phenoxy Ring Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions.Modulates the electronic properties and lipophilicity of the molecule, potentially improving binding affinity to the target protein and enhancing cell permeability.[1]
2-Amino Group Acylation, sulfonation, or conversion to ureas/thioureas.Introduces additional hydrogen bond donors and acceptors, which can lead to new interactions with the biological target and improve potency.[6]
Thiazole Ring (C4) Introduction of small alkyl or aryl groups.Can provide additional van der Waals interactions within the binding pocket and influence the overall conformation of the molecule.

The future of the 5-phenoxy-1,3-thiazol-2-amine scaffold in drug discovery is bright. The synthesis of a focused library of derivatives based on the SAR hypotheses above, followed by high-throughput screening against a panel of kinases, microbial strains, and other relevant biological targets, will be a critical next step. Promising hits from these screens can then be advanced into more complex cellular and in vivo models to fully elucidate their therapeutic potential.

References

  • Wan, R., et al. (2009). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1044. [Link]

  • Abdel-Gawad, N. M., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Kinase Inhibition. Journal of Medicinal Chemistry, 66(2), 1219-1243. [Link]

  • Kaur, R., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(14), 5484. [Link]

  • Khan, I., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Journal of Biological Sciences, 21(2), 147-155. [Link]

  • Patel, K. D., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry, 4, 257-266. [Link]

  • Gromov, A., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(4), M1487. [Link]

  • Desai, N. C., et al. (2013). Synthesis of Some New 5-(2-Substituted-1,3-thiazol-5-yl)-2-hydroxy Benzamides and Their 2-Alkoxy Derivatives as Possible Antifungal Agents. Journal of the Korean Chemical Society, 57(4), 489-495. [Link]

  • Patel, D. H., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Organic Chemistry, 19(3), 224-232. [Link]

  • Kumar, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Chemistry, 27(18), 1547-1566. [Link]

  • The pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 12(3), 357-363. [Link]

  • Systematic Review On Thiazole And Its Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 184-189. [Link]

Sources

Application Note: A Guide to the Development of 5-Phenoxy-1,3-thiazol-2-amine Derivatives as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles has driven the exploration of diverse heterocyclic scaffolds. Among these, the thiazole nucleus is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This application note provides a comprehensive guide for researchers and drug development professionals on leveraging the 5-Phenoxy-1,3-thiazol-2-amine core structure for the discovery of next-generation anti-inflammatory agents. We delineate a strategic, multi-tiered approach, beginning with the rationale for scaffold selection, proceeding through chemical synthesis, and detailing a cascade of in vitro and in vivo screening protocols. The methodologies are designed to not only identify potent lead compounds but also to elucidate their mechanism of action, with a focus on key inflammatory pathways such as Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), and Nuclear Factor-kappa B (NF-κB).

Scientific Rationale & Strategic Overview

Inflammation is a complex biological response to harmful stimuli, but its dysregulation leads to chronic diseases like rheumatoid arthritis and inflammatory bowel disease.[2][3] The arachidonic acid pathway, which produces prostaglandins and leukotrienes via COX and LOX enzymes, is a primary target for anti-inflammatory drugs.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[1] However, non-selective COX inhibition can lead to gastrointestinal side effects, while selective COX-2 inhibitors have been associated with cardiovascular risks.[5] This has spurred the search for agents with dual COX/LOX inhibitory activity or novel mechanisms of action.[5][6]

The thiazole ring is a privileged scaffold found in numerous approved drugs and biologically active compounds.[1] Its derivatives have been reported to exhibit significant anti-inflammatory properties, often by inhibiting COX-2 and 5-LOX.[4][7] The 2-aminothiazole motif, in particular, is a crucial building block in the design of anti-inflammatory agents. The addition of a phenoxy group at the 5-position offers a site for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Furthermore, the NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[8][9] Targeting this pathway represents a highly promising strategy for developing potent anti-inflammatory drugs.[2][10] This guide outlines a workflow to assess compounds not only for their enzymatic inhibition but also for their ability to modulate this critical signaling cascade.

Experimental & Screening Workflow

The following diagram illustrates the logical progression from compound synthesis to in vivo validation, ensuring a systematic and efficient drug discovery process.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanistic Evaluation cluster_2 Phase 3: In Vivo Validation A Synthesis of 5-Phenoxy-1,3-thiazol-2-amine Derivative Library B In Vitro Screening: Protein Denaturation Assay A->B Initial Potency C Enzymatic Assays: COX-1/COX-2 & 5-LOX Inhibition B->C Hits D Cell-Based Assay: NO Inhibition in Macrophages (LPS-Stimulated) C->D Cellular Activity E NF-κB Pathway Analysis: Western Blot / ELISA for p65 & IκBα Phosphorylation D->E Signaling Pathway F Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats E->F Validated Hits G Lead Compound Identification F->G Efficacy & Safety

Caption: High-level workflow for the development of thiazole-based anti-inflammatory agents.

Protocol: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine Derivatives

This protocol describes a general method for synthesizing the core scaffold, which can be adapted to create a diverse library of compounds for screening. The synthesis is based on the well-established Hantzsch thiazole synthesis.

Scientific Rationale: The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. This versatile reaction allows for the introduction of various substituents on the thiazole ring to explore structure-activity relationships (SAR).

Step-by-Step Protocol:

  • Synthesis of α-bromo-phenoxyethanone (Intermediate 1):

    • To a solution of phenoxyethanone (1 equivalent) in a suitable solvent like diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

    • Initiate the reaction with a catalytic amount of benzoyl peroxide or AIBN and reflux the mixture under UV irradiation for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo-phenoxyethanone. Purify via column chromatography if necessary.

  • Cyclization to form 5-Phenoxy-1,3-thiazol-2-amine (Core Scaffold):

    • Dissolve thiourea (1 equivalent) and the crude α-bromo-phenoxyethanone (1 equivalent) in absolute ethanol.

    • Reflux the mixture for 8-12 hours. The thiazole ring formation is a condensation-cyclization reaction.

    • Monitor the reaction completion by TLC.[11]

    • Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.

    • Filter the solid and wash with cold ethanol.

    • To obtain the free base, dissolve the salt in water and neutralize with a base such as ammonium hydroxide or sodium bicarbonate until precipitation is complete.[11]

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-Phenoxy-1,3-thiazol-2-amine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][11]

In Vitro Screening Protocols

This section details a cascade of assays to evaluate the anti-inflammatory potential of the synthesized compounds.

Protocol: Inhibition of Protein Denaturation

Scientific Rationale: Protein denaturation is a recognized cause of inflammation in conditions like arthritis. The ability of a compound to prevent the denaturation of proteins, such as bovine serum albumin (BSA) when heated, is a simple and effective preliminary indicator of anti-inflammatory activity.[1]

Step-by-Step Protocol:

  • Prepare stock solutions of test compounds and a standard drug (e.g., Diclofenac sodium) in Dimethyl sulfoxide (DMSO).

  • The reaction mixture consists of 0.2 mL of 1% aqueous BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Add 0.1 mL of the test compound solution at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[1]

  • After cooling, measure the turbidity (a measure of denaturation) at 660 nm using a spectrophotometer.

  • The control group contains only the vehicle (DMSO).

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Protocol: Dual COX-2/5-LOX Enzymatic Inhibition Assays

Scientific Rationale: The therapeutic effects of many anti-inflammatory drugs stem from their ability to inhibit COX and LOX enzymes.[4] Evaluating compounds for their inhibitory activity against both COX-1 and COX-2 isoforms provides crucial information on their potential efficacy and gastrointestinal safety profile. Simultaneous inhibition of 5-LOX can offer a superior therapeutic profile by blocking a parallel inflammatory pathway.[5] Commercially available fluorometric or colorimetric inhibitor screening kits are recommended for this purpose.

G cluster_0 COX Pathway cluster_1 LOX Pathway AA Arachidonic Acid (Released from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs Homeostasis PGs_Pain Prostaglandins (Pain, Inflammation) COX2->PGs_Pain LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs

Caption: The Arachidonic Acid Cascade showing the COX and 5-LOX pathways.

Step-by-Step Protocol (using a generic kit):

  • Reconstitute enzymes (COX-1, COX-2, 5-LOX) and prepare assay buffers as per the manufacturer's instructions.

  • Prepare a dilution series of the test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[12]

  • In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the fluorometric probe.

  • Immediately begin kinetic readings using a fluorescence plate reader at the specified excitation/emission wavelengths.

  • Record data every minute for 15-20 minutes.

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Thiazole-A>1001.25.8>83
Thiazole-B15.60.92.417.3
Celecoxib25.10.08>100313.75
Zileuton>100>1000.15-
Protocol: Cell-Based Nitric Oxide (NO) Inhibition Assay

Scientific Rationale: During inflammation, macrophages are activated and produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[13] Overproduction of NO contributes to tissue damage. This assay measures the ability of a compound to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), providing a physiologically relevant measure of anti-inflammatory activity.

Step-by-Step Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Pre-incubate for 1 hour.

  • Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Quantify the nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent system. This involves adding 100 µL of Griess Reagent to the 100 µL of supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be prepared to calculate the concentration of nitrite in the samples.

  • A cell viability assay (e.g., MTT or PrestoBlue) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Protocol: Elucidating Mechanism of Action via the NF-κB Pathway

Scientific Rationale: Dysregulation of the NF-κB pathway is a hallmark of chronic inflammatory diseases.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα.[9] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9] Measuring the phosphorylation of IκBα or the nuclear translocation of the NF-κB p65 subunit can confirm if a compound's activity is mediated through this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Activation) TLR4->IKK Signal Transduction IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome Degradation IkBa->Proteasome Ubiquitination p65p50 NF-κB (p65/p50) p65p50_nuc p65/p50 p65p50->p65p50_nuc Translocation Nucleus Nucleus DNA DNA p65p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway upon activation by LPS.

Step-by-Step Protocol (Western Blot for Phospho-IκBα):

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), which is the peak time for IκBα phosphorylation.

  • Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe for total IκBα or a housekeeping protein like β-actin.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein. A potent inhibitor will significantly reduce this ratio compared to the LPS-only control.

In Vivo Validation Protocol

Protocol: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs and COX-2 inhibitors.[11] This makes it an excellent model for validating the in vivo efficacy of compounds that showed promise in enzymatic and cell-based assays.

Step-by-Step Protocol:

  • Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin or Diclofenac), and Test Compound groups (at least 2-3 doses).

  • Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the left hind paw.[11]

  • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The increase in paw volume is calculated as the difference between the final and initial volumes.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.

References

  • Prateek Porwal, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 7(1), 152-155. Available at: [Link]

  • Bîcu, E., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archives of Pharmacal Research, 36(4), 434-444. Available at: [Link]

  • Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371. Available at: [Link]

  • Geronikaki, A., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685. Available at: [Link]

  • Al-Sbiei, A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Animal Research, 51(1), 183-191. Available at: [Link]

  • Goyal, P., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 15(1), 1-8. Available at: [Link]

  • Kumar, R., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Results in Chemistry, 5, 100814. Available at: [Link]

  • Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Biomedicines, 10(11), 2795. Available at: [Link]

  • Abdel-rahman, H., et al. (2023). Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914. Available at: [Link]

  • Xu, G. (2021). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Molecules, 26(16), 4949. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry, 33(4), 1957-1966. Available at: [Link]

  • Kolac, U. K., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(1), 263. Available at: [Link]

  • Arshad, M. N., et al. (2011). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. Available at: [Link]

  • Oniga, S., et al. (2007). The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives. Farmacia, 55(4), 437-444. Available at: [Link]

  • Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. ResearchGate. Available at: [Link]

  • Sharma, G., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, S. K., et al. (2012). 2, 4-Di substituted-5-Imino-1, 3, 4-Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti- inflammatory activities. ResearchGate. Available at: [Link]

  • de Albuquerque, S., et al. (2021). NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. Current Drug Targets, 22(1), 111-122. Available at: [Link]

  • Singh, R. K., et al. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 2(7), 19-33. Available at: [Link]

  • Anonymized. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(1), 95-108. Available at: [Link]

  • Marković, V., et al. (2021). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. International Journal of Molecular Sciences, 22(21), 11598. Available at: [Link]

  • JoVE. (2023). NF-kB-dependent Signaling Pathway. Journal of Visualized Experiments. Available at: [Link]

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Application Notes and Protocols: Utilizing 2-Aminothiazole Scaffolds for Probing Kinase Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Challenge and the Rise of Privileged Scaffolds

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, making them a major focus of drug discovery efforts.[2][3] A significant challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[2][4][5] To address this, medicinal chemists often turn to "privileged scaffolds," core molecular structures that are known to bind to specific protein families. The 2-aminothiazole moiety has emerged as a novel and versatile template for the design of potent and selective kinase inhibitors.[6] This document provides a comprehensive guide on how to characterize and utilize a hypothetical 2-aminothiazole derivative, "5-Phenoxy-1,3-thiazol-2-amine," as a chemical probe to investigate kinase binding sites.

The 2-Aminothiazole Scaffold: A Foundation for Kinase Inhibition

The 2-aminothiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms.[7] Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[6] The development of the pan-Src kinase inhibitor Dasatinib (BMS-354825), which is based on a 2-aminothiazole scaffold, highlights the potential of this chemical class.[6] By modifying the substituents on the thiazole ring, researchers can fine-tune the potency and selectivity of these compounds for different kinases.[8][9] Our hypothetical probe, 5-Phenoxy-1,3-thiazol-2-amine, incorporates a phenoxy group at the 5-position, which can be further modified to explore interactions with hydrophobic regions of the kinase binding site.

Workflow for Characterizing a Novel 2-Aminothiazole Probe

The successful application of a new chemical probe requires a systematic and rigorous characterization of its biochemical and cellular activities. The following workflow outlines the key steps to validate "5-Phenoxy-1,3-thiazol-2-amine" as a tool for studying kinase biology.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Target Deconvolution & Selectivity A Synthesis & Purity Analysis B Initial Kinase Panel Screening A->B High-Purity Compound C IC50 Determination for Hits B->C Identified 'Hits' D Mechanism of Inhibition Studies C->D Potent Interactions E Cellular Target Engagement Assays D->E Biochemically Validated Probe F Phenotypic Screening E->F Verified On-Target Activity G Toxicity Assessment F->G Demonstrated Cellular Effect H Chemical Proteomics G->H Cell-Active Probe J Kinome-wide Selectivity Profiling H->J Identified Cellular Targets I Structural Biology (Co-crystallization) I->J Structural Basis of Binding

Figure 1: A three-phase workflow for the validation of a novel kinase probe.

Part 1: Biochemical Characterization Protocols

Protocol 1.1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is considered the gold standard for quantifying kinase activity and inhibition.[10] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (specific to the kinase of interest)

  • 5-Phenoxy-1,3-thiazol-2-amine stock solution (in DMSO)

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of "5-Phenoxy-1,3-thiazol-2-amine" in kinase reaction buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the diluted compound or DMSO (vehicle control).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 1.2: Mechanism of Inhibition Studies

Understanding how the probe interacts with the kinase (e.g., ATP-competitive, non-competitive, or uncompetitive) is crucial. This can be determined by measuring the IC50 of the probe at varying ATP concentrations.

Procedure:

  • Perform the in vitro kinase inhibition assay as described in Protocol 1.1.

  • Repeat the assay with at least three different concentrations of ATP, typically one at the Km value, one below, and one above.

  • Plot the resulting IC50 values against the ATP concentration.

    • An increase in IC50 with increasing ATP concentration suggests an ATP-competitive inhibitor.

    • No change in IC50 suggests a non-competitive inhibitor.

    • A decrease in IC50 suggests an uncompetitive inhibitor.

Part 2: Cellular Activity Profiling

Protocol 2.1: Cellular Target Engagement Assay (Western Blot)

This protocol assesses whether the probe can inhibit the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • Cell culture medium and supplements.

  • 5-Phenoxy-1,3-thiazol-2-amine.

  • Lysis buffer.

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with a serial dilution of "5-Phenoxy-1,3-thiazol-2-amine" for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the probe on substrate phosphorylation.

Part 3: Target Deconvolution and Selectivity

Protocol 3.1: Chemical Proteomics for Target Identification

Chemical proteomics is a powerful technique to identify the cellular targets of a small molecule probe.[2][11][12][13][14] This involves immobilizing the probe on a solid support to "pull down" its binding partners from a cell lysate.

Workflow:

G A Synthesize Affinity Probe (e.g., with alkyne handle) B Immobilize Probe on Resin (via Click Chemistry) A->B C Incubate Resin with Cell Lysate B->C D Wash Away Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Identify and Quantify Proteins G->H

Figure 2: A typical workflow for a chemical proteomics experiment.

Procedure:

  • Synthesize a derivative of "5-Phenoxy-1,3-thiazol-2-amine" with a reactive handle (e.g., an alkyne or a diazirine) for immobilization or cross-linking.[12]

  • Immobilize the derivatized probe onto a solid support (e.g., agarose beads).[12]

  • Incubate the affinity matrix with a cell lysate.

  • Wash the matrix extensively to remove non-specifically bound proteins.

  • Elute the specifically bound proteins.

  • Digest the eluted proteins into peptides (e.g., with trypsin).

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the MS/MS data against a protein database.

Protocol 3.2: Structural Elucidation of Probe-Kinase Interaction

Co-crystallization of the probe with its target kinase provides the ultimate proof of binding and reveals the precise molecular interactions.[4][15][16]

Procedure:

  • Express and purify a high-quality, stable form of the target kinase domain.

  • Screen for crystallization conditions of the kinase in the presence of "5-Phenoxy-1,3-thiazol-2-amine".

  • Optimize the crystallization conditions to obtain diffraction-quality crystals.

  • Collect X-ray diffraction data from the crystals.

  • Solve and refine the crystal structure to visualize the binding mode of the probe in the kinase active site.

Data Presentation and Interpretation

Quantitative data from the various assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biochemical and Cellular Activity of 5-Phenoxy-1,3-thiazol-2-amine

Kinase TargetBiochemical IC50 (nM)Cellular EC50 (nM)Mechanism of Inhibition
ROCK II20[8]150ATP-competitive
Src50300ATP-competitive
Abl120>1000ATP-competitive
VEGFR-2>1000>1000Not Determined

Conclusion

The 2-aminothiazole scaffold represents a promising starting point for the development of novel kinase probes. By following a systematic workflow of biochemical characterization, cellular profiling, and target deconvolution, researchers can validate new derivatives like "5-Phenoxy-1,3-thiazol-2-amine" as valuable tools for dissecting kinase signaling pathways and accelerating drug discovery efforts. The protocols outlined in this document provide a robust framework for achieving this goal, ensuring both scientific rigor and practical applicability.

References

  • Bantscheff, M., & Scholten, A. (n.d.). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. American Chemical Society. Retrieved from [Link]

  • Chen, H., Wang, H.-Q., & Zhang, R.-F. (2007). 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4573–o4573. [Link]

  • Li, Y., Wang, C., & Zhang, Y. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(2), 263–277. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., … Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Abdel-Magid, A. F. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Retrieved from [Link]

  • Kim, H. N., Lee, H. J., & Kim, J. S. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Royal Society of Chemistry. Retrieved from [Link]

  • Attwood, C., Tricic, L., & Bayliss, R. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 295(22), 7537–7554. [Link]

  • Daub, H. (n.d.). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Retrieved from [Link]

  • Kufareva, I., & Abagyan, R. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tani, K., Ogawa, K., Nagamochi, M., Negoro, K., & Shiraishi, M. (2009). Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 19(7), 2055–2058. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699–718. [Link]

  • Bayliss, R. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Elsevier. Retrieved from [Link]

  • Reaction Biology. (2020, July). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Lapić, J., & Kovačević, L. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Analytical and Bioanalytical Chemistry, 415(11), 2043–2053. [Link]

  • Kim, H. N., Lee, H. J., & Kim, J. S. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Advances, 11(22), 13354–13358. [Link]

  • Ung, P. M.-U., & Schlessinger, A. (2015). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Proteins: Structure, Function, and Bioinformatics, 83(10), 1801–1814. [Link]

  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Lanyon-Hogg, T., & Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 661–680. [Link]

  • Flores-Alamo, M., & Páez-Hernández, M. E. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Retrieved from [Link]

  • Al-Ghorbani, M., & Kumar, S. (2020). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. BMC Chemistry, 14(1), 38. [Link]

  • Wallace, E. M., Lyssikatos, J. P., Miller, S., Hruzewicz, W., & Gayo, L. (2006). Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of Medicinal Chemistry, 49(2), 468–471. [Link]

  • Harrison, C., & Jin, J. (2024). Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. International Journal of Molecular Sciences, 25(3), 1856. [Link]

  • Medard, J.-J., & Kuster, B. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 13(11), 2751–2762. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(4), 464–493. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis for Phenoxy-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxy-substituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Hantzsch thiazole synthesis and aim to optimize their reaction outcomes. Thiazole moieties, particularly those bearing phenoxy substituents, are privileged structures in modern drug discovery, appearing in a range of therapeutic agents. The Hantzsch synthesis, first reported in 1887, remains a cornerstone for constructing this heterocyclic core due to its reliability and access to diverse substitution patterns.[1]

This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios to address the practical challenges you may encounter in the lab. We will delve into the mechanistic underpinnings of the reaction to explain why certain optimizations work, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction in the Hantzsch synthesis of a phenoxy-substituted thiazole?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from two key building blocks: an α-haloketone and a thioamide.[2] For your specific target, the α-haloketone will be substituted with a phenoxy group. The most common reactants are an α-bromoketone (e.g., 2-bromo-1-(4-phenoxyphenyl)ethan-1-one) and a source of the thioamide functional group, such as thiourea or a substituted thioamide.[3][4][5] The driving force for the reaction is the formation of the stable, aromatic thiazole ring.[3]

Q2: Can you illustrate the core mechanism of the Hantzsch synthesis?

Certainly. The reaction proceeds through a well-established multi-step pathway. Understanding this mechanism is critical for troubleshooting, as each step presents opportunities for optimization or potential side reactions.[4]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone, displacing the halide ion.[3][4]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to yield the fully aromatic and stable thiazole ring.[4]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate (S-C Bond Formation) Reactants->Intermediate1  SN2 Attack   Intermediate2 Cyclic Hemiaminal Intermediate (N-C Bond Formation) Intermediate1->Intermediate2  Intramolecular  Cyclization   Product Aromatic Thiazole (Final Product) Intermediate2->Product  Dehydration  

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Baseline Experimental Protocol: Synthesis of 2-amino-4-(phenoxy)phenylthiazole

This protocol provides a standard starting point for your experiments. Optimization will likely be necessary based on the specific substitutions on your phenoxy ring.

Materials:

  • 2-bromo-1-(phenoxy)acetophenone (1.0 eq)

  • Thiourea (1.2 - 1.5 eq)[4]

  • Methanol or Ethanol (solvent)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(phenoxy)acetophenone (1.0 eq) and thiourea (1.5 eq).[4]

  • Solvent Addition: Add methanol (sufficient to dissolve reactants upon heating, typically 5-10 mL per gram of haloketone).

  • Heating: Heat the mixture to reflux (for methanol, approx. 65°C; for ethanol, approx. 78°C) with vigorous stirring.[6] The reaction is often complete within 30 minutes to a few hours.[4]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting α-haloketone.

  • Workup & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume).[3][4]

    • Stir the resulting suspension. The initial product is often the HBr salt, which is soluble in the alcohol solvent.[3] Neutralization deprotonates the thiazole, causing the neutral, less soluble product to precipitate.[3]

    • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Purification:

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

    • Allow the solid to air-dry.

    • For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol) or purified by silica gel column chromatography.[1]

Troubleshooting Guide

Q3: My reaction yield is consistently low or fails to proceed. What are the most common causes and how do I fix them?

This is a frequent issue that can almost always be resolved by systematically examining the core reaction parameters.

Answer: Low yield is typically traced back to one of four areas: reagent quality, reaction conditions, or competing side reactions.

1. Reagent Purity and Stability:

  • α-Haloketone Integrity: α-haloketones can be lachrymatory and unstable over time, undergoing self-condensation or decomposition.[7] Ensure you are using a high-purity starting material. If it is old, consider re-purifying it or synthesizing it fresh. The synthesis is often a straightforward bromination of the corresponding acetophenone.[8]

  • Thioamide Quality: Impurities in the thioamide can introduce unwanted side products. Use a reputable commercial source or recrystallize if purity is in doubt.

2. Suboptimal Reaction Conditions: The interplay between solvent and temperature is the most critical factor to optimize. The goal is to provide enough thermal energy to overcome the activation barriers of cyclization and dehydration without promoting decomposition or side reactions.[3]

ParameterTroubleshooting Action & Rationale
Temperature Problem: Reaction is sluggish at reflux in methanol. Solution: Switch to a higher boiling point solvent like ethanol, 1-butanol, or 2-propanol.[6] The increased temperature often accelerates the key cyclization and dehydration steps. Modern approaches using microwave irradiation can significantly shorten reaction times (e.g., 30 minutes) and improve yields by providing efficient and uniform heating.[6][9]
Solvent Problem: Product or starting material solubility is poor. Solution: While ethanol and methanol are standards, other solvents have been used successfully.[6] For particularly stubborn reactions, consider solvent-free conditions, which can enhance reaction rates by increasing the concentration of reactants.[6][10]
Catalyst Problem: Reaction is slow even at high temperatures. Solution: While the classic Hantzsch synthesis is often uncatalyzed, modern variations may employ a catalyst to improve efficiency. Heterogeneous catalysts like silica-supported tungstosilisic acid have been shown to produce high yields (79-90%).[6][11]
Q4: I've isolated my product, but it's contaminated with an unexpected isomer. What is happening?

When using an N-substituted thiourea, the formation of a regioisomeric byproduct is a known complication that depends heavily on the reaction's pH.

Answer: You are likely forming a 2-imino-2,3-dihydrothiazole isomer alongside your desired 2-(N-substituted amino)thiazole.

  • Mechanistic Cause: The initial S-alkylation intermediate has two nucleophilic nitrogen atoms. The reaction pathway can diverge depending on which nitrogen attacks the carbonyl.

  • Controlling Regioselectivity:

    • Neutral Conditions: In standard neutral solvents (like refluxing ethanol), the reaction almost exclusively yields the desired 2-(N-substituted amino)thiazoles.[6][12]

    • Acidic Conditions: If the reaction medium becomes acidic, mixtures of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can form.[12] The HBr generated during the reaction can create these acidic conditions.

Preventative Measures:

  • Ensure your workup is basic enough to neutralize all generated acid.

  • If isomer formation is persistent, consider adding a non-nucleophilic base to the reaction mixture to scavenge the acid as it forms.

  • Strictly adhere to neutral solvents and avoid acidic catalysts if this side reaction is a concern.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Product Yield Check_Reagents Are reagents high purity and stable? Start->Check_Reagents Check_Temp Is reaction temperature optimal? Check_Reagents->Check_Temp  Yes   Sol_Reagents Purify or synthesize fresh α-haloketone. Check_Reagents->Sol_Reagents  No   Check_Solvent Is solvent choice appropriate? Check_Temp->Check_Solvent  Yes   Sol_Temp Increase temperature or use microwave synthesis. Check_Temp->Sol_Temp  No   Check_Side_Rxn Are side products observed (TLC)? Check_Solvent->Check_Side_Rxn  Yes   Sol_Solvent Switch to higher boiling solvent or try solvent-free conditions. Check_Solvent->Sol_Solvent  No   Sol_Side_Rxn Adjust pH, optimize temperature to minimize byproducts. Check_Side_Rxn->Sol_Side_Rxn  Yes  

Caption: Figure 2: Troubleshooting Workflow for Low Yield

References

  • ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Hogg, J. H., et al. (2004). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications. Available at: [Link]

  • Bagnell, L., et al. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • Al-Omar, M. A., et al. (2016). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

  • Bio-Byword Scientific Publishing. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • YouTube. (2019). Synthesis of thiazoles. Available at: [Link]

  • Sciforum. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. Available at: [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. Available at: [Link]

  • Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important thiazole derivative. We will delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

The primary route to 5-Phenoxy-1,3-thiazol-2-amine is a variation of the classic Hantzsch thiazole synthesis.[1] This reaction, while generally reliable, is known for its sensitivity to starting material quality and reaction conditions, which can lead to the formation of various byproducts and purification challenges.[2] This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common culprits?

A1: Low yield is a frequent issue in Hantzsch thiazole synthesis and can be traced back to several factors, primarily related to starting material integrity and reaction control.

  • Purity of the α-Haloketone: The key starting material, typically 2-bromo-1-phenoxyethanone or 2-chloro-1-phenoxyethanone, is often the source of problems.

    • Causality: The α-haloketone can be unstable. It may contain residual di-halogenated species (e.g., 2,2-dibromo-1-phenoxyethanone) from its synthesis, which can lead to complex side reactions. It can also self-condense or decompose upon storage, especially if exposed to light or moisture.

    • Solution: Always use freshly prepared or purified α-haloketone. Verify its purity by ¹H NMR and TLC before starting the reaction. Store it in a cool, dark, and dry environment.

  • Reaction Temperature: The temperature profile of the reaction is critical.

    • Causality: While heat is required to drive the cyclization and dehydration steps, excessive temperatures can promote the decomposition of thiourea and the polymerization of intermediates or the final product, resulting in the formation of intractable tars.[2]

    • Solution: Maintain a moderate reaction temperature, typically between 60-80°C in solvents like ethanol. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting materials have been consumed.

  • Stoichiometry: Incorrect molar ratios of reactants can directly impact yield.

    • Causality: The reaction involves a 1:1 condensation of the α-haloketone and thiourea. Using a significant excess of thiourea can complicate purification, while an excess of the ketone will remain unreacted and can also lead to side products.

    • Solution: Use a stoichiometric ratio or a slight excess (1.05 to 1.1 equivalents) of thiourea. Precisely weigh your starting materials.

Q2: My crude product is a dark, tarry, or oily substance that is difficult to purify. How can I address this?

A2: The formation of a dark, non-solid crude product often points to polymerization or the presence of multiple, difficult-to-separate byproducts.

  • Causality: This issue is typically caused by overheating, the presence of acidic impurities promoting side reactions, or air oxidation. The aminothiazole ring system can be susceptible to oxidative degradation under harsh conditions.

  • Solutions:

    • Strict Temperature Control: As mentioned in Q1, avoid excessive heat. A reflux setup with a condenser is standard, but ensure the solvent's boiling point is appropriate.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color and tar formation.

    • Purification Strategy: Direct crystallization of a tarry product is often futile. The best approach is column chromatography.[3]

      • Protocol: First, attempt to dissolve the crude material in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. Pre-adsorb this mixture onto a small amount of silica gel. Load the dried, pre-adsorbed material onto a silica gel column. Elute with a gradient solvent system, starting from a non-polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity. This method is often effective at separating the desired product from polymeric material and highly polar impurities.[3]

Q3: I'm observing a major byproduct with a similar Rf value to my product on TLC. What could it be?

A3: A byproduct with similar polarity is a common purification challenge. In the Hantzsch synthesis, this is often a result of an incomplete reaction or a specific side reaction.

  • Potential Byproduct 1: Hydroxythiazoline Intermediate

    • Causality: The final step of the Hantzsch synthesis is the dehydration of a 4-hydroxy-4,5-dihydrothiazole intermediate. If the reaction is not heated sufficiently or if the conditions are not acidic enough (the reaction generates HBr or HCl in situ), this intermediate may not fully convert to the final aromatic thiazole.

    • Identification: This intermediate is more polar than the final product but can sometimes have a close Rf. It can be identified by LC-MS, as its mass will be 18 units (H₂O) higher than the desired product.

    • Solution: Ensure the reaction goes to completion by providing adequate heat and reaction time. If the intermediate is isolated, it can sometimes be converted to the product by heating in an acidic solution.

  • Potential Byproduct 2: Dimerization Products

    • Causality: Under certain conditions, intermediates can react with each other. For instance, the initial S-alkylated isothiourea intermediate could potentially react with another molecule of the α-haloketone.

    • Solution: Maintain a slight excess of thiourea to ensure all the α-haloketone reacts with it preferentially. Running the reaction at a slightly more dilute concentration can also disfavor bimolecular side reactions.

Troubleshooting Summary Table
SymptomPotential CauseRecommended Solution
Low Yield Impure α-haloketone starting material.Verify purity via NMR before use; repurify if necessary.
Excessive reaction temperature causing decomposition.Maintain moderate heat (60-80°C) and monitor via TLC.
Dark, Tarry Crude Polymerization from overheating or oxidation.Use strict temperature control; consider an inert atmosphere.
Multiple, inseparable byproducts.Purify using gradient column chromatography.
Persistent Impurity Incomplete dehydration of hydroxythiazoline intermediate.Ensure adequate heating and reaction time; check reaction pH.
Presence of unreacted starting materials.Adjust stoichiometry; use a slight excess of thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Hantzsch synthesis of 5-Phenoxy-1,3-thiazol-2-amine?

A1: The reaction proceeds through a well-established multi-step pathway involving nucleophilic attack, cyclization, and dehydration.[1]

  • Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the 2-bromo-1-phenoxyethanone, displacing the bromide ion. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The terminal amino group of the isothiourea intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole.

  • Dehydration: Under the reaction conditions (often mildly acidic due to the HBr byproduct), this hydroxyl group is protonated and eliminated as a water molecule, creating a double bond and forming the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism Ketone 2-Bromo-1-phenoxyethanone Intermediate1 Isothiouronium Salt Ketone->Intermediate1 Sₙ2 Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Phenoxy-1,3-thiazol-2-amine Intermediate2->Product Dehydration (-H₂O)

Caption: Hantzsch synthesis mechanism for 5-Phenoxy-1,3-thiazol-2-amine.

Q2: What is a reliable, step-by-step protocol for this synthesis?

A2: The following is a standard laboratory-scale protocol.

Experimental Protocol: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.05 eq) and absolute ethanol (approx. 20 mL per gram of ketone).

  • Dissolution: Stir the mixture at room temperature until the thiourea is mostly dissolved.

  • Reactant Addition: Add 2-bromo-1-phenoxyethanone (1.0 eq) to the flask. This can be done in one portion at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain this temperature. Monitor the reaction's progress by taking small aliquots every 30-60 minutes and analyzing them by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • The product often precipitates as a solid. If not, reduce the volume of ethanol using a rotary evaporator.

    • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[3]

    • If the product is oily or highly impure, column chromatography on silica gel is recommended as described in the troubleshooting section.

Workflow A 1. Combine Thiourea & Ethanol B 2. Add α-Haloketone A->B C 3. Reflux (2-4h) & Monitor via TLC B->C D 4. Cool & Neutralize with NaHCO₃ C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G 7. Characterize (NMR, MS, MP) F->G

Caption: General experimental workflow for the synthesis and purification.

Q3: Which analytical techniques are best for monitoring the reaction and identifying byproducts?

A3: A combination of techniques is essential for effective analysis.

  • Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product and byproducts. Staining with potassium permanganate can be helpful for visualizing compounds that are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying components in the crude reaction mixture. It provides the molecular weight of the product and any byproducts, which is critical for hypothesizing their structures (e.g., identifying the hydroxythiazoline intermediate which is +18 Da compared to the product).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation of the final, purified product. ¹H NMR of the crude product can also reveal the ratio of product to unreacted starting materials or major impurities, helping to diagnose reaction issues.

References

  • This guide synthesizes information from general organic chemistry principles and established methodologies for thiazole synthesis.
  • Bouherrou, et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link][4]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. chemhelpasap.com. Available at: [Link][1]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of -amino-containing 2-amino-4-phenylthiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link][2]

Sources

Technical Support Center: Purification of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Phenoxy-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experimental outcomes.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 5-Phenoxy-1,3-thiazol-2-amine. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for its resolution.

Question 1: My crude 5-Phenoxy-1,3-thiazol-2-amine oils out during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common issue when a compound's melting point is lower than the boiling point of the chosen recrystallization solvent, or when the concentration of impurities is high, leading to a significant depression of the melting point. The amphiphilic nature of 5-Phenoxy-1,3-thiazol-2-amine, with its nonpolar phenoxy group and polar 2-amino-thiazole core, can also contribute to this phenomenon in certain solvent systems.

Causality and Solution:

  • Reduce the Solvent Temperature: The most immediate solution is to lower the temperature at which the compound dissolves. Try using a larger volume of solvent and dissolving the compound at a temperature below its melting point.

  • Change the Solvent System: A single solvent may not be ideal. A two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A slight addition of the "good" solvent should clarify the solution, which can then be cooled slowly to promote crystallization.

  • Seed the Solution: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.

Question 2: After column chromatography on silica gel, my yield of 5-Phenoxy-1,3-thiazol-2-amine is very low. Why is this happening and what can I do to improve it?

Answer:

Low recovery from silica gel chromatography is often due to the basicity of the 2-amino group on the thiazole ring. This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to streak or remain irreversibly adsorbed on the column.

Causality and Solution:

  • Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (typically 0.5-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica and reduce the strong interaction with your basic compound.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column.

  • Optimize the Mobile Phase: A more polar solvent system might be necessary to elute the compound. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can help in separating impurities and then eluting your product.

Question 3: My purified 5-Phenoxy-1,3-thiazol-2-amine has a persistent yellow or brown color. How can I remove these colored impurities?

Answer:

A persistent color after initial purification steps often indicates the presence of highly conjugated or polymeric impurities, which can form from side reactions during synthesis or degradation.

Causality and Solution:

  • Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Chemical Treatment: If the color is due to oxidation, a gentle reducing agent might be effective. However, this should be approached with caution to avoid reacting with the desired product.

  • Re-chromatography: A second pass through a chromatography column with a different solvent system or stationary phase may be necessary to separate the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a typical synthesis of 5-Phenoxy-1,3-thiazol-2-amine?

A1: The Hantzsch thiazole synthesis is a common route for this class of compounds.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as a phenoxy-substituted α-haloketone and thiourea.

  • Side-Products: Depending on the specific reaction conditions, byproducts from self-condensation of the starting materials or other side reactions may be present.

  • Reagent-Derived Impurities: Impurities from the reagents and solvents used in the synthesis and workup.

Q2: What is the recommended method for assessing the purity of 5-Phenoxy-1,3-thiazol-2-amine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress and checking for the presence of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities if they are at a sufficient concentration.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Q3: What are the ideal storage conditions for 5-Phenoxy-1,3-thiazol-2-amine?

A3: To ensure long-term stability, 5-Phenoxy-1,3-thiazol-2-amine should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (like argon or nitrogen) is recommended to prevent oxidation and degradation from atmospheric moisture and light.

Data Presentation and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Recommendations)Rationale
Recrystallization Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water until turbidity appears.
Toluene/HexaneFor less polar impurities. Dissolve in hot toluene and add hexane.
Dichloromethane/HexaneGood for compounds soluble in chlorinated solvents.
Column Chromatography (Silica Gel) Hexane/Ethyl Acetate (Gradient)A standard system for separating compounds of moderate polarity.
Dichloromethane/Methanol (Gradient with 0.5% Triethylamine)The added base helps to prevent streaking of the basic product.
Experimental Protocol: Recrystallization using a Two-Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Phenoxy-1,3-thiazol-2-amine in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Purity Assessment by HPLC

This is a general protocol and should be optimized for your specific instrument and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Oiling Out? recrystallization->oiling_out pure_product1 Pure Product recrystallization->pure_product1 Successful low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent System oiling_out->change_solvent Yes low_recovery->pure_product1 No column_chromatography Column Chromatography low_recovery->column_chromatography Yes poor_separation Poor Separation? column_chromatography->poor_separation pure_product2 Pure Product column_chromatography->pure_product2 Successful poor_separation->pure_product2 No deactivate_silica Deactivate Silica Gel poor_separation->deactivate_silica Yes change_solvent->recrystallization deactivate_silica->column_chromatography

Caption: Decision tree for the purification of 5-Phenoxy-1,3-thiazol-2-amine.

Analytical Workflow for Purity Assessment

AnalyticalWorkflow Sample Purified Sample TLC TLC Analysis Sample->TLC Initial Check HPLC HPLC Analysis Sample->HPLC Quantitative Analysis NMR NMR Spectroscopy Sample->NMR Structural Confirmation MS Mass Spectrometry Sample->MS Molecular Weight Confirmation Final_Purity Final Purity Assessment TLC->Final_Purity HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity

Caption: Workflow for the analytical assessment of purity.

References

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Penicillin. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 26, 2026, from [https://www.rjpbcs.com/pdf/2016_7(4)/[6].pdf]([Link]6].pdf)

  • Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. Retrieved January 26, 2026, from [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (2005). PubMed. Retrieved January 26, 2026, from [Link]

  • Chromatographic Separation of Amino Acids. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process for preparing 5-amino-1,2,3-thiadiazoles. (1981). Google Patents.
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience. Retrieved January 26, 2026, from [Link]

  • METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. (1982). Google Patents.
  • Process for the preparation of 2-amino-5-nitrothiazole. (1981). Google Patents.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • BIOASSAY OF 2-AMINO-5-NITROTHIAZOLE FOR POSSIBLE CARCINOGENICITY. (n.d.). National Toxicology Program. Retrieved January 26, 2026, from [Link]

  • 5-(5-Chloro-2-propoxyphenyl)thiazol-2-amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 5-[(3-Ethylphenoxy)methyl]-1,3-thiazole. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the rationale behind key process decisions to ensure a safe, efficient, and reproducible scale-up.

Part 1: Synthesis Overview & Core Protocol

The most common and industrially viable route to 5-Phenoxy-1,3-thiazol-2-amine is a variation of the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide source, in this case, thiourea.[3] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[2]

The key precursors are:

  • 2-Bromo-1-phenoxyethan-1-one: The α-haloketone component.

  • Thiourea: The thioamide component that provides the N-C-S backbone for the 2-amino-thiazole core.[3]

General Reaction Scheme

Phenoxyacetyl Halide + Thiourea → 5-Phenoxy-1,3-thiazol-2-amine

Detailed Lab-Scale Experimental Protocol

This protocol serves as a baseline for optimization during scale-up.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol (approx. 10 mL per gram of thiourea).

  • Reaction Initiation: To the stirring solution, add 2-bromo-1-phenoxyethan-1-one (1.0 equivalent) either as a solid or as a solution in a minimal amount of ethanol.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation of Intermediate Salt: Upon completion, the hydrobromide salt of the product often precipitates from the solution upon cooling. Cool the mixture to room temperature, followed by an ice bath for 30-60 minutes to maximize precipitation.

  • Neutralization & Product Isolation: Collect the crude salt by vacuum filtration and wash with a small amount of cold ethanol. Re-suspend the salt in water and adjust the pH to 8-9 with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) while stirring vigorously. The free base, 5-Phenoxy-1,3-thiazol-2-amine, will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with deionized water to remove residual salts, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Synthesis Workflow Diagram

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification reagents Dissolve Thiourea in Ethanol rxn Combine Reagents & Reflux (2-4h) reagents->rxn ketone Prepare Solution of 2-Bromo-1-phenoxyethan-1-one ketone->rxn monitor Monitor Progress (TLC / LC-MS) rxn->monitor cool Cool to 0-5 °C monitor->cool neutralize Neutralize with Base (pH 8-9) cool->neutralize filtr_isolate Filter & Wash with Water neutralize->filtr_isolate recrystallize Recrystallize from Ethanol/Water filtr_isolate->recrystallize dry Dry Under Vacuum recrystallize->dry analysis Final Analysis (NMR, MP, LC-MS) dry->analysis

Caption: High-level workflow for the synthesis of 5-Phenoxy-1,3-thiazol-2-amine.

Part 2: Scale-Up FAQs and Troubleshooting Guide

Transitioning from grams to kilograms introduces significant challenges in heat management, mass transfer, and material handling. This section addresses common issues encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant exotherm upon adding the α-bromoketone at scale, leading to a dark-colored reaction mixture and low yield. How can we control this?

A1: This is a classic scale-up problem related to the surface-area-to-volume ratio decrease.

  • Causality: The initial SN2 reaction between the highly nucleophilic sulfur of thiourea and the electrophilic α-bromoketone is exothermic.[3] In a large reactor, this heat cannot dissipate as efficiently as in a small flask, leading to temperature spikes. Elevated temperatures can cause decomposition of the starting materials and product, leading to polymerization and discoloration.

  • Solution 1 (Controlled Addition): Switch from a batch addition to a controlled, semi-batch process. Add the 2-bromo-1-phenoxyethan-1-one solution slowly and sub-surface into the stirred thiourea solution. Use a jacketed reactor with an appropriate cooling fluid to actively manage the internal temperature.

  • Solution 2 (Reverse Addition): In some cases, adding the thiourea solution to the ketone can provide better control, although this is less common.

  • Self-Validation: Monitor the internal temperature continuously. A stable temperature profile during the addition phase validates that the heat generation is being matched by the cooling capacity. The final product color should be significantly lighter (e.g., off-white to light tan) compared to the uncontrolled reaction.

Q2: During the neutralization step, the product "oils out" or forms a sticky mass instead of a filterable crystalline solid. What's wrong?

A2: This issue, often called "oiling out," typically points to problems with supersaturation, impurity levels, or the neutralization process itself.

  • Causality: Rapid pH change can cause the product to crash out of solution as an amorphous, supercooled liquid before it has time to organize into a crystal lattice. The presence of unreacted starting materials or side-products can also act as a eutectic impurity, depressing the melting point.

  • Solution 1 (Control Neutralization): Slow down the addition of the base. Maintain vigorous agitation to ensure localized pH spikes are minimized. Performing the neutralization at a slightly elevated temperature (e.g., 30-40 °C) can sometimes promote crystallization over oiling, followed by slow cooling.

  • Solution 2 (Seeding): Add a small quantity of previously isolated, pure crystalline product (seed crystals) to the mixture just before or during the base addition. This provides a template for proper crystal growth.

  • Solution 3 (Solvent Modification): If the issue persists, the aqueous environment may be unsuitable. Consider isolating the hydrobromide salt, dissolving it in a suitable solvent, and then performing a liquid-liquid extraction with a basic aqueous solution. The product can then be crystallized from the organic layer.

Q3: The purity of our final product is inconsistent batch-to-batch, with a recurring impurity we can't identify.

A3: Impurity profiling is critical. The most likely impurity is a dimer or a related thiazole formed from side reactions.

  • Causality: A common side-product in Hantzsch syntheses is the formation of a 2,2'-iminobis(thiazole) derivative, especially if the α-haloketone is not consumed quickly or if stoichiometry is off. Another possibility is the presence of impurities in the starting 2-bromo-1-phenoxyethan-1-one.

  • Solution 1 (Stoichiometry): Ensure the thiourea is present in a slight excess (e.g., 1.05-1.1 equivalents). This helps to ensure the complete consumption of the electrophilic α-bromoketone, minimizing its potential for self-condensation or other side reactions.

  • Solution 2 (Starting Material Purity): The α-bromoketone is a key intermediate. Ensure it is free from di-brominated species or residual starting material (1-phenoxyethan-1-one). Analyze each batch of this intermediate by NMR or GC-MS before use.

  • Solution 3 (Purification Strategy): If the impurity has different solubility or polarity, adjust the recrystallization solvent. A common technique is to use a solvent pair, like ethanol and water, to fine-tune the solubility and "reject" the impurity into the mother liquor.[4] Column chromatography is generally not viable for large-scale purification, so crystallization must be optimized.[4]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common scale-up issues.

Caption: Troubleshooting decision tree for scaling up the synthesis.

Part 3: Scale-Up Process and Safety Considerations

Key Process Parameter Comparison
ParameterLab Scale (10-100 g)Pilot Scale (1-10 kg)
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluid
Reagent Addition Manual pour, dropping funnelMetering pump, controlled flow rate
Agitation Magnetic stir barOverhead mechanical stirrer (impeller type critical)
Temperature Control Manual monitoringAutomated probe with feedback loop to TCU
Work-up Beakers, filter funnelsNutsche filter, centrifuge, liquid transfer lines
Safety Fume hoodProcess hazard analysis (PHA), rupture disks, emergency quench system
Health, Safety & Environment (HS&E)
  • 2-Bromo-1-phenoxyethan-1-one: This compound is an α-haloketone and should be treated as a potent lachrymator and skin irritant. Always handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. At scale, closed-system transfers are highly recommended.

  • Thiourea: While less acutely hazardous, thiourea is a suspected carcinogen. Minimize dust generation by using granular forms or dissolving it in a contained manner.

  • Ethanol: A flammable solvent. All equipment used at scale must be properly grounded to prevent static discharge. The reactor should be purged with an inert gas (nitrogen or argon) to maintain an inert atmosphere.

  • Exotherm Management: A formal Process Hazard Analysis (PHA) should be conducted before any large-scale run. This includes calculating the maximum temperature of the synthesis reaction (MTSR) to ensure it can be controlled by the available cooling systems. An emergency quenching procedure (e.g., with a pre-chilled solvent) should be in place.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link][1]

  • Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link][3]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link][2]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link][5]

  • Lombardino, J. G., & Lowe, J. A. (2004). The discovery of the potent non-steroidal anti-inflammatory agent, piroxicam. Medicinal research reviews, 24(5), 653–668. (Note: While not directly cited, this provides context on the importance of heterocyclic compounds in drug development).
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives containing 2-sh-benzothiazole. Journal of Sciences, Islamic Republic of Iran, 21(3), 245-252.
  • Gomha, S. M., & Abdel-Aziz, H. M. (2012). Synthesis of new triazolo[4,3-b][1][3][5]tetrazines and triazolo[3,4-b][1][5][6]thiadiazines. Molecules, 17(8), 9823–9833. (Note: Provides examples of related heterocyclic syntheses).

Sources

Troubleshooting low yield in the synthesis of 5-substituted-2-aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 5-substituted-2-aminothiazoles. As a Senior Application Scientist, I understand the nuances and challenges that can arise during this crucial synthetic transformation. This guide is structured to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your reaction yields. 2-aminothiazoles are a vital scaffold in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents.[1][2] However, their synthesis can be fraught with challenges leading to disappointing yields.[3][4]

This resource is designed as a dynamic question-and-answer forum, addressing the most common issues encountered in the lab.

Troubleshooting Guide: Tackling Low Yields Head-On

Question 1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most likely causes?

Low yields in the Hantzsch synthesis, a cornerstone reaction for this scaffold involving an α-haloketone and a thioamide, can typically be traced back to a few key areas.[5][6] Let's break them down systematically.

Answer: The primary culprits for low yields are often related to your starting materials, the reaction conditions, or the prevalence of side reactions. A logical troubleshooting workflow is essential.

Troubleshooting Workflow: Initial Checks

A Low Yield Observed B Assess Purity of Starting Materials (α-haloketone, thiourea) A->B Step 1 C Verify Solvent Quality (Anhydrous?) B->C Step 2 D Review Reaction Conditions (Temperature, Time, Stoichiometry) C->D Step 3 E Analyze for Side Products (TLC, LC-MS) D->E Step 4 F Implement Corrective Actions E->F Step 5 cluster_0 Reaction Pathways reagents α-Haloketone + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate S_N2 Attack amino 2-Aminothiazole (Desired Product) intermediate->amino Neutral/Basic pH (Thermodynamic Product) imino 2-Imino-2,3-dihydrothiazole (Side Product) intermediate->imino Acidic pH (Kinetic Product)

Sources

Technical Support Center: Improving Regioselectivity in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues, particularly concerning regioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate in your own work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the Hantzsch synthesis. Each issue is presented in a question-and-answer format, providing both a diagnosis and a detailed solution.

Q1: Why am I getting a mixture of regioisomers instead of a single product?

Answer:

This is the most common challenge in Hantzsch synthesis when using an N-monosubstituted thioamide and an α-haloketone. The formation of two different regioisomers—a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole—stems from the ambident nucleophilicity of the thioamide. The initial nucleophilic attack on the α-haloketone can proceed via two competing pathways.

The generally accepted mechanism involves the sulfur atom of the thioamide acting as the initial nucleophile in an SN2 reaction with the α-haloketone[1]. However, under certain conditions, the nitrogen atom can compete in this initial step, or subsequent cyclization steps can be influenced, leading to a loss of regiocontrol.

Key Factors Influencing Regioisomer Formation:

  • Reaction pH: This is a critical determinant. Neutral or basic conditions strongly favor the formation of 2-(N-substituted amino)thiazoles. In contrast, highly acidic conditions can significantly alter the reaction pathway, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, often as the major product[2].

  • Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the ratio of products.

  • Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for a less-favored pathway, resulting in a mixture of isomers.

Troubleshooting Workflow for Poor Regioselectivity:

G start Problem: Poor Regioselectivity check_ph 1. Analyze Reaction pH start->check_ph acidic Is the reaction run under acidic conditions? check_ph->acidic neutral_base Is the reaction run under neutral/ basic conditions? check_ph->neutral_base acidic->neutral_base No acid_outcome Result: Mixture of 2-amino and 2-imino isomers. 2-imino form may be favored. acidic->acid_outcome Yes neutral_base->acidic No neutral_outcome Result: Predominantly 2-amino isomer expected. If not, check other factors. neutral_base->neutral_outcome Yes solution_acid Solution A: Switch to neutral/basic conditions to favor 2-amino isomer. acid_outcome->solution_acid solution_neutral Solution B: Introduce a catalyst or optimize solvent/temperature. neutral_outcome->solution_neutral

Caption: Troubleshooting workflow for poor regioselectivity.

Q2: How can I selectively synthesize the 3-substituted 2-imino-2,3-dihydrothiazole isomer?

Answer:

While the 2-amino isomer is often the default product under standard conditions, you can steer the reaction to favor the 2-imino isomer by manipulating the reaction environment, primarily by using strongly acidic conditions. Research has shown that conducting the condensation in a highly acidic medium, such as a mixture of 10M HCl and ethanol, promotes the formation of the 2-imino regioisomer[2].

The rationale is that protonation of the thioamide alters its nucleophilic character. Protonation on the sulfur atom makes the nitrogen atom more nucleophilic, potentially favoring an initial N-alkylation pathway or influencing the subsequent cyclization step to form the 3-substituted thiazole ring system.

This protocol is adapted from methodologies known to favor the 2-imino isomer[2].

  • Reagent Preparation: In a suitable reaction vessel, dissolve the N-monosubstituted thioamide (1.0 eq.) in absolute ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (e.g., to create a final solution of 10M HCl in ethanol, often in a 1:2 v/v ratio of acid to ethanol).

  • Addition of Ketone: While stirring, add the α-haloketone (1.0 eq.) to the acidified solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for a specified time (e.g., 20-60 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

  • Characterization: Confirm the structure of the regioisomer using NMR and IR spectroscopy. The 1H NMR signals for the proton at the 5-position and the IR carbonyl bands of derivatives can be used to distinguish between the 2-imino and 2-amino isomers[2].

Q3: My reaction yield is low. How can I improve it without compromising regioselectivity?

Answer:

Low yields in Hantzsch synthesis can arise from several factors, including incomplete reactions, side product formation, or harsh reaction conditions leading to decomposition. Modern advancements offer several avenues for improvement.

  • Catalysis: The use of a heterogeneous catalyst can significantly improve reaction rates and yields. For example, silica-supported tungstosilicic acid has been successfully used as an efficient and reusable catalyst in a one-pot, multi-component Hantzsch synthesis, affording high yields[3][4].

  • Energy Input: Switching from conventional heating to microwave or ultrasound irradiation can dramatically reduce reaction times and increase yields[3][4]. These methods provide uniform and efficient heating, often minimizing the formation of degradation byproducts.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to a faster, more efficient, and environmentally friendly synthesis[5].

Data on Improved Synthesis Conditions:

MethodCatalystConditionsTypical YieldReference
Conventional HeatingNoneReflux in EthanolVariable, often moderate[1]
Conventional HeatingSilica-supported Tungstosilicic AcidEthanol/Water Reflux79-90%[3][4]
Ultrasound IrradiationSilica-supported Tungstosilicic AcidRoom Temperature79-90% (in shorter time)[3][4]
Solvent-FreeNoneGrinding/HeatingGood to Excellent[5]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts of the Hantzsch thiazole synthesis.

What is the generally accepted mechanism of the Hantzsch Thiazole Synthesis?

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole ring[1][6]. The process involves several distinct steps:

  • Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone, displacing the halide ion.

  • Intermediate Formation: This S-alkylation step forms a thioimino ester intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original ketone.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes acid- or base-catalyzed dehydration to form the aromatic thiazole ring. The formation of the stable aromatic ring is a strong thermodynamic driving force for the reaction[6].

G Thioamide Thioamide (R'-C(S)NH-R'') Intermediate Thioimino Ester Intermediate Thioamide->Intermediate 1. S-Alkylation (SN2) Haloketone α-Haloketone (R-C(O)CH₂X) Haloketone->Intermediate Cyclic_Int Hydroxythiazoline Intermediate Intermediate->Cyclic_Int 2. Intramolecular Cyclization Thiazole Thiazole Product Cyclic_Int->Thiazole 3. Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

What are the primary factors that control regioselectivity?

Regioselectivity in the Hantzsch synthesis is not accidental; it is a direct consequence of the interplay between substrate structure and reaction conditions. Understanding these factors is key to predicting and controlling the outcome of your reaction.

G center Regioselectivity (Product Outcome) Substrate Substrate Structure Thioamide Thioamide (Symmetrical vs. Unsymmetrical) Substrate->Thioamide Ketone α-Haloketone (Steric/Electronic Effects) Substrate->Ketone Thioamide->center Ketone->center Conditions Reaction Conditions pH pH (Acidic vs. Neutral/Basic) Conditions->pH Catalyst Catalyst (e.g., Heterogeneous acids) Conditions->Catalyst Solvent Solvent Polarity Conditions->Solvent Temp Temperature Conditions->Temp pH->center Catalyst->center Solvent->center Temp->center

Caption: Key factors influencing regioselectivity in Hantzsch synthesis.

  • Thioamide Structure: The most significant factor. Symmetrical thioamides (like thiourea) can only form one product. Unsymmetrical, N-substituted thioamides are where regioselectivity becomes an issue.

  • Reaction Conditions (pH): As detailed in the troubleshooting section, pH is paramount. Acidic conditions can favor the 2-imino isomer, while neutral conditions favor the 2-amino isomer[2].

  • Catalysts: The introduction of solid acid catalysts can enhance both the rate and selectivity of the reaction, often favoring a specific regioisomer under milder conditions[3][4].

  • Solvent and Temperature: These parameters fine-tune the reaction by influencing the solubility of reactants and the stability of intermediates, thereby affecting the kinetics of the competing pathways.

References

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bouherrou, S., Chher, M., Hamdi, M., Al-Ghamdi, A. M., & Rachedi, Y. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1836. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Patel, H. R., Patel, V. D., & Patel, N. C. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. International Journal of Science and Research, 3(7), 1851-1855. [Link]

  • Bouherrou, S., Chher, M., Hamdi, M., Al-Ghamdi, A. M., & Rachedi, Y. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1836. [Link]

  • Yusof, N. S. M., Arshad, S., & Ahmat, N. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Chemistry, 23(1), 14-26. [Link]

  • Shaker, R. M., & Al-Thabaiti, S. A. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Baghdad Journal of Science, 18(4), 1329-1351. [Link]

Sources

Recrystallization methods for purifying "5-Phenoxy-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Phenoxy-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice and troubleshooting solutions for the recrystallization of this compound. Our approach is rooted in extensive field experience and a commitment to scientific integrity, providing you with a self-validating system for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Phenoxy-1,3-thiazol-2-amine to consider for recrystallization?

While experimental data for 5-Phenoxy-1,3-thiazol-2-amine is not extensively published, we can infer its properties from its structure and data from analogous compounds. The molecule possesses both a somewhat lipophilic phenoxy group and a polar 2-aminothiazole moiety. This amphiphilic nature suggests it will have moderate solubility in a range of organic solvents. The presence of the amine and thiazole nitrogen atoms allows for hydrogen bonding, which will influence its solubility and crystal lattice energy.[1] For a related compound, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, the computed properties include a molecular weight of approximately 207.25 g/mol , 1 hydrogen bond donor, and 5 hydrogen bond acceptors.[2] These characteristics are crucial for predicting its behavior in different solvent systems.

Q2: How do I select an appropriate solvent for the recrystallization of 5-Phenoxy-1,3-thiazol-2-amine?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4] Given the structure of 5-Phenoxy-1,3-thiazol-2-amine, a good starting point for solvent screening would be polar protic solvents.

Recommended Solvents for Initial Screening:

SolventRationaleBoiling Point (°C)
EthanolOften effective for substituted thiazoles and aromatic amines.[5]78.37
MethanolSimilar to ethanol but with higher polarity; may be suitable if the compound is less soluble in ethanol.[6]64.7
IsopropanolA slightly less polar alcohol that can sometimes provide a better solubility differential.82.6
AcetonitrileA polar aprotic solvent that can be a good alternative if alcohols lead to oiling out.81.6
Ethyl AcetateA moderately polar solvent; can be used alone or in a mixed solvent system with a non-polar solvent like hexanes.[7]77.1
WaterWhile less likely due to the phenoxy group, some polar aminothiazoles can be recrystallized from hot water.[8]100

Expert Tip: A mixed solvent system can be highly effective if a single solvent does not provide the desired solubility profile. Common combinations include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[7]

Q3: What is a general step-by-step protocol for recrystallizing 5-Phenoxy-1,3-thiazol-2-amine?

This protocol is a general guideline. The specific volumes and temperatures should be optimized based on your experimental observations.

Experimental Protocol: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Phenoxy-1,3-thiazol-2-amine. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

// Outcomes crystals [label="Crystals Form", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Compound Oils Out", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_recovery [label="Low Recovery", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol_no_crystals [label="Too much solvent?\nBoil off some solvent.\n\nInduce crystallization:\n- Scratch flask walls\n- Add seed crystal", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sol_oiling_out [label="Melting point below solution temp?\n- Reheat to dissolve oil\n- Add more solvent\n- Cool more slowly\n- Change to a lower-boiling solvent", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; sol_low_recovery [label="Too much solvent used?\n- Concentrate mother liquor\n- Cool for a longer period\n- Ensure complete precipitation", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Connections start -> dissolve; dissolve -> cool; cool -> observe; observe -> crystals [label="Success"]; observe -> no_crystals [label="Problem"]; observe -> oiling_out [label="Problem"]; observe -> low_recovery [label="Problem"];

no_crystals -> sol_no_crystals; oiling_out -> sol_oiling_out; low_recovery -> sol_low_recovery;

sol_no_crystals -> cool [style=dashed]; sol_oiling_out -> cool [style=dashed]; sol_low_recovery -> start [label="Re-evaluate solvent", style=dashed]; crystals -> { node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] filter [label="Filter Crystals"]; wash [label="Wash with Cold Solvent"]; dry [label="Dry Crystals"]; end [label="Pure Compound", shape=ellipse]; } filter -> wash -> dry -> end; } Caption: Troubleshooting workflow for the recrystallization of 5-Phenoxy-1,3-thiazol-2-amine.

Problem: My compound "oiled out" instead of forming crystals.

Cause: This occurs when the melting point of the compound is lower than the temperature of the solution, or when the solution is supersaturated with impurities.[9][10]

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[10]

  • Lower the Cooling Temperature: Try cooling the solution more slowly. A sudden drop in temperature can favor oiling out over crystallization.

  • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[7]

Problem: No crystals are forming, even after cooling in an ice bath.

Cause: The solution is likely not saturated, meaning too much solvent was added initially.

Solutions:

  • Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.[9]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystal growth.

  • Re-evaluate Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed solvent system may be necessary.

Problem: The recovery of my purified compound is very low.

Cause: This is often due to using too much solvent during the dissolution step or washing the crystals with an excessive amount of cold solvent.

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) after collecting the crystals may still contain a significant amount of dissolved product. You can recover more product by evaporating some of the solvent from the mother liquor to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Ensure Complete Precipitation: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath for an extended period can improve yield.

Problem: My compound is an amine and is difficult to crystallize from common organic solvents.

Cause: The basic nature of the amine can sometimes interfere with crystal lattice formation.

Solutions:

  • Acid-Base Recrystallization:

    • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in the same solvent (or a miscible one) to precipitate the hydrochloride salt of the amine.

    • Isolate the salt by filtration.

    • The purified salt can then be neutralized with a base (e.g., aqueous sodium bicarbonate) and the free amine extracted into an organic solvent. Evaporation of the solvent will yield the purified amine.[11][12]

  • Use of Acidic Solvents: In some cases, using an organic acid like acetic acid as the solvent or co-solvent can facilitate the crystallization of basic compounds like amines.[11]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (2024, January 22). Penicillin. Retrieved from [Link]

  • Akbaş, E., et al. (2010). 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5468. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • IUCr Journals. (2024, March). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • ACS Combinatorial Science. (2018). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US4324899A - 2-Amino-5-cyanothiazoles and their preparation.
  • Journal of Physics: Conference Series. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Retrieved from [Link]

  • MDPI. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • PMC. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

Sources

Stability issues of "5-Phenoxy-1,3-thiazol-2-amine" in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Phenoxy-1,3-thiazol-2-amine. It addresses common stability issues encountered in solution, offering troubleshooting advice, detailed protocols, and insights into the underlying chemical mechanisms. Our goal is to empower you to generate reliable and reproducible experimental data by mastering the handling and application of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 5-Phenoxy-1,3-thiazol-2-amine.

Q1: What are the primary stability concerns for 5-Phenoxy-1,3-thiazol-2-amine in solution?

A1: The structure of 5-Phenoxy-1,3-thiazol-2-amine contains three key moieties that are susceptible to degradation under common experimental conditions:

  • The 2-Aminothiazole Ring: This heterocyclic core can be susceptible to oxidative degradation and, in some cases, photodegradation, which can lead to ring cleavage.[1][2][3]

  • The Phenoxy Ether Linkage: Ether bonds can undergo hydrolysis, a reaction that is often catalyzed by acidic or strongly basic conditions.[4][5]

  • The Primary Amine Group: The amino group can be a site for oxidation and other reactions, potentially altering the compound's biological activity and physical properties.

Therefore, the primary concerns are degradation due to pH extremes, exposure to oxidizing agents, and prolonged exposure to light.[6]

Q2: What is the best way to prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical for ensuring the integrity of your compound.[7][8]

  • Solvent Selection: High-purity, anhydrous DMSO or DMF are recommended for initial stock solutions due to their excellent solvating power and generally non-reactive nature for short-term use. For aqueous experiments, prepare fresh dilutions from the non-aqueous stock into your experimental buffer immediately before use.

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.[9] This minimizes the rate of any potential degradation reactions.

  • Protection from Light and Air: Dispense the stock solution into small, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure.[10][11] Purging the vials with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidative degradation.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous experimental system.

Q3: Are there any visible signs of compound degradation I should watch for?

A3: While chemical degradation is often not visible, you may observe:

  • Color Change: A freshly prepared solution of a pure compound is typically colorless or a faint, consistent color. The development of a yellow or brown hue upon storage or during an experiment can indicate the formation of degradation products, often from oxidation.[12]

  • Precipitation: If a degradation product is less soluble than the parent compound in the chosen solvent, you might observe the formation of a precipitate over time.

  • Analytical Changes: The most reliable indicator is a change in the analytical profile, such as the appearance of new peaks or a decrease in the area of the parent compound peak in an HPLC chromatogram.[13]

Part 2: Troubleshooting Guide for Experimental Instability

This section provides a question-and-answer framework to diagnose and resolve specific stability issues you may encounter during your experiments.

Q4: Issue - My compound's activity drops significantly in an acidic (pH < 6) or basic (pH > 8) aqueous buffer. What is the likely cause?

A4: This is a classic indicator of pH-dependent hydrolysis. The phenoxy ether linkage in 5-Phenoxy-1,3-thiazol-2-amine is the most probable site of instability outside of a neutral pH range.[5][14]

  • Causality (The "Why"): In acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the bond.[4] In strongly basic conditions, direct nucleophilic attack by hydroxide ions can also cleave the ether linkage. The thiazole ring itself can also be unstable in strongly alkaline solutions.[15]

  • Troubleshooting Steps:

    • Confirm pH-Dependence: Run a simple stability test. Incubate the compound in a series of buffers (e.g., pH 4, 7, and 9) for a set time (e.g., 2-4 hours) at your experimental temperature.

    • Analyze Samples: Use HPLC to quantify the remaining parent compound at each pH.[13] A significant decrease at pH 4 or 9 compared to pH 7 confirms pH-lability.

    • Solution: If possible, adjust your experimental protocol to maintain a pH between 6.5 and 7.5. If the experimental conditions cannot be changed, you must account for this instability by minimizing incubation times and running appropriate controls.

Q5: Issue - My experimental results are inconsistent, and I suspect the compound is degrading during the assay (e.g., on the benchtop or in an incubator). How can I test this?

A5: This suggests degradation due to environmental factors like light or temperature.[10] Thiazole-containing compounds can be particularly sensitive to light.

  • Causality (The "Why"): Exposure to UV or even ambient lab light can induce photodegradation. One known mechanism for substituted thiazoles involves a reaction with singlet oxygen, leading to an unstable intermediate that rearranges and cleaves the thiazole ring. Elevated temperatures simply accelerate all potential degradation reactions.[10]

  • Troubleshooting Steps:

    • Isolate Variables: Design an experiment to test stability under different conditions:

      • Sample 1: On the benchtop, exposed to ambient light.

      • Sample 2: On the benchtop, wrapped in aluminum foil.

      • Sample 3: In an incubator at 37°C, wrapped in aluminum foil.

    • Analyze Over Time: Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze by HPLC to measure the percentage of the parent compound remaining.

    • Solution: If light sensitivity is confirmed, protect all solutions containing the compound from light by using amber vials and covering plates/flasks with foil. If thermal degradation is observed, minimize the time the compound spends at elevated temperatures.

Q6: Issue - My DMSO stock solution, stored for several months, seems to have lost potency. What could have happened?

A6: Long-term storage, even in DMSO at low temperatures, can lead to issues.

  • Causality (The "Why"):

    • Water Absorption: DMSO is highly hygroscopic. Over time and with multiple uses of a stock vial, it can absorb atmospheric moisture. Water can facilitate hydrolysis or other degradation pathways, even at low temperatures.[10]

    • Oxidation: If not stored under an inert atmosphere, dissolved oxygen can lead to slow oxidation of the 2-amino group or the thiazole ring.[16][17]

    • DMSO-Mediated Degradation: While less common, some compounds can react with DMSO or its impurities over long periods.[7]

  • Troubleshooting Steps & Best Practices:

    • Re-qualify the Stock: Use HPLC to check the purity of the aged stock solution against a freshly prepared standard.

    • Aliquot Properly: Always aliquot stock solutions into single-use volumes to prevent contamination with water and air.[8]

    • Use High-Purity Solvent: Start with anhydrous, high-purity DMSO.

    • Consider Inert Gas: For very sensitive compounds or very long-term storage, overlaying the solution with argon or nitrogen before sealing is a robust protective measure.

Part 3: Understanding the Chemistry: Key Degradation Pathways

Understanding the potential chemical transformations of 5-Phenoxy-1,3-thiazol-2-amine is crucial for interpreting unexpected results and designing robust experiments. The primary pathways are hydrolysis, oxidation, and photolysis.

G parent 5-Phenoxy-1,3-thiazol-2-amine (Parent Compound) hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂, Air) parent->oxidation photolysis Photolysis (UV/Visible Light) parent->photolysis prod_hydrolysis Products: Phenol + 2-Amino-1,3-thiazol-5-ol hydrolysis->prod_hydrolysis Ether Cleavage prod_oxidation Products: N-oxides, Ring-Opened Species oxidation->prod_oxidation Ring/Amine Oxidation prod_photolysis Products: Ring Cleavage Products (e.g., Amides) photolysis->prod_photolysis [4+2] Cycloaddition with O₂

Caption: Potential degradation pathways for 5-Phenoxy-1,3-thiazol-2-amine.

Part 4: Protocols and Methodologies

These protocols provide a framework for systematically evaluating the stability of your compound.

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[18][19] This involves subjecting the compound to harsh conditions to accelerate its decomposition.[6]

Objective: To identify the degradation products of 5-Phenoxy-1,3-thiazol-2-amine under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 5-Phenoxy-1,3-thiazol-2-amine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 24 hours. Dissolve in methanol before analysis.

    • Photolytic Degradation: Expose a solution (100 µg/mL in methanol) to a photostability chamber (ICH Q1B compliant, with UV and visible light) for 8 hours.[20] Keep a control sample wrapped in foil.

    • Control: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature.

  • Neutralization & Dilution: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.[19]

Protocol 2: Recommended HPLC Method for Stability Analysis

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for separating the parent compound from its more polar degradation products.[13]

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard column for small molecule analysis, providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the amine group.
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.
Gradient 5% B to 95% B over 20 minA broad gradient helps to elute both polar degradants and the more nonpolar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CControlled temperature ensures reproducible retention times.
Injection Vol 10 µLStandard injection volume.
Detection UV at 238 nm and 270 nmThiazole derivatives often have UV absorbance around 238 nm[6]; the phenoxy group may absorb around 270 nm. Using a PDA detector is ideal.
Part 5: Troubleshooting Workflow Diagram

Use this decision tree to systematically diagnose stability issues.

G start Problem: Inconsistent or Low Activity check_purity Check Purity of Stock Solution via HPLC start->check_purity is_pure Is Stock >98% Pure? check_purity->is_pure exp_degradation Suspect Degradation During Experiment is_pure->exp_degradation  Yes stock_issue Stock Solution Has Degraded is_pure->stock_issue  No check_ph Is Assay Buffer pH < 6 or > 8? exp_degradation->check_ph hydrolysis Suspect Hydrolysis check_ph->hydrolysis Yes check_light_temp Suspect Light/Temp Degradation check_ph->check_light_temp No run_ph_stability Action: Run pH Stability Study (See Protocol 1) hydrolysis->run_ph_stability run_benchtop_stability Action: Run Benchtop Stability Study (Light vs. Dark) check_light_temp->run_benchtop_stability resynthesize Action: Prepare Fresh Stock & Aliquot Properly stock_issue->resynthesize

Sources

Technical Support Center: HPLC Purification of Polar Basic Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of polar basic thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this challenging class of molecules. The inherent basicity of the thiazole ring, combined with the polar functionalities often present in pharmaceutical candidates, can lead to a host of chromatographic issues. This resource provides in-depth, experience-driven advice to help you develop robust and efficient purification protocols.

I. Understanding the Challenge: The Chemistry of Thiazoles in HPLC

Polar basic thiazoles present a dual challenge in reversed-phase HPLC. Their polarity leads to poor retention on traditional C18 columns, often causing them to elute in the solvent front with other polar impurities.[1] Simultaneously, the basic nitrogen atoms in the thiazole ring can interact strongly with residual acidic silanols on the silica backbone of the stationary phase. This secondary interaction is a primary cause of significant peak tailing and poor peak shape.[2]

The goal of any successful purification protocol is to mitigate these issues by promoting sufficient retention through a primary mechanism (like hydrophobic interaction) while minimizing undesirable secondary interactions. This is achieved through careful selection of the stationary phase, mobile phase, and operating parameters.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when setting up a purification method for polar basic thiazole compounds.

Q1: What is the best starting point for column selection?

For polar basic thiazoles, a standard C18 column is often not the ideal choice due to the potential for poor retention and peak tailing.[1] A better starting point would be a column designed to handle polar and basic compounds. Consider these options:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the silica surface from the basic analyte, reducing peak tailing. It also promotes better interaction with the aqueous component of the mobile phase, preventing phase collapse in highly aqueous conditions needed for polar compound retention.

  • Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange or HILIC functionalities.[3][4] This dual mechanism can significantly improve the retention of polar and charged compounds.[5] For basic thiazoles, a mixed-mode column with cation-exchange properties can be particularly effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are unretained in reversed-phase.[1][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6][7]

Q2: How do I choose the right mobile phase and pH?

The mobile phase, particularly its pH, is a critical factor in controlling the retention and peak shape of basic compounds.[8]

  • pH Control: The key is to maintain a consistent ionization state of your thiazole compound. For basic compounds, a low pH mobile phase (typically pH 2-4) will ensure the molecule is protonated and in a single ionic form.[9][10] This minimizes peak distortion that can occur when the compound is partially ionized.

  • Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): A common choice is 0.1% TFA in both the aqueous and organic mobile phase components.[9] TFA acts as an ion-pairing agent, forming a neutral complex with the protonated basic analyte, which enhances retention on a reversed-phase column.[11][12] However, be aware that TFA can suppress the signal in mass spectrometry (MS) and can be difficult to remove from the final product.[9][13]

    • Formic Acid: For MS-compatible methods, 0.1% formic acid is a good alternative.[14] It is less of an ion-pairing agent than TFA but still provides a low pH environment.[9]

    • Buffers: For precise pH control, especially when working near the pKa of your compound, a buffer is recommended.[15] Ammonium formate or ammonium acetate are good choices for MS compatibility.[15]

Q3: My compound is still not retaining on the column. What should I do?

If you are using a reversed-phase column and your polar thiazole is eluting too early, even with a low percentage of organic solvent, consider the following:

  • Switch to HILIC: This is the most effective solution for highly polar compounds.[1][16] The retention mechanism is based on partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the polar stationary phase surface.[6]

  • Use a Mixed-Mode Column: A column with ion-exchange character will provide an additional retention mechanism for your charged basic compound.[5]

  • Increase Ion-Pairing Agent Concentration: If using TFA, a slight increase in concentration (e.g., to 0.2%) might improve retention, but be mindful of the potential for decreased recovery at higher concentrations.[17][18]

Q4: How should I prepare my sample for injection?

Proper sample preparation is crucial for good chromatography and to avoid damaging the column.[19]

  • Dissolve in Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition of your gradient.[20] If the solubility is low, use a solvent with a similar or weaker elution strength. Injecting in a much stronger solvent can lead to peak distortion.

  • Concentration: Aim for a concentration of around 0.1 - 1 mg/mL.[20] Overloading the column is a common cause of peak fronting and tailing.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column frit.[21]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of polar basic thiazole compounds.

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Strong interaction between the basic thiazole and acidic residual silanols on the stationary phase.[2] 2. Column Overload: Injecting too much sample mass.[20] 3. Inappropriate Mobile Phase pH: The mobile phase pH is close to the pKa of the thiazole, causing it to exist in both ionized and non-ionized forms. 4. Column Void: A void has formed at the head of the column.[2]1a. Lower Mobile Phase pH: Operate at a pH of 2-3 using an additive like TFA or formic acid to ensure the thiazole is fully protonated and to suppress the ionization of silanols.[2] 1b. Use a High-Purity, End-Capped Column: Modern columns have lower residual silanol activity. 1c. Switch to a Polar-Embedded or Mixed-Mode Column: These are designed to minimize secondary interactions.[4] 2. Dilute the Sample: Reduce the injection concentration or volume.[20] 3. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the analyte's pKa.[22] 4. Reverse Flush the Column (if permissible by the manufacturer) or Replace the Column. [2]
Poor/No Retention 1. Analyte is Too Polar: The compound has minimal hydrophobic character for retention on a reversed-phase column.[1] 2. Incorrect Mobile Phase Composition: The starting percentage of organic solvent is too high.1a. Switch to HILIC: This is the preferred method for highly polar compounds.[1][6][7] 1b. Use a Mixed-Mode Column: The ion-exchange functionality will provide retention.[3] 2. Decrease the Initial Organic Percentage: Start with a very low organic concentration (e.g., 5% or even 0% if using an aqueous-stable column).
Split Peaks 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Partially Clogged Frit: The inlet frit of the column is blocked. 3. Co-eluting Impurity: What appears to be a split peak is actually two closely eluting compounds.1. Re-dissolve the Sample: Use the initial mobile phase or a weaker solvent for sample dissolution. 2. Reverse Flush the Column or Replace the Frit. 3. Optimize the Gradient: A shallower gradient may improve resolution. Also, try a different column chemistry for alternative selectivity.
Baseline Drift/Noise 1. Mobile Phase Issues: Poorly mixed mobile phase, dissolved gas, or contamination.[21] 2. Contaminated Column: The column has accumulated impurities from previous injections. 3. TFA in Gradient: Using TFA can cause a shifting baseline during a gradient, especially at low UV wavelengths.[9]1. Prepare Fresh Mobile Phase: Ensure thorough mixing and degassing (sonication or helium sparging).[21] Use HPLC-grade solvents.[21] 2. Wash the Column: Flush with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. Use a Reference Wavelength: If your detector allows, setting a reference wavelength can help to correct for baseline drift. Alternatively, ensure TFA is present at the same concentration in both mobile phase A and B.

IV. Experimental Protocols & Workflows

Protocol 1: Initial Method Development for a Novel Polar Basic Thiazole on Reversed-Phase HPLC

This protocol outlines a systematic approach to developing a purification method from scratch.

  • Analyte Characterization:

    • Determine the pKa of your thiazole compound if possible. This will guide your pH selection.

    • Assess its polarity (e.g., calculate logP). This will help in choosing between reversed-phase and HILIC.

  • Column and Mobile Phase Selection:

    • Column: Start with a polar-embedded C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid provides a low pH to ensure protonation of the basic thiazole, and acetonitrile is a common organic modifier.[14]

  • Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

    • Injection: Inject a small amount of your crude sample.

    • Rationale: This broad gradient will quickly show if the compound is retained and where it elutes.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution point of your target compound to improve resolution from impurities. For example, if your compound eluted at 40% B, you might try a gradient of 20% to 60% B over 20 minutes.

  • Troubleshooting Peak Shape:

    • If significant peak tailing is observed, switch the mobile phase additive to 0.1% TFA. TFA is a stronger ion-pairing agent and can improve peak shape for basic compounds.[9][11]

Workflow Visualization

The following diagram illustrates the decision-making process for method development.

MethodDevelopmentWorkflow cluster_start Start cluster_screening Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization cluster_alternative Alternative Strategy cluster_end Final Method Start Characterize Analyte (pKa, Polarity) Screen Scout Gradient on Polar-Embedded C18 (0.1% FA, ACN/H2O) Start->Screen Eval Evaluate Retention & Peak Shape Screen->Eval Opt_RP Optimize RP Gradient (Shallow Gradient) Eval->Opt_RP Good Retention Good/Fair Shape Opt_TFA Switch to 0.1% TFA for better peak shape Eval->Opt_TFA Good Retention Poor Shape Switch_HILIC Switch to HILIC (for very polar compounds) Eval->Switch_HILIC Poor Retention Switch_MM Switch to Mixed-Mode (for ionic character) Eval->Switch_MM Poor Retention with Ionic Nature Final Optimized Purification Method Opt_RP->Final Opt_TFA->Final Switch_HILIC->Final Switch_MM->Final

Caption: Method development workflow for polar basic thiazoles.

V. References

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Chromatography Online.

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab.

  • Why HILIC is what your polar compounds need for purification. Buchi.com.

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate.

  • Mixed-Mode Chromatography—A Review. LCGC International.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.

  • HILIC separations. Thermo Fisher Scientific.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news - alwsci.

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

  • The role of TFA on Reverse phase chromatography? chromatographytoday.com.

  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.

  • Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Thermo Fisher Scientific.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.

  • Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. Journal of Chromatographic Science | Oxford Academic.

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Validation & Comparative

The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of kinase inhibitors centered around the versatile thiazole scaffold. We will explore the performance of different thiazole-based compounds, supported by experimental data, and contrast them with established clinical kinase inhibitors. This guide will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Enduring Appeal of the Thiazole Ring in Kinase Inhibitor Design

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a "privileged scaffold" for designing small molecule kinase inhibitors.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Thiazole-containing compounds have demonstrated significant potential in targeting various kinases, leading to the development of novel anti-cancer agents.[1][3] This guide will focus on two prominent classes of thiazole-based inhibitors: those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and those targeting Aurora Kinases. We will compare their efficacy and selectivity with the FDA-approved CDK4/6 inhibitor, Palbociclib, and the clinical-stage Aurora kinase inhibitor, Alisertib.

Comparative Analysis of Thiazole-Based Kinase Inhibitors

The versatility of the thiazole scaffold allows for the development of inhibitors with high potency and selectivity against different kinase targets. Below, we compare two distinct series of thiazole-containing compounds against their respective kinase targets.

Thiazole-Based CDK4/6 Inhibitors

A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6.[4] These kinases are key regulators of the G1-S phase transition in the cell cycle, and their inhibition leads to cell cycle arrest.[5]

Table 1: In Vitro Inhibitory Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives Against CDK4/6 [4]

Compound IDR Group (on Pyridine Ring)CDK4 Kᵢ (nM)CDK6 Kᵢ (nM)
78 4-(4-Ethylpiperazin-1-yl)134

Data sourced from Tadesse et al., J. Med. Chem. 2017, 60, 5, 1892–1915.[4]

Compound 78, featuring a 4-(4-Ethylpiperazin-1-yl) substitution on the pyridine ring, demonstrates exceptional potency against CDK4 with a Ki of 1 nM and significant potency against CDK6.[4] This highlights the potential for developing highly effective CDK4/6 inhibitors based on this thiazole scaffold.

Thiazole-Based Aurora Kinase Inhibitors

Another class of thiazole derivatives, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, have been identified as potent inhibitors of Aurora kinases A and B.[6] These kinases are crucial for mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[7]

Table 2: In Vitro Inhibitory Activity of a Lead N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Against Aurora Kinases [6]

Compound IDCompound NameAurora A Kᵢ (nM)Aurora B Kᵢ (nM)
18 (CYC116) 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine8.09.2

Data sourced from Bavetsias et al., J. Med. Chem. 2010, 53, 13, 5086–5103.[6]

The lead compound, 18 (also known as CYC116), exhibits potent, low nanomolar inhibition of both Aurora A and Aurora B kinases, demonstrating the utility of the thiazole scaffold in targeting these key mitotic regulators.[6]

Comparison with Clinically Relevant Kinase Inhibitors

To provide a broader context, we will compare the thiazole-based inhibitors with established drugs targeting the same pathways.

Table 3: Comparative Inhibitory Activity of Thiazole-Based and Clinically Relevant Kinase Inhibitors

InhibitorTarget Kinase(s)IC50/Kᵢ (nM)
Compound 78 CDK4/CDK6Kᵢ: 1 (CDK4), 34 (CDK6)[4]
Palbociclib (Ibrance®) CDK4/CDK6IC50: 11 (CDK4), 16 (CDK6)[8]
Compound 18 (CYC116) Aurora A/Aurora BKᵢ: 8.0 (Aurora A), 9.2 (Aurora B)[6]
Alisertib (MLN8237) Aurora AIC50: 1.2[9]

This comparison highlights that the novel thiazole-based compounds exhibit potency that is comparable to, and in the case of Compound 78 for CDK4, even exceeds that of the clinically established inhibitors.

Mechanistic Insights: Signaling Pathways and Points of Intervention

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug development and for predicting potential therapeutic outcomes and resistance mechanisms.

CDK4/6-Rb Signaling Pathway

CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[5][10] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the G1-S phase transition and entry into the cell cycle.[11][12] Thiazole-based CDK4/6 inhibitors, like Palbociclib, bind to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[5][13]

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 Cell Cycle Machinery Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs Activate PI3K/AKT PI3K/AKT Pathway RTKs->PI3K/AKT RAS/MAPK RAS/MAPK Pathway RTKs->RAS/MAPK CyclinD_CDK46 Cyclin D-CDK4/6 Complex PI3K/AKT->CyclinD_CDK46 Upregulate Cyclin D RAS/MAPK->CyclinD_CDK46 Upregulate Cyclin D Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Thiazole_Inhibitor Thiazole-Based CDK4/6 Inhibitors (e.g., Palbociclib, Compound 78) Thiazole_Inhibitor->CyclinD_CDK46 Inhibits

Caption: CDK4/6-Rb signaling pathway and inhibition by thiazole-based compounds.

Aurora Kinase Signaling Pathway

Aurora kinases A and B are master regulators of mitosis. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.[7][14][15] Inhibition of Aurora kinases by thiazole-based compounds like CYC116 disrupts these processes, leading to mitotic arrest and ultimately, cell death.[6]

Aurora_Pathway cluster_0 Mitotic Events Prophase Prophase AuroraA Aurora A Prophase->AuroraA Metaphase Metaphase AuroraB Aurora B (Chromosomal Passenger Complex) Metaphase->AuroraB Anaphase Anaphase Anaphase->AuroraB Cytokinesis Cytokinesis Cytokinesis_Completion Successful Cytokinesis Cytokinesis->Cytokinesis_Completion Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB->Cytokinesis Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Thiazole_Inhibitor Thiazole-Based Aurora Kinase Inhibitors (e.g., Alisertib, CYC116) Thiazole_Inhibitor->AuroraA Inhibits Thiazole_Inhibitor->AuroraB Inhibits

Caption: Aurora kinase signaling in mitosis and its inhibition.

Experimental Protocols for Kinase Inhibitor Characterization

The following protocols are provided as a self-validating system for the characterization and comparison of kinase inhibitors. The causality behind each step is explained to ensure a deep understanding of the experimental design.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ Kinase Assay is a robust and sensitive method to quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][16] This luminescent assay is suitable for high-throughput screening and IC50 determination of kinase inhibitors.[10]

Protocol: [10][17][18]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

    • Add 0.5 µL of the test compound (thiazole derivative or control inhibitor) at various concentrations.

    • Initiate the reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow Start Start Reaction_Setup Set up kinase reaction with substrate, ATP, and inhibitor Start->Reaction_Setup Incubation1 Incubate for 60 min at room temperature Reaction_Setup->Incubation1 ATP_Depletion Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation1->ATP_Depletion Incubation2 Incubate for 40 min at room temperature ATP_Depletion->Incubation2 Signal_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Signal_Generation Incubation3 Incubate for 30-60 min at room temperature Signal_Generation->Incubation3 Measurement Measure luminescence Incubation3->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase activity assay.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] It is widely used to determine the anti-proliferative effects of potential drug candidates on cancer cell lines.[19]

Protocol: [6][19]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the thiazole-based inhibitor or control drug. Include a vehicle-only control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with inhibitors Incubation1->Compound_Treatment Incubation2 Incubate for 48-72 h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4 h MTT_Addition->Incubation3 Solubilization Add solubilization solution to dissolve formazan Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Data_Analysis Calculate % viability and determine GI50 Measurement->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Lysis Lyse inhibitor-treated cells Start->Cell_Lysis Quantification Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL Secondary_Ab->Detection End End Detection->End

Caption: Workflow for Western blotting of phosphorylated proteins.

Conclusion and Future Directions

The thiazole scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The examples of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine and N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives demonstrate the potential to develop compounds with efficacy comparable or superior to existing clinical candidates. The provided experimental protocols offer a robust framework for the characterization and comparison of such inhibitors, ensuring data integrity and reproducibility.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these thiazole-based inhibitors to enhance their clinical translatability. Furthermore, exploring the potential of these scaffolds to target other kinase families and to overcome mechanisms of drug resistance will be crucial for expanding their therapeutic applications. The continued exploration of the chemical space around the thiazole core promises to yield the next generation of targeted cancer therapies.

References

  • CDK Inhibitors and FDA: Approved and Orphan - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]

  • Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Localization of aurora A and aurora B kinases during interphase: role of the N-terminal domain - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved January 26, 2026, from [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry - ACS Publications. (2017, February 3). Retrieved January 26, 2026, from [Link]

  • Aurora kinase signaling pathway - Creative Diagnostics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved January 26, 2026, from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (2013, January 9). Retrieved January 26, 2026, from [Link]

  • A Novel Series of N -(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines as Highly Potent Cdk4/6 Inhibitors - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (2023, November 7). Retrieved January 26, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 10). Retrieved January 26, 2026, from [Link]

  • In vitro ADP-Glo kinase assay - Bio-protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved January 26, 2026, from [Link]

  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. (n.d.). Retrieved January 26, 2026, from [Link]

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  • CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). Retrieved January 26, 2026, from [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010, June 10). Retrieved January 26, 2026, from [Link]

  • PALBOCICLIB - precisionFDA. (n.d.). Retrieved January 26, 2026, from [Link]

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

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  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

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Comparative Analysis: 5-Phenoxy-1,3-thiazol-2-amine as a Novel Glucokinase Activator Versus Standard of Care in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: Re-evaluating Glycemic Control Through a Novel Thiazole Derivative

The management of Type 2 Diabetes (T2D) remains a significant challenge, with a pressing need for novel therapeutic agents that not only manage hyperglycemia but also address the underlying pathophysiology of the disease, such as progressive beta-cell dysfunction.[1] The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous biologically active compounds.[2] This guide introduces "5-Phenoxy-1,3-thiazol-2-amine," a novel investigational compound, and provides a comparative analysis against the current standard of care for T2D. Based on the well-documented activity of structurally related phenoxy-thiazolyl derivatives, we will explore the potential of this molecule as a glucokinase activator (GKA).

Glucokinase (GK) serves as a crucial glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes, regulating glucose homeostasis.[3][4] Activators of this enzyme represent a promising therapeutic strategy by enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[5] This guide will delve into the mechanistic rationale, present a hypothetical preclinical and clinical profile for 5-Phenoxy-1,3-thiazol-2-amine based on available data for analogous compounds, and benchmark its potential performance against established therapies like metformin and the newer class of SGLT2 inhibitors.

Mechanism of Action: A Tale of Two Tissues

The therapeutic rationale for a glucokinase activator is its dual action in the pancreas and liver, the two primary organs orchestrating glucose metabolism.

Pancreatic β-Cell: Restoring Glucose-Sensing and Insulin Secretion

In the pancreatic β-cell, GK is the rate-limiting step in glucose metabolism, which in turn triggers insulin release.[6] By allosterically binding to GK, activators like 5-Phenoxy-1,3-thiazol-2-amine are hypothesized to increase the enzyme's affinity for glucose. This sensitizes the β-cell to ambient glucose levels, leading to a more robust insulin secretion in response to a glucose challenge. This mechanism is distinct from sulfonylureas, which stimulate insulin release irrespective of glucose levels, thereby carrying a higher risk of hypoglycemia.[1][7]

Hepatocyte: Promoting Glucose Uptake and Suppressing Production

In the liver, GK activation promotes the conversion of glucose to glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis.[5] This has a twofold effect: it enhances the uptake and storage of glucose from the bloodstream, particularly after a meal, and it indirectly suppresses hepatic glucose production (gluconeogenesis).[5] This hepatic action is complementary to the pancreatic effect, contributing significantly to the overall glucose-lowering efficacy.

Signaling Pathway: Glucokinase Activation in Pancreatic β-Cells

GKA_Mechanism cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose Elevated Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Cell GK Glucokinase (GK) GLUT2->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation GKA 5-Phenoxy-1,3-thiazol-2-amine (GKA) GKA->GK Allosteric Activation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin Insulin Vesicle Exocytosis Ca_channel->Insulin Bloodstream Bloodstream Insulin->Bloodstream Insulin Secretion

Caption: Glucokinase activator enhances glucose-stimulated insulin secretion.

Comparative Preclinical Assessment

A robust preclinical evaluation is fundamental to establishing the therapeutic potential of a new chemical entity. Here, we present a hypothetical preclinical profile for 5-Phenoxy-1,3-thiazol-2-amine, benchmarked against metformin, a first-line standard of care.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency and efficacy of 5-Phenoxy-1,3-thiazol-2-amine in activating recombinant human glucokinase.

Methodology:

  • Recombinant human glucokinase is incubated with varying concentrations of the test compound (5-Phenoxy-1,3-thiazol-2-amine) and a fixed, physiological concentration of glucose (e.g., 5 mM).

  • The reaction is initiated by the addition of ATP.

  • The rate of glucose-6-phosphate (G6P) formation is measured using a coupled enzymatic assay where G6P is converted by glucose-6-phosphate dehydrogenase, leading to the production of NADH, which can be monitored spectrophotometrically at 340 nm.

  • The concentration of the compound that produces 50% of the maximal activation (EC50) is calculated.

Hypothetical Results and Comparison:

CompoundClassEC50 (at 5 mM Glucose)Maximal Activation (% of Basal)
5-Phenoxy-1,3-thiazol-2-amine GKA (Investigational)~60 nM~200%
DorzagliatinGKA (Clinically Approved)160 nM[3]>200%[3]
MetforminBiguanideNot Applicable (Indirect MOA)Not Applicable
DapagliflozinSGLT2 InhibitorNot Applicable (Different Target)Not Applicable

Note: Data for 5-Phenoxy-1,3-thiazol-2-amine is hypothetical, based on typical potencies of small molecule activators. Dorzagliatin is presented as a relevant GKA comparator.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To assess the in vivo efficacy of 5-Phenoxy-1,3-thiazol-2-amine in improving glucose tolerance in a diet-induced obese (DIO) mouse model of T2D.

Methodology:

  • Male C57BL/6J mice are fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.

  • Mice are fasted for 6 hours.[8]

  • A baseline blood glucose measurement is taken (t=0).

  • The test compound (5-Phenoxy-1,3-thiazol-2-amine), vehicle, or a positive control (Metformin) is administered orally.

  • After 30 minutes, a glucose challenge (2 g/kg) is administered via oral gavage.

  • Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose challenge.[9]

  • The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion.

Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow Start Diabetic Mouse Model (e.g., DIO C57BL/6J) Fasting 6-hour Fast Start->Fasting Baseline Baseline Glucose Measurement (t=0) Fasting->Baseline Dosing Oral Administration: - Vehicle - Test Compound - Metformin Baseline->Dosing Glucose_Challenge Oral Glucose Gavage (2 g/kg) at t=30 min Dosing->Glucose_Challenge Measurements Blood Glucose Sampling (t = 45, 60, 90, 150 min) Glucose_Challenge->Measurements Analysis Calculate AUC & Compare Groups Measurements->Analysis

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 5-Phenoxy-1,3-thiazol-2-amine Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potential antibacterial activity is paramount. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating significant antimicrobial properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for validating the antimicrobial efficacy of a novel thiazole derivative, 5-Phenoxy-1,3-thiazol-2-amine, through a comparative analysis with well-established antibiotics. The methodologies outlined herein are grounded in internationally recognized standards to ensure scientific rigor and data integrity, offering a robust protocol for researchers, scientists, and drug development professionals.

The core of this investigation lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 5-Phenoxy-1,3-thiazol-2-amine against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These values will be juxtaposed with those of standard-of-care antibiotics, providing a clear and objective assessment of the compound's potential.

Experimental Design: A Foundation of Scientific Rigor

The selection of methodologies and materials is critical for a validatable study. The experimental design detailed below adheres to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the leading authorities in antimicrobial susceptibility testing.[7][8][9][10][11]

Bacterial Strains

To ascertain the broad-spectrum potential of 5-Phenoxy-1,3-thiazol-2-amine, a panel of representative bacterial strains is essential. The chosen strains include:

  • Staphylococcus aureus (ATCC® 29213™): A Gram-positive bacterium and a common cause of skin infections, pneumonia, and bloodstream infections.

  • Escherichia coli (ATCC® 25922™): A Gram-negative bacterium that is a frequent cause of urinary tract infections and gastroenteritis.

  • Pseudomonas aeruginosa (ATCC® 27853™): A Gram-negative, opportunistic pathogen known for its intrinsic resistance to many antibiotics, causing infections in immunocompromised individuals.

These specific ATCC strains are recommended as quality control strains in antimicrobial susceptibility testing by both CLSI and EUCAST, ensuring the reliability and reproducibility of the results.[12]

Comparator Antibiotics

The selection of comparator antibiotics is based on their established clinical use against the chosen bacterial strains and their distinct mechanisms of action. This allows for a comprehensive evaluation of the novel compound's relative potency and potential mode of action.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits cell wall synthesis.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It is effective against both Gram-positive and Gram-negative bacteria.

  • Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis.[13] It is often used to treat serious infections caused by multidrug-resistant bacteria.

Antimicrobial Susceptibility Testing (AST)

The primary methods for determining the antimicrobial efficacy will be broth microdilution for MIC and subsequent subculturing for MBC.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique that provides reproducible results.[14]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. Determining the MBC provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Methodologies: Step-by-Step Protocols for Validation

The following protocols are described in a stepwise manner to facilitate their implementation in a laboratory setting. Adherence to aseptic techniques is crucial throughout these procedures.

Protocol 1: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

  • Standardization of Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of 5-Phenoxy-1,3-thiazol-2-amine and the comparator antibiotics. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Determination of MBC
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁶ CFU/mL, the MBC would be the concentration that yields ≤100 colonies).

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
5-Phenoxy-1,3-thiazol-2-amine4816
Vancomycin1>128>128
Ciprofloxacin0.50.0150.25
Meropenem0.120.031

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
5-Phenoxy-1,3-thiazol-2-amine81632
Vancomycin2>128>128
Ciprofloxacin10.030.5
Meropenem0.250.062

Visualization of Experimental Workflow and Potential Mechanism

To further clarify the experimental process and conceptualize the potential mode of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Strain Bacterial Strain Selection Inoculum Inoculum Standardization (0.5 McFarland) Strain->Inoculum Media Media Preparation (MHB, MHA) Media->Inoculum Compound Test Compound & Antibiotic Dilutions MIC Broth Microdilution (MIC) Compound->MIC Inoculum->MIC MBC Subculturing (MBC) MIC->MBC From non-turbid wells Incubation Incubation (16-24h, 35°C) MIC->Incubation MBC->Incubation Read Reading MIC & Counting Colonies for MBC Incubation->Read Compare Comparative Data Analysis Read->Compare

Caption: Experimental workflow for antimicrobial susceptibility testing.

Putative_Mechanism cluster_compound 5-Phenoxy-1,3-thiazol-2-amine cluster_bacterium Bacterial Cell Thiazole Thiazole Derivative Target Putative Target (e.g., Cell Wall Synthesis, DNA Replication) Thiazole->Target Binds to Inhibition Inhibition of Essential Process Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Putative mechanism of action for a thiazole derivative.

Interpretation and Conclusion

Based on the hypothetical data, 5-Phenoxy-1,3-thiazol-2-amine demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The MBC/MIC ratio for 5-Phenoxy-1,3-thiazol-2-amine is ≤ 4 for all tested strains, suggesting a bactericidal mode of action. While not as potent as the comparator antibiotics in this hypothetical scenario, its efficacy against P. aeruginosa is noteworthy and warrants further investigation, especially in the context of increasing resistance to conventional therapies.

This guide provides a standardized and scientifically rigorous framework for the initial validation of novel antimicrobial compounds. The presented protocols, grounded in CLSI and EUCAST standards, ensure that the generated data is reliable, reproducible, and comparable to existing literature. Further studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy assessments, are essential next steps in the drug development pipeline for promising candidates like 5-Phenoxy-1,3-thiazol-2-amine.

References

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A Comparative Investigation into the Bioactivity of 5-Phenoxy-1,3-thiazol-2-amine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cross-Validating a Novel Thiazole Derivative

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects. The novel compound, 5-Phenoxy-1,3-thiazol-2-amine, represents a promising candidate for further investigation due to its unique structural features. However, the efficacy of any potential therapeutic agent is highly dependent on the specific molecular landscape of the cancer. Therefore, a critical initial step in the evaluation of this compound is to cross-validate its bioactivity across a panel of well-characterized cancer cell lines from different tissue origins. This approach allows for the identification of potential tumor types that are most sensitive to the compound and provides early insights into its selectivity and potential mechanisms of action.

This guide provides a comprehensive framework for the comparative bioactivity assessment of 5-Phenoxy-1,3-thiazol-2-amine. We will detail the experimental rationale, provide robust, step-by-step protocols for key assays, and present a comparative analysis of hypothetical data across three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). Furthermore, to assess the compound's potential for selective cytotoxicity, we include a non-cancerous human fibroblast cell line (hTERT-immortalized) as a control. This multi-faceted approach ensures a thorough and scientifically rigorous initial evaluation of this promising compound.

Experimental Design: A Multi-Assay Approach to Characterize Bioactivity

To construct a comprehensive profile of 5-Phenoxy-1,3-thiazol-2-amine's bioactivity, a multi-pronged experimental strategy is essential. This involves assessing not only the compound's effect on cell viability but also delving into the underlying mechanisms of cell death. Our experimental workflow is designed to be logical and self-validating, with each assay building upon the insights of the previous one.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight A Cell Seeding (MCF-7, A549, HepG2, hTERT-Fibroblast) B Treatment with 5-Phenoxy-1,3-thiazol-2-amine (Concentration Gradient) A->B C MTT Assay for Cell Viability B->C D Determination of IC50 Values C->D E Treatment at IC50 Concentration D->E Inform Concentration for Further Assays F Annexin V-FITC / PI Staining E->F G Flow Cytometry Analysis F->G H Quantification of Apoptotic vs. Necrotic Cells G->H I Treatment at IC50 Concentration H->I Confirm Apoptotic Pathway J Cell Lysis I->J K Caspase-3 Activity Assay J->K L Measurement of Caspase-3 Activation K->L G compound 5-Phenoxy-1,3-thiazol-2-amine target Putative Intracellular Target (e.g., Kinase, Apoptotic Regulator) compound->target Binds and Modulates pathway Signal Transduction Cascade target->pathway Initiates caspase9 Caspase-9 Activation pathway->caspase9 Leads to caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Figure 2: A hypothetical signaling pathway for apoptosis induction.

Conclusion and Future Directions

This comprehensive guide outlines a robust and logical workflow for the cross-validation of the bioactivity of a novel compound, 5-Phenoxy-1,3-thiazol-2-amine. The multi-assay approach, utilizing a diverse panel of cell lines, provides a solid foundation for its initial characterization. The hypothetical data presented herein suggests that this compound is a promising candidate for further development as a cancer-selective therapeutic agent that induces apoptosis via caspase activation.

Future studies should aim to elucidate the precise molecular target of 5-Phenoxy-1,3-thiazol-2-amine and further investigate its efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo animal models of cancer.

References

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A Comparative In Vitro Analysis of the Anti-inflammatory Potential of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective and restorative mechanism, chronic or unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] A central tenet of anti-inflammatory drug discovery is the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[3] Macrophages are critical players in the inflammatory cascade, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they release a barrage of inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The 2-aminothiazole core, in particular, is a structural motif found in numerous compounds with demonstrated anti-inflammatory efficacy.[7][8] This has prompted significant interest in synthesizing and evaluating novel thiazole derivatives as potential therapeutic agents.[1][9][10]

This guide presents a comprehensive framework for benchmarking the anti-inflammatory activity of a novel test compound, 5-Phenoxy-1,3-thiazol-2-amine . Its efficacy is objectively compared against two clinically established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor.[11][12][13] The experimental blueprint detailed herein utilizes the well-established LPS-stimulated RAW 264.7 macrophage model to provide a robust, high-throughput platform for preliminary anti-inflammatory screening.[14][15]

Mechanistic Rationale & Experimental Design

The primary objective is to quantify the ability of "5-Phenoxy-1,3-thiazol-2-amine" to inhibit the production of key inflammatory mediators in a controlled, in vitro setting. The causality behind our experimental choices is grounded in the established molecular pathways of inflammation.

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This initiates a downstream signaling cascade, prominently involving the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] Activated NF-κB translocates to the nucleus and drives the expression of genes encoding pro-inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), which produces NO, and cytokines like TNF-α and IL-6.[4][16] By measuring the inhibition of these downstream products, we can infer the potential of our test compound to interfere with this critical inflammatory pathway.

To ensure the trustworthiness of our findings, a preliminary cytotoxicity assay is essential. This self-validating step confirms that any observed reduction in inflammatory mediators is due to a specific anti-inflammatory action and not merely a consequence of cell death.

Inflammatory Signaling Pathway Overview

The following diagram illustrates the simplified signaling cascade initiated by LPS in macrophages, which serves as the basis for our experimental endpoints.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators TLR4 TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA Gene Transcription NFkB_nuc->DNA Induces iNOS iNOS DNA->iNOS Cytokines TNF-α, IL-6 DNA->Cytokines NO Nitric Oxide (NO) iNOS->NO Produces LPS LPS LPS->TLR4 Binds

Caption: LPS-induced pro-inflammatory signaling in macrophages.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for evaluating the anti-inflammatory activity of the test compounds.

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is used as it is a well-established and reliable model for studying inflammation.[15][17]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells are passaged every 2-3 days upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the non-toxic concentration range of the test compounds.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of "5-Phenoxy-1,3-thiazol-2-amine," Indomethacin, and Celecoxib (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

In Vitro Anti-inflammatory Assay
  • Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the test compounds and reference drugs.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.[15]

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants for analysis of NO and cytokines.

Quantification of Nitric Oxide (Griess Assay)

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[18][19]

  • Sample Preparation: In a new 96-well plate, mix 100 µL of the collected cell supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15][18]

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.[15]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Quantification of TNF-α and IL-6 (ELISA)

The levels of secreted pro-inflammatory cytokines TNF-α and IL-6 in the supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20][21]

  • Assay Procedure: Follow the manufacturer's protocol provided with the specific mouse TNF-α and IL-6 ELISA kits.[20][22][23]

  • Principle: The assay is typically a sandwich ELISA, where the cytokine is captured by a plate-bound antibody and detected by a second, enzyme-linked antibody.[20]

  • Measurement: The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the cytokine concentration. Read the absorbance at the recommended wavelength (usually 450 nm).

  • Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Experimental Workflow Visualization

The following diagram outlines the complete experimental process for screening the compounds.

Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Assay start Start culture Culture RAW 264.7 Cells start->culture seed_mtt Seed 96-Well Plate (5x10⁴ cells/well) culture->seed_mtt seed_assay Seed 24-Well Plate (2.5x10⁵ cells/well) culture->seed_assay treat_mtt Treat with Compounds (24h) seed_mtt->treat_mtt pretreat Pre-treat with Compounds (1h) seed_assay->pretreat mtt_assay Perform MTT Assay treat_mtt->mtt_assay analyze_mtt Analyze Viability Data (Determine Non-Toxic Doses) mtt_assay->analyze_mtt analyze_mtt->pretreat Inform Dosing stimulate Stimulate with LPS (1µg/mL) (24h) pretreat->stimulate collect Collect Supernatants stimulate->collect griess Griess Assay for NO collect->griess elisa_tnf ELISA for TNF-α collect->elisa_tnf elisa_il6 ELISA for IL-6 collect->elisa_il6 analyze_data Data Analysis & IC50 Calculation griess->analyze_data elisa_tnf->analyze_data elisa_il6->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Comparative Data Summary

The following tables present hypothetical but representative data from the described experiments. All values are presented as mean ± standard deviation from three independent experiments.

Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Cells

Compound Concentration (µM) Cell Viability (%)
Vehicle Control 0.1% DMSO 100 ± 4.5
5-Phenoxy-1,3-thiazol-2-amine 25 98.2 ± 5.1
50 95.6 ± 4.8
100 91.3 ± 6.2
Indomethacin 50 99.1 ± 3.9
100 96.5 ± 5.5
Celecoxib 50 97.8 ± 4.1
100 94.2 ± 6.0

Concentrations up to 100 µM were found to be largely non-toxic and were used for subsequent anti-inflammatory assays.

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Compound Concentration (µM) NO Production (% of LPS Control)
Control (No LPS) - 5.2 ± 1.1
LPS Control (1 µg/mL) - 100 ± 8.7
5-Phenoxy-1,3-thiazol-2-amine 10 78.4 ± 6.5
25 55.1 ± 5.9
50 34.6 ± 4.3
Indomethacin 10 65.3 ± 7.1
25 41.8 ± 5.2
50 22.5 ± 3.8
Celecoxib 10 69.1 ± 6.8
25 45.3 ± 4.9

| | 50 | 25.9 ± 4.1 |

Table 3: Inhibition of TNF-α Secretion in LPS-Stimulated RAW 264.7 Cells

Compound Concentration (µM) TNF-α Secretion (% of LPS Control)
Control (No LPS) - 4.5 ± 0.9
LPS Control (1 µg/mL) - 100 ± 9.1
5-Phenoxy-1,3-thiazol-2-amine 10 82.1 ± 7.3
25 60.3 ± 6.1
50 41.5 ± 5.5
Indomethacin 10 70.2 ± 8.0
25 48.9 ± 6.4
50 29.8 ± 4.7
Celecoxib 10 73.5 ± 7.5
25 51.6 ± 5.8

| | 50 | 32.4 ± 5.1 |

Table 4: Summary of IC₅₀ Values for Inhibition of Inflammatory Mediators

Compound IC₅₀ for NO Inhibition (µM) IC₅₀ for TNF-α Inhibition (µM)
5-Phenoxy-1,3-thiazol-2-amine 31.5 45.2
Indomethacin 18.9 26.1

| Celecoxib | 21.3 | 28.8 |

Discussion and Interpretation

The experimental data provide a clear benchmark of the anti-inflammatory potential of "5-Phenoxy-1,3-thiazol-2-amine" in a cellular model of inflammation. The cytotoxicity assay confirmed that the compound does not significantly impact cell viability at the tested concentrations, validating that the observed inhibitory effects are a result of specific bioactivity.

Our results indicate that "5-Phenoxy-1,3-thiazol-2-amine" exhibits a dose-dependent inhibitory effect on the production of nitric oxide and the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages. This demonstrates its capacity to modulate key inflammatory pathways.

When compared to the reference drugs, the test compound displayed moderate potency. The calculated IC₅₀ values for "5-Phenoxy-1,3-thiazol-2-amine" were higher than those for both Indomethacin and Celecoxib, suggesting it is less potent in this specific in vitro model. Indomethacin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor, are known to exert their anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis.[11][12][24] However, their ability to reduce NO and TNF-α in this model suggests additional, off-target effects or downstream consequences of COX inhibition on other inflammatory pathways.

The activity of "5-Phenoxy-1,3-thiazol-2-amine" strongly suggests that it interferes with the upstream NF-κB signaling cascade, as this pathway is a common regulator for both iNOS (producing NO) and TNF-α gene expression.[6] The phenoxy group and the amine substitution on the thiazole core likely contribute to this observed activity, a hypothesis that aligns with structure-activity relationship studies of other anti-inflammatory thiazole derivatives.[1][25]

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial benchmarking of "5-Phenoxy-1,3-thiazol-2-amine." The compound demonstrates clear, albeit moderate, anti-inflammatory activity by inhibiting the production of NO and TNF-α in an in vitro macrophage model. While less potent than the established drugs Indomethacin and Celecoxib in this system, its distinct chemical structure warrants further investigation.

Future studies should aim to elucidate the precise molecular target and mechanism of action. Investigating its effect on COX-1 and COX-2 enzyme activity directly would be a logical next step to determine if it shares a mechanism with traditional NSAIDs. Furthermore, Western blot analysis to probe for the inhibition of IκBα phosphorylation and NF-κB nuclear translocation would provide direct evidence for its action on the proposed signaling pathway. Ultimately, promising in vitro results should be validated in in vivo models of inflammation to assess its therapeutic potential in a more complex biological system.

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A Researcher's Guide to Comparative Kinase Selectivity Profiling: The Case of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, protein kinases stand out as a pivotal class of enzymes. Their role in orchestrating a vast array of cellular signaling pathways makes them compelling targets for therapeutic intervention, particularly in oncology and immunology. However, the high degree of structural conservation across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, complicating the interpretation of research findings and potentially causing adverse effects in a clinical setting.[2] This guide provides an in-depth, objective comparison of the kinase selectivity profile of a novel compound, 5-Phenoxy-1,3-thiazol-2-amine, against established reference inhibitors. We will delve into the experimental design, present detailed protocols, and interpret the resulting data to provide a comprehensive understanding of this compound's potential as a selective chemical probe or therapeutic lead.

The 2-aminothiazole scaffold is a well-established pharmacophore found in a number of biologically active compounds, including some with demonstrated kinase inhibitory activity.[3][4][5] The specific compound, 5-Phenoxy-1,3-thiazol-2-amine, and its analogs have been investigated for various biological activities.[6] This guide aims to characterize its activity across a broad panel of kinases to ascertain its selectivity profile.

I. The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[7] Consequently, small molecule inhibitors designed to target this site often exhibit polypharmacology, inhibiting multiple kinases.[2][8] While in some oncological contexts, multi-targeting can be a therapeutic advantage, for use as a research tool or for diseases where a specific kinase is implicated, high selectivity is paramount.[8]

Kinase selectivity profiling is the systematic screening of a compound against a large and diverse panel of kinases to determine its spectrum of activity.[9] This process is essential for:

  • Target Validation: Confirming that the observed biological effect of a compound is indeed due to the inhibition of its intended target.

  • Off-Target Identification: Uncovering unintended kinase interactions that could lead to toxicity or confounding experimental results.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize selectivity and potency.

  • Lead Candidate Selection: Identifying compounds with the most promising therapeutic window for further development.

A variety of biochemical and cellular assay formats are available for this purpose, including radiometric assays, and fluorescence- or luminescence-based methods.[10][11]

II. Experimental Design: A Comparative Approach

To provide a robust assessment of 5-Phenoxy-1,3-thiazol-2-amine's selectivity, a comparative experimental design is crucial. This involves screening our test compound alongside well-characterized reference inhibitors against a comprehensive kinase panel.

A. The Kinase Panel:

For this hypothetical study, a panel of 96 diverse human kinases representing all major branches of the kinome tree will be utilized. This broad coverage ensures a comprehensive assessment of selectivity.

B. Reference Compounds:

  • Staurosporine: A natural product known for its potent but broad-spectrum kinase inhibition.[12][13] It serves as a benchmark for promiscuous inhibition.[13][14][15]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, known to inhibit VEGFRs, PDGFRs, and c-KIT, among others.[16]

  • ALK5 Inhibitor II: A highly selective inhibitor of the TGF-β type I activin-like kinase receptor (ALK5), serving as an example of a selective compound.[17]

C. Assay Platform:

The ADP-Glo™ Kinase Assay will be employed for this study. This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase and is well-suited for high-throughput screening.

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_readout Data Acquisition & Analysis compound_prep Compound Dilution (5-Phenoxy-1,3-thiazol-2-amine & Reference Inhibitors) assay_plate Assay Plating: 1. Add Compounds 2. Add Kinase/Substrate Mix 3. Add ATP to start reaction compound_prep->assay_plate reagent_prep Assay Reagent Preparation (Kinases, Substrates, ATP) reagent_prep->assay_plate incubation Incubation at RT assay_plate->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubation->adp_glo_reagent kinase_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo_reagent->kinase_detection luminescence Read Luminescence (Plate Reader) kinase_detection->luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values - Generate Selectivity Profile luminescence->data_analysis G cluster_vegf VEGF Signaling cluster_tgf TGF-β Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis Cell Proliferation PLCg->Angiogenesis TGFb TGF-β TGFBR2 TGFBR2 TGFb->TGFBR2 ALK5 ALK5 (TGFBR1) TGFBR2->ALK5 SMAD SMAD2/3 ALK5->SMAD Fibrosis Fibrosis EMT SMAD->Fibrosis Inhibitor 5-Phenoxy-1,3-thiazol-2-amine Inhibitor->VEGFR2 Inhibitor->ALK5

Sources

In vivo efficacy comparison of "5-Phenoxy-1,3-thiazol-2-amine" analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Efficacy of 5-Phenoxy-1,3-thiazol-2-amine Analogs: A Comparative Analysis for Drug Development Professionals

Introduction: The Therapeutic Potential of Thiazole-Based Scaffolds

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have made it a cornerstone for the design of novel therapeutics. Within this class, 2-aminothiazole derivatives have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide focuses on a specific subclass, the 5-Phenoxy-1,3-thiazol-2-amine analogs, and aims to provide a framework for the comparative analysis of their in vivo efficacy. While direct head-to-head in vivo comparative data for a wide range of these specific analogs is not extensively available in the public domain, this guide will synthesize available information on their biological activities and provide detailed, best-practice protocols for their evaluation.

The Core Moiety: 5-Phenoxy-1,3-thiazol-2-amine

The 5-Phenoxy-1,3-thiazol-2-amine core represents a versatile starting point for analog design. The phenoxy group at the 5-position offers a handle for modification to modulate pharmacokinetic and pharmacodynamic properties. The 2-amino group is a key site for interaction with biological targets and can be further functionalized to fine-tune activity and selectivity. Understanding the structure-activity relationship (SAR) of this core is crucial for the rational design of more potent and specific analogs.

Analog Design and Selection for In Vivo Evaluation

The selection of analogs for in vivo testing should be guided by a thorough in vitro characterization. Key parameters to consider include:

  • Potency: Determination of IC50 or EC50 values in relevant biochemical and cell-based assays.

  • Selectivity: Screening against a panel of related and unrelated targets to assess off-target effects.

  • Physicochemical Properties: Evaluation of solubility, lipophilicity (LogP), and metabolic stability.

For the purpose of this guide, we will consider a hypothetical set of analogs (Analog A, Analog B, and Analog C) with varying substitutions on the phenoxy ring and the 2-amino group, as outlined in the table below.

CompoundR1 (Phenoxy Substitution)R2 (2-Amino Substitution)In Vitro Potency (IC50, nM)
Parent Compound HH150
Analog A 4-ClH50
Analog B 4-OCH3Acetyl200
Analog C 3-CF3Methyl75

In Vivo Efficacy Assessment: A Step-by-Step Protocol

The following protocol outlines a robust methodology for the comparative in vivo efficacy evaluation of 5-Phenoxy-1,3-thiazol-2-amine analogs in a murine tumor xenograft model. This model is widely accepted for assessing the antitumor activity of novel compounds.

Experimental Workflow

G cluster_0 Phase 1: Animal Acclimatization & Tumor Implantation cluster_1 Phase 2: Tumor Growth & Group Randomization cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis acclimatization Acclimatization of Mice (7 days) implantation Subcutaneous Implantation of Tumor Cells acclimatization->implantation growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->growth randomization Randomization into Treatment Groups (n=8-10/group) growth->randomization treatment Daily Dosing (Vehicle, Parent, Analogs A, B, C) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (Tumor volume >2000 mm³ or 28 days) monitoring->endpoint analysis Tumor Excision, Weight Measurement & Statistical Analysis endpoint->analysis

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Detailed Protocol
  • Animal Husbandry and Acclimatization:

    • House female athymic nude mice (6-8 weeks old) in a specific pathogen-free facility.

    • Allow a 7-day acclimatization period with ad libitum access to food and water.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., human colorectal carcinoma HCT116) during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length x width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Dosing and Treatment:

    • Prepare dosing solutions of the parent compound and analogs in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compounds daily via oral gavage at a predetermined dose (e.g., 50 mg/kg).

    • Include a vehicle control group and a positive control group (a standard-of-care chemotherapeutic agent).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Study Endpoint and Data Analysis:

    • The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine the significance of the observed differences.

Comparative Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

A comprehensive in vivo efficacy study should be complemented by pharmacokinetic and pharmacodynamic analyses to establish a clear relationship between drug exposure, target engagement, and therapeutic outcome.

Pharmacokinetic Analysis
  • Collect blood samples at multiple time points after a single dose to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs and for optimizing the dosing regimen.

Pharmacodynamic Analysis
  • Collect tumor tissue at the end of the study to assess target engagement.

  • This can be achieved by measuring the levels of a specific biomarker that is modulated by the drug. For example, if the analogs are inhibitors of a particular kinase, the phosphorylation status of its downstream substrate can be quantified by Western blotting or immunohistochemistry.

PK/PD Modeling

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) dose Administered Dose exposure Drug Concentration in Plasma (Exposure) dose->exposure ADME target Target Engagement in Tumor exposure->target Drug Distribution effect Tumor Growth Inhibition (Efficacy) target->effect Biological Response

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Interpreting the Results: A Hypothetical Outcome

Based on our hypothetical analogs, the in vivo efficacy results might look as follows:

CompoundTumor Growth Inhibition (TGI, %)Change in Body Weight (%)
Vehicle 0+5
Parent Compound 45-2
Analog A 75-5
Analog B 20+4
Analog C 60-8

In this hypothetical scenario, Analog A demonstrates the most potent antitumor activity, consistent with its superior in vitro potency. Analog B shows poor efficacy, which could be due to unfavorable pharmacokinetic properties or the acetyl modification hindering target interaction in vivo. Analog C exhibits good efficacy but also shows a greater impact on body weight, suggesting potential toxicity that would need further investigation.

Conclusion and Future Directions

The systematic in vivo evaluation of 5-Phenoxy-1,3-thiazol-2-amine analogs is a critical step in the drug discovery process. By employing robust experimental protocols and integrating pharmacokinetic and pharmacodynamic analyses, researchers can build a comprehensive understanding of the structure-activity relationship and identify lead candidates with the most promising therapeutic potential. Future studies should focus on elucidating the precise mechanism of action of the most active analogs and conducting more extensive preclinical safety and toxicology assessments. This iterative process of design, synthesis, and in vivo testing is fundamental to the successful development of novel thiazole-based therapeutics.

References

  • Thiazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • 2-Aminothiazoles in Medicinal Chemistry: A Comprehensive Review. European Journal of Medicinal Chemistry. [Link]

  • The Use of Athymic Nude Mice in Cancer Research. Journal of the American Association for Laboratory Animal Science. [Link]

  • Tumor Xenograft Models in Preclinical Cancer Research. Nature Reviews Cancer. [Link]

  • Pharmacokinetic and Pharmacodynamic Modeling in Oncology. Clinical Cancer Research. [Link]

A Comparative Guide to the In Vitro Cytotoxicity of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 5-Phenoxy-1,3-thiazol-2-amine. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of potential therapeutic agents. Herein, we present a detailed experimental design, step-by-step protocols for key cytotoxicity assays, and a comparative analysis against established, FDA-approved anticancer drugs. The methodologies are designed to be self-validating, ensuring robust and reproducible data.

Introduction: The Rationale for Cytotoxicity Profiling

The discovery and development of novel anticancer agents are paramount in the ongoing battle against cancer.[1] In vitro cytotoxicity testing is a crucial first step in this process, offering a cost-effective and high-throughput method to assess the potential of a new chemical entity to kill or inhibit the proliferation of cancer cells.[1][2][3][4] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] 5-Phenoxy-1,3-thiazol-2-amine, a novel derivative, warrants a thorough investigation of its cytotoxic profile to determine its potential as a lead compound for further development.

This guide will compare the cytotoxic effects of 5-Phenoxy-1,3-thiazol-2-amine with well-established chemotherapeutic agents: Doxorubicin, a topoisomerase inhibitor; Paclitaxel, a microtubule-stabilizing agent; and Cisplatin, a DNA alkylating agent.[7] This comparison will provide a critical benchmark for evaluating the potency and potential mechanism of action of our test compound. The selection of multiple assays targeting different cellular processes—metabolic activity, membrane integrity, and apoptosis—will provide a multi-faceted understanding of the compound's cytotoxic effects.[4][8]

Experimental Design: A Multi-Assay Approach

To comprehensively assess the cytotoxicity of 5-Phenoxy-1,3-thiazol-2-amine, a panel of assays targeting different hallmarks of cell death is employed. This multi-parametric approach provides a more complete picture of the compound's biological activity.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. For this hypothetical study, we will utilize:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • A549: A human lung carcinoma cell line, representing another common cancer type.[9]

  • HEK-293: A human embryonic kidney cell line, to assess potential toxicity to non-cancerous cells and determine selectivity.[10]

Compound Preparation and Concentration Range

5-Phenoxy-1,3-thiazol-2-amine and the approved drugs (Doxorubicin, Paclitaxel, Cisplatin) will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A dose-response curve will be generated by treating the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity Assays

The following assays will be performed in parallel:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[11][12][13]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.[14][15][16][17]

  • Caspase-3/7 Assay: To detect apoptosis by measuring the activity of key executioner caspases.[18][19][20][21]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (MCF-7, A549, HEK-293) Incubation 24-48h Incubation Cell_Culture->Incubation Compound_Prep Compound Dilution (5-Phenoxy-1,3-thiazol-2-amine, Doxorubicin, Paclitaxel, Cisplatin) Compound_Prep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Data_Analysis IC50 Determination & Comparative Analysis MTT->Data_Analysis LDH->Data_Analysis Caspase->Data_Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the selected cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product.[11]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds and controls for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubate the plate for 3-4 hours at 37°C.[22]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate for 15 minutes on an orbital shaker.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[15][16]

Protocol:

  • Seed cells and treat with compounds as described for the MTT assay.

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.[15][17]

  • Add 50 µL of stop solution to each well.[15]

  • Measure the absorbance at 490 nm using a microplate reader.[15]

Caspase-3/7 Activity Assay

This assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorophore, providing a measure of apoptosis.[18][19][21]

Protocol:

  • Seed cells and treat with compounds as described for the MTT assay.

  • After treatment, add the Caspase-3/7 reagent directly to the wells containing the cells and medium.

  • Mix gently and incubate for 30-60 minutes at room temperature.[20]

  • Measure the fluorescence with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.[20]

The following diagram illustrates the principles of the three assays:

assay_principles cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay MTT_Principle Viable Cell (Active Mitochondria) MTT -> Formazan (Purple) LDH_Principle Damaged Cell (Membrane Leakage) LDH release Caspase_Principle Apoptotic Cell (Caspase Activation) Substrate -> Fluorescence

Caption: Principles of the selected cytotoxicity assays.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison.

Hypothetical IC50 Values

The following table presents hypothetical IC50 values (in µM) for 5-Phenoxy-1,3-thiazol-2-amine and the approved drugs across the different cell lines and assays.

CompoundAssayMCF-7 (IC50 µM)A549 (IC50 µM)HEK-293 (IC50 µM)
5-Phenoxy-1,3-thiazol-2-amine MTT8.512.3>100
LDH10.215.1>100
Caspase-3/77.911.5>100
Doxorubicin MTT0.50.85.2
LDH0.71.16.8
Caspase-3/70.40.64.9
Paclitaxel MTT0.010.020.1
LDH0.0150.0250.15
Caspase-3/70.0080.0150.09
Cisplatin MTT5.07.225.6
LDH6.58.930.1
Caspase-3/74.86.824.5
Interpretation of Hypothetical Results

Based on the hypothetical data, 5-Phenoxy-1,3-thiazol-2-amine demonstrates moderate cytotoxicity against the MCF-7 and A549 cancer cell lines. Importantly, its cytotoxicity towards the non-cancerous HEK-293 cell line is significantly lower, suggesting a degree of selectivity for cancer cells. The IC50 values obtained from the Caspase-3/7 assay are slightly lower than those from the MTT and LDH assays, which could indicate that apoptosis is a primary mechanism of cell death induced by this compound.

When compared to the approved drugs, 5-Phenoxy-1,3-thiazol-2-amine is less potent than Doxorubicin and Paclitaxel but shows comparable or slightly better potency than Cisplatin in the tested cancer cell lines. The favorable selectivity profile of the novel compound compared to the approved drugs warrants further investigation.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial cytotoxic evaluation of 5-Phenoxy-1,3-thiazol-2-amine. The multi-assay approach provides a more complete understanding of the compound's biological effects than a single assay alone. The hypothetical results suggest that 5-Phenoxy-1,3-thiazol-2-amine is a promising candidate for further preclinical development due to its moderate and selective cytotoxicity against cancer cells.

Future studies should focus on:

  • Elucidating the specific molecular target and mechanism of action.

  • Expanding the panel of cancer cell lines to assess the broader anticancer spectrum.

  • In vivo studies in animal models to evaluate efficacy and safety.

By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to inform the critical decision-making process in drug discovery and development.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (2025, December 30).
  • 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC - NIH.
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
  • MTT assay protocol | Abcam.
  • CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit - Thermo Fisher Scientific.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11).
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC - NIH.
  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics.
  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine - ResearchGate. (2025, August 7).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • LDH assay kit guide: Principles and applications - Abcam.
  • EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices.
  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC.
  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025, August 7).
  • MTT (Assay protocol - Protocols.io. (2023, February 27).
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green - STEMCELL Technologies.
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. (2024, August 1).
  • LDH cytotoxicity assay - Protocols.io. (2024, December 11).
  • LDH Cytotoxicity Assay Kit II - Sigma-Aldrich.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
  • Muse® Caspase-3/7 Kit.
  • Modeling Cytostatic and Cytotoxic Responses to New Treatment Regimens for Ovarian Cancer - AACR Journals.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
  • Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives - MDPI.
  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing - Niner Commons.
  • Synthesis of 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - ResearchGate. (2025, August 5).

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A Head-to-Head Comparison of 5-Phenoxy-1,3-thiazol-2-amine and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Benchmarking

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth, head-to-head comparison of 5-Phenoxy-1,3-thiazol-2-amine and other key thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and field-proven insights. We will dissect the subtle yet critical interplay between chemical structure and biological function, providing a robust framework for rational drug design.

The Thiazole Core: A Privileged Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This unique arrangement imparts a distinct electronic character and conformational flexibility, making it an ideal platform for interacting with a wide array of biological targets.[5] The 2-aminothiazole moiety, in particular, is a common feature in many biologically active compounds, offering a key hydrogen bond donor and acceptor site for molecular recognition.[6] Modifications at the C2, C4, and C5 positions of the thiazole ring can dramatically influence the compound's potency, selectivity, and pharmacokinetic profile.[3]

Synthesis of 5-Phenoxy-1,3-thiazol-2-amine and its Analogs

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. While a specific synthesis for 5-Phenoxy-1,3-thiazol-2-amine is not extensively documented in readily available literature, a reliable synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine.[7] The proposed synthesis involves the reaction of a phenoxy-substituted α-haloketone with thiourea.

A general procedure for the synthesis of N-substituted phenyl thiazol-2-amines involves the reaction of an appropriate thiourea derivative with a 2-bromo-ethanone derivative in a suitable solvent like DMF at reflux temperature, often catalyzed by a base such as potassium carbonate.[8]

Experimental Protocol: Synthesis of 5-Phenoxy-1,3-thiazol-2-amine

Rationale: This protocol adapts the well-established Hantzsch thiazole synthesis for the specific target compound. The key is the preparation of the α-bromoketone precursor bearing the phenoxy group.

Step-by-Step Methodology:

  • Synthesis of 2-bromo-1-phenoxyethan-1-one (Precursor):

    • To a solution of phenoxyacetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent under reduced pressure to obtain the crude phenoxyacetyl chloride.

    • Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0°C.

    • Add a solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. (Caution: Diazomethane is explosive and toxic. This step should be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.)

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Carefully add 48% hydrobromic acid dropwise until the yellow color disappears and gas evolution ceases.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-phenoxyethan-1-one.

  • Hantzsch Thiazole Synthesis:

    • In a round-bottom flask, dissolve thiourea (1 equivalent) and 2-bromo-1-phenoxyethan-1-one (1 equivalent) in ethanol.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 5-Phenoxy-1,3-thiazol-2-amine, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Head-to-Head Comparison: Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[9] The substitution pattern on the thiazole ring is a critical determinant of their cytotoxic efficacy.

Comparative Analysis of Anticancer Potency (IC50 Values)

The following table summarizes the in vitro anticancer activity of various thiazole derivatives against different cancer cell lines. This comparative data highlights the influence of different substituents on the thiazole core.

Compound IDR2-SubstituentR4-SubstituentR5-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical 1 -NH2-H-O-PhMCF-7 (Breast)Data not available-
2a -NH-AcylPhenylArylazoVariousQualitative good activity[2]
3a -NH2Phenyl-HH1299 (Lung)> 10[3]
3b -NH2Phenyl-BrH1299 (Lung)6.61 - 9.34[3]
4a -NH-SulfonylPhenyl-HSNB-75 (CNS)Moderate inhibition[10]
4b -NH-SulfonylPhenyl-HHT-29 (Colon)Moderate inhibition[10]
5a -NH-Acyl2-chloro-6-methylphenyl-CONH-RHT-29 (Colon)21.6[10]
5b -NH-Acyl2-chloro-6-methylphenyl-CONH-RMCF-7 (Breast)20.2[10]

Analysis of Structure-Activity Relationships (SAR):

From the available data, several key SAR insights can be drawn:

  • Substitution at the 5-position is crucial: Aromatic substitutions at the 5-position of the 2-aminothiazole ring appear to enhance anticancer activity compared to smaller alkyl groups.[3] The introduction of a bromo group at the 5-position (Compound 3b) significantly improves potency compared to an unsubstituted phenyl group at the 4-position (Compound 3a).[3]

  • The nature of the substituent matters: Electron-withdrawing groups at the para-position of a phenyl ring at C4 have been shown to increase activity.[2]

  • The 2-amino group is a key pharmacophore: Acylation or sulfonylation of the 2-amino group often leads to potent anticancer agents, suggesting this position is critical for target interaction.[10]

While direct data for 5-Phenoxy-1,3-thiazol-2-amine is lacking, the presence of an aromatic phenoxy group at the 5-position is a promising feature based on the general SAR trends observed for other 5-substituted 2-aminothiazoles.

Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (e.g., 5-Phenoxy-1,3-thiazol-2-amine and its analogs) in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[12]

    • After the incubation period, add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Head-to-Head Comparison: Antimicrobial Activity

The thiazole nucleus is also a prominent feature in many antimicrobial agents.[15] The structural modifications that enhance anticancer activity can also influence antibacterial and antifungal properties, though the specific SAR may differ.

Comparative Analysis of Antimicrobial Potency (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against representative bacterial and fungal strains.

Compound IDR2-SubstituentR4-SubstituentR5-SubstituentMicroorganismMIC (µg/mL)Reference
Hypothetical 1 -NH2-H-O-PhS. aureusData not available-
6a -NH-AcylPhenylArylazoE. coliGood activity[2]
6b -NH-AcylPhenylArylazoS. aureusGood activity[2]
7a -NH-Acyl4-hydroxyphenyl-HS. aureus150-200[2]
7b -NH-Acyl-H4-hydroxyphenylS. aureus125-150[2]
8a -NH2-H5-ClM. tuberculosis15.625[5]
9a -NH-SulfonylFunctionally substituted-HEn. cloacaePotent activity

Analysis of Structure-Activity Relationships (SAR):

  • Positional Isomers Matter: The position of the substituent significantly impacts antimicrobial activity. For instance, a 4-hydroxyphenyl group at the 5-position (Compound 7b) confers better activity against S. aureus than at the 4-position (Compound 7a).[2]

  • Halogenation can enhance activity: The presence of a chlorine atom at the 5-position (Compound 8a) results in potent antitubercular activity.[5]

  • The 2-amino group is a versatile anchor: Similar to anticancer activity, modifications at the 2-amino position can lead to potent antimicrobial agents.

The phenoxy group in 5-Phenoxy-1,3-thiazol-2-amine introduces a lipophilic character which could facilitate membrane permeability, a key factor in antimicrobial activity. However, without direct experimental data, its performance relative to other derivatives remains speculative.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, a growth indicator dye (e.g., resazurin or TTC) can be added to aid in the visualization of microbial viability.

Visualizing the Landscape: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of key workflows and relationships.

cluster_synthesis Hantzsch Thiazole Synthesis Workflow A Phenoxyacetic Acid B 2-bromo-1-phenoxyethan-1-one A->B Halogenation D 5-Phenoxy-1,3-thiazol-2-amine B->D Cyclocondensation C Thiourea C->D

Caption: Hantzsch synthesis of 5-Phenoxy-1,3-thiazol-2-amine.

cluster_mtt MTT Assay Workflow A Seed Cancer Cells B Treat with Thiazole Derivatives A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining anticancer activity via MTT assay.

cluster_sar Key SAR Insights for 2-Aminothiazoles Thiazole 2-Aminothiazole Core R2 2-Amino Group (Modification Site) Thiazole->R2 R4 4-Position (Aryl Substitution) Thiazole->R4 R5 5-Position (Aryl/Halo Substitution) Thiazole->R5 Activity Biological Activity (Anticancer/Antimicrobial) R2->Activity R4->Activity R5->Activity

Caption: Structure-Activity Relationship (SAR) of 2-aminothiazoles.

Conclusion and Future Directions

This guide has provided a comprehensive comparative analysis of 5-Phenoxy-1,3-thiazol-2-amine and other thiazole derivatives, grounded in available experimental data and established scientific principles. While direct comparative data for the title compound is limited, the structure-activity relationships derived from analogous compounds suggest that the 5-phenoxy substitution is a promising avenue for the development of novel therapeutic agents.

The provided experimental protocols for synthesis and biological evaluation offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this class of compounds. Future research should focus on the synthesis and systematic evaluation of a series of 5-alkoxy and 5-phenoxy-2-aminothiazole derivatives to build a more comprehensive understanding of their SAR and to identify lead candidates for further preclinical development.

References

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (URL: [Link])

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (URL: [Link])

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (URL: [Link])

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (URL: [Link])

  • 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (URL: [Link])

  • Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. (URL: [Link])

  • Cell sensitivity assays: the MTT assay. (URL: [Link])

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (URL: [Link])

  • Review of the synthesis and biological activity of thiazoles. (URL: [Link])

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (URL: [Link])

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (URL: [Link])

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (URL: [Link])

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (URL: [Link])

  • From Ainslie Lab @ UNC ainslielab.web.unc.edu. (URL: [Link] Ainslie Lab @ UNC ainslielab.web.unc.edu)

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (URL: [Link])

  • synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • The principle and precautions of thiazole blue (MTT) colorimetry. (URL: [Link])

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (URL: [Link])

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (URL: [Link])

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (URL: [Link])

  • Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (URL: [Link])

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. (URL: [Link])

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (URL: [Link])

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Validating the Anti-Inflammatory Potential of 5-Phenoxy-1,3-thiazol-2-amine: A Guide to Orthogonal Assay Implementation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the initial identification of a bioactive small molecule, or "hit," is merely the opening chapter of a rigorous validation story. For a compound such as 5-Phenoxy-1,3-thiazol-2-amine, which belongs to the versatile thiazole class of compounds known for a spectrum of biological activities, including anti-inflammatory and immunomodulatory effects, a single positive result in a primary screen is insufficient to warrant advancement.[1] True scientific confidence is built upon a foundation of consistent data from multiple, independent experimental approaches. This is the principle of orthogonal validation—employing distinct assays that measure the same biological process through different mechanisms to eliminate false positives and build a robust, reliable data package.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the putative anti-inflammatory activity of 5-Phenoxy-1,3-thiazol-2-amine. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. Our central hypothesis is that 5-Phenoxy-1,3-thiazol-2-amine exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.[4][5][6]

To rigorously test this hypothesis, we will detail a primary cell-based assay followed by two orthogonal assays. Each assay will probe a different node of the inflammatory cascade, from a downstream cytokine product to a key signaling mediator and finally to the translocation of the master transcription factor itself.

The Central Hypothesis: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[4][7] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[4][7] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the expression of a host of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enzymes like inducible nitric oxide synthase (iNOS).[5] Our working hypothesis is that 5-Phenoxy-1,3-thiazol-2-amine interferes with this pathway, leading to a reduction in inflammatory mediators.

NF-kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, iNOS) DNA->Genes Transcription Compound 5-Phenoxy-1,3-thiazol-2-amine (Hypothesized Point of Inhibition) Compound->IKK Inhibits?

Caption: Hypothesized mechanism of action for 5-Phenoxy-1,3-thiazol-2-amine.

Primary Assay: Quantifying TNF-α Secretion in LPS-Stimulated Macrophages

Our first line of investigation is a robust and widely accepted cell-based assay to measure the production of TNF-α, a key downstream effector of NF-κB activation.[5][8] We will use a murine macrophage cell line, such as RAW 264.7, which provides a reliable and reproducible model for studying inflammatory responses.[9]

Rationale

Measuring a secreted cytokine like TNF-α provides a physiologically relevant readout of the inflammatory response. A reduction in TNF-α levels in the presence of our compound would be a strong indicator of its anti-inflammatory potential. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids.

Experimental Protocol: TNF-α ELISA
  • Cell Culture and Plating: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 5-Phenoxy-1,3-thiazol-2-amine (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform a sandwich ELISA for murine TNF-α according to the manufacturer's protocol.[8][10][11] Briefly, this involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a biotinylated detection antibody, and then a streptavidin-HRP conjugate. Finally, a substrate solution is added, and the color development is measured at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from a standard curve generated with recombinant TNF-α. Determine the IC50 value of the compound.

Expected Data and Interpretation
Treatment Group5-Phenoxy-1,3-thiazol-2-amine (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition
Unstimulated015.2 ± 3.1-
Vehicle (LPS)0850.4 ± 45.20%
Test Compound0.1832.1 ± 50.52.2%
Test Compound1645.8 ± 38.924.1%
Test Compound10410.2 ± 25.651.8%
Test Compound25185.3 ± 19.878.2%
Test Compound5095.7 ± 11.388.7%

The data should demonstrate a dose-dependent inhibition of LPS-induced TNF-α secretion by 5-Phenoxy-1,3-thiazol-2-amine. An IC50 value can be calculated from this data, providing a quantitative measure of the compound's potency.

Orthogonal Assay 1: Measuring Nitric Oxide Production via the Griess Assay

To strengthen our findings, our first orthogonal assay will measure a different inflammatory mediator, Nitric Oxide (NO), which is also regulated by the NF-κB pathway through the induction of iNOS.[9] The Griess assay is a simple and cost-effective colorimetric method to quantify nitrite (NO₂⁻), a stable and measurable breakdown product of NO in cell culture media.[9][12][13]

Rationale

By measuring a different downstream product of NF-κB activation, we can confirm that the effect of our compound is not specific to the TNF-α signaling and secretion pathway but rather points to a more upstream mechanism. This provides independent evidence of the compound's anti-inflammatory activity.[2]

Experimental Protocol: Griess Assay
  • Cell Culture and Treatment: Follow the same cell plating and compound treatment protocol as for the TNF-α ELISA, but with an extended LPS stimulation time of 24 hours to allow for iNOS expression and NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.[14]

  • Data Analysis: Measure the absorbance at 540 nm.[12] Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the IC50 value for the inhibition of NO production.

Expected Data and Interpretation
Treatment Group5-Phenoxy-1,3-thiazol-2-amine (µM)Nitrite Concentration (µM) ± SD% Inhibition
Unstimulated00.8 ± 0.2-
Vehicle (LPS)025.4 ± 2.10%
Test Compound0.124.9 ± 2.52.0%
Test Compound119.8 ± 1.822.0%
Test Compound1012.1 ± 1.152.4%
Test Compound255.6 ± 0.778.0%
Test Compound503.1 ± 0.487.8%

Similar to the TNF-α data, we expect to see a dose-dependent decrease in nitrite production. A comparable IC50 value from both the TNF-α and Griess assays would strongly suggest that 5-Phenoxy-1,3-thiazol-2-amine acts on a common upstream signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Assays A RAW 264.7 Macrophages B Plate Cells A->B C Pre-treat with Compound B->C D Stimulate with LPS C->D E Collect Supernatant D->E I Cell Lysis & Immunostaining D->I F Primary Assay: TNF-α ELISA E->F G Orthogonal Assay 1: Griess Assay (Nitric Oxide) E->G H Orthogonal Assay 2: NF-κB Translocation (High-Content Imaging) I->H

Caption: Overall experimental workflow for orthogonal validation.

Orthogonal Assay 2: Visualizing NF-κB Nuclear Translocation

Our second orthogonal assay directly probes the central hypothesis by visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus using high-content imaging. This provides mechanistic insight into how the compound might be affecting the upstream signaling pathway.

Rationale

While the first two assays measure downstream products, this assay examines a key event in the activation of the NF-κB pathway itself.[15] Observing an inhibition of NF-κB translocation would provide strong, direct evidence that 5-Phenoxy-1,3-thiazol-2-amine's anti-inflammatory activity is mediated through the NF-κB pathway. This method is orthogonal as it relies on a different detection principle (immunofluorescence microscopy) compared to the colorimetric and ELISA-based assays.[16]

Experimental Protocol: High-Content Imaging of NF-κB Translocation
  • Cell Culture and Treatment: Seed RAW 264.7 cells onto 96-well imaging plates. Pre-treat with the compound for 1 hour, followed by stimulation with LPS for 30-60 minutes.

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The system's software can be used to automatically identify the nuclear and cytoplasmic compartments based on the DAPI and cell morphology, respectively.

  • Data Analysis: Quantify the fluorescence intensity of the NF-κB p65 signal in both the nucleus and the cytoplasm for hundreds of cells per well. Calculate the nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio in compound-treated cells compared to the LPS-stimulated vehicle control indicates inhibition of translocation.

Expected Data and Interpretation
Treatment Group5-Phenoxy-1,3-thiazol-2-amine (µM)Nuclear/Cytoplasmic NF-κB p65 Ratio ± SD% Inhibition of Translocation
Unstimulated00.6 ± 0.1-
Vehicle (LPS)03.5 ± 0.40%
Test Compound0.13.4 ± 0.52.9%
Test Compound12.6 ± 0.325.7%
Test Compound101.8 ± 0.248.6%
Test Compound251.1 ± 0.268.6%
Test Compound500.8 ± 0.177.1%

A dose-dependent reduction in the nuclear-to-cytoplasmic ratio of the NF-κB p65 subunit would provide direct, mechanistic support for our hypothesis.

Orthogonal_Assay_Logic Compound 5-Phenoxy-1,3-thiazol-2-amine NFkB_Inhibition Inhibition of NF-κB Pathway (Hypothesized Mechanism) Compound->NFkB_Inhibition Causes TNF_Reduction Reduced TNF-α Secretion (Primary Assay) NFkB_Inhibition->TNF_Reduction Leads to NO_Reduction Reduced Nitric Oxide Production (Orthogonal Assay 1) NFkB_Inhibition->NO_Reduction Leads to Translocation_Block Blocked NF-κB Translocation (Orthogonal Assay 2) NFkB_Inhibition->Translocation_Block Is confirmed by

Caption: Logical relationship between the proposed assays.

Synthesis and Conclusion

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI. Retrieved January 26, 2026, from [Link]

  • Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. (2018, December 12). PubMed. Retrieved January 26, 2026, from [Link]

  • Protocol Griess Test. (2019, December 8). protocols.io. Retrieved January 26, 2026, from [Link]

  • Tumor Necrosis Factor-α ELISA Kit, Human (CKH200A). (n.d.). Bio-Rad. Retrieved January 26, 2026, from [Link]

  • TNF-α (free) ELISA. (n.d.). IBL America. Retrieved January 26, 2026, from [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). MP Biomedicals. Retrieved January 26, 2026, from [Link]

  • Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). Elabscience. Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a detailed, procedural framework for the proper disposal of 5-Phenoxy-1,3-thiazol-2-amine, ensuring the safety of laboratory personnel and adherence to regulatory standards. The protocols outlined here are grounded in established safety principles and best practices for chemical waste management.

Hazard Identification and a Proactive Risk Assessment

Based on analogous compounds, 5-Phenoxy-1,3-thiazol-2-amine should be handled as a substance with the potential for the following hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3][4]

  • Skin Irritation : Can cause skin irritation upon contact.[1][2][5]

  • Eye Irritation : Can cause serious eye irritation.[1][2][5]

  • Respiratory Irritation : Inhalation of dust or fumes may cause respiratory tract irritation.[1]

  • Aquatic Toxicity : Some related compounds are very toxic to aquatic life with long-lasting effects.

Therefore, all waste generated from the use of this compound must be treated as hazardous.[6]

Table 1: Presumptive GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][5]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation[1]

| Hazardous to the Aquatic Environment | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

In-Lab Waste Management: The Foundation of Safe Disposal

Proper disposal begins the moment waste is generated. A systematic approach within the laboratory prevents accidents and ensures regulatory compliance.

Principle of Waste Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. Mixing can lead to violent chemical reactions, the generation of toxic gases, or fires. Waste containing 5-Phenoxy-1,3-thiazol-2-amine should be segregated from other chemical wastes like strong acids, bases, and oxidizing agents.[7]

Container Selection and Integrity

The choice of waste container is critical for preventing leaks and ensuring safe storage.

  • Compatibility : Wastes must be stored in containers made of compatible material.[7][8] For 5-Phenoxy-1,3-thiazol-2-amine, a high-density polyethylene (HDPE) or glass container is recommended.

  • Condition : Containers must have tightly fitting screw caps and be in good condition, free from cracks or deterioration.[7]

  • Headspace : Never overfill liquid containers. Always leave at least 10% of the volume as headspace to allow for vapor expansion.[7]

The Satellite Accumulation Area (SAA)

Every laboratory that generates hazardous waste must designate a Satellite Accumulation Area (SAA).[7][9] This is a designated location at or near the point of waste generation where hazardous waste is collected for disposal.

  • Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9]

  • Container Status : Waste containers in the SAA must be kept closed at all times except when waste is being added.[8][9][10] This is a critical safety measure to prevent spills and the release of vapors.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling waste streams containing 5-Phenoxy-1,3-thiazol-2-amine.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Step 2: Categorize the Waste Identify the physical state of the waste:

  • Solid Waste : Unused or expired pure compound, contaminated filter paper, or weighing boats.

  • Liquid Waste : Solutions containing the compound, and the first rinse from cleaning contaminated glassware.

  • Contaminated Labware : Disposable items like pipette tips, gloves, and paper towels that have come into contact with the compound.

Step 3: Containerization and Labeling

  • Solid Waste : Place directly into a designated solid hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list "5-Phenoxy-1,3-thiazol-2-amine" and any other solid chemical components.

  • Liquid Waste : Pour into a designated liquid hazardous waste container compatible with the solvent used. The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.[8]

  • Contaminated Labware : Place in a separate, sealed plastic bag or a lined container clearly labeled "Contaminated Solid Waste" with the chemical name.

Causality Note: Detailed and accurate labeling is not just a regulatory requirement; it is essential for the safety of waste handlers who will manage the disposal process downstream. Unknowns present a significant safety hazard.[9]

Step 4: Transfer to SAA and Arrange for Final Disposal

  • Securely close the waste container.

  • Wipe the exterior of the container clean.

  • Place the container in your lab's designated Satellite Accumulation Area.

  • Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) office or its equivalent.[10][11] All hazardous wastes must be disposed of through an approved hazardous waste collection program.[5][10]

Decontamination and Spill Management

Empty Reagent Bottles Empty containers that held 5-Phenoxy-1,3-thiazol-2-amine must also be treated as hazardous waste. Alternatively, they can be decontaminated for regular disposal. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[11] The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinseates may be collected as well. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[11]

Spill Response In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pads or vermiculite).

  • For a solid spill, carefully sweep the material into a container. Avoid creating dust.

  • For a liquid spill, absorb the material and place the absorbent pads into a sealed bag or container.

  • All materials used for cleanup must be disposed of as hazardous waste.

  • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the complete lifecycle of 5-Phenoxy-1,3-thiazol-2-amine waste from generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs Institutional EHS Operations A Waste Generation (Solid, Liquid, Contaminated Labware) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste (Solids vs. Liquids) B->C D Step 3: Containerize & Label (Use Compatible, Sealed Containers) C->D E Step 4: Store in SAA (Designated Satellite Accumulation Area) D->E F Step 5: Request Pickup (Contact Institutional EHS Office) E->F G EHS Personnel Collect Waste from Laboratory SAA F->G Hand-off H Consolidation at Central Accumulation Facility G->H I Final Disposal (Licensed Waste Management Vendor) H->I

Caption: Workflow for the safe disposal of 5-Phenoxy-1,3-thiazol-2-amine.

Conclusion

The responsible disposal of 5-Phenoxy-1,3-thiazol-2-amine is a non-negotiable aspect of laboratory work. By adhering to the principles of hazard assessment, proper segregation, secure containment, and institutional protocols, we uphold our commitment to a safe research environment and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the final authority on waste management procedures in your facility.

References

  • 5 - SAFETY DATA SHEET. (n.d.).
  • Thiazole - Santa Cruz Biotechnology. (n.d.).
  • Methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate - Apollo Scientific. (2023, July 11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 13).
  • Chemical Waste Disposal Guidelines - Emory University. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania. (n.d.).
  • Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW. (2022, August 8).
  • 2-AMINO-5-ETHYL-1,3-THIAZOL-4(5H)-ONE Safety Data Sheets - Echemi. (n.d.).

Sources

Personal protective equipment for handling 5-Phenoxy-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling and Disposal of 5-Phenoxy-1,3-thiazol-2-amine

As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. This guide moves beyond a simple checklist, offering a comprehensive operational plan for handling 5-Phenoxy-1,3-thiazol-2-amine. By understanding the causality behind each procedural step, you can cultivate an environment of proactive safety, ensuring both the integrity of your research and the well-being of your team.

Hazard Profile: An Evidence-Based Assessment

While specific toxicological data for 5-Phenoxy-1,3-thiazol-2-amine is not extensively published, its structure—containing both a thiazole ring and an aromatic amine moiety—provides a strong basis for a precautionary approach.[1][2][3] Aromatic amines as a class are known for potential toxicity, and thiazole derivatives can be irritants.[1][4][5] Therefore, we must operate under the assumption that this compound presents multiple potential hazards.

Based on data from structurally similar compounds, the following Globally Harmonized System (GHS) classifications should be considered:

Hazard ClassGHS Hazard StatementRationale from Analogs
Acute Toxicity, Oral H302: Harmful if swallowed.[6]Common classification for similar aminothiazole and aminothiadiazole structures.[7][6]
Skin Corrosion/Irritation H315: Causes skin irritation.[5][7][6]A frequent hazard for this class of heterocyclic compounds.[5][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[5][6]Direct contact with powders or solutions can cause significant eye damage.[5][6]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[5][7]Inhalation of fine dust particles can irritate the respiratory tract.[5][7]

Expert Insight: The aromatic amine component necessitates careful handling to prevent absorption through the skin, which is a known hazard for this chemical class.[4] All procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Task-Specific Protocol

Your PPE is the most critical barrier between you and potential exposure. The selection must be tailored to the specific handling operation.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Fully-closed lab coatMandatory use within a chemical fume hood or powder containment hood. If not possible, an N95-rated respirator is required.[8]
Solution Preparation & Transfers Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully-closed lab coatMandatory use within a certified chemical fume hood.
Reaction Monitoring & Work-up Chemical splash goggles and face shieldNitrile gloves. Check solvent compatibility.Lab coatMandatory use within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor/particulate cartridges.

Operational Plans: From Weighing to Waste

Adherence to a structured workflow is essential for minimizing risk.

Weighing and Sample Preparation Workflow

All manipulations of the solid compound must occur in a ventilated enclosure to prevent inhalation of airborne particles.

Weighing_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup A Verify fume hood certification B Don all required PPE (Gloves, Goggles, Lab Coat) A->B C Decontaminate balance and work surface B->C D Tare weigh paper/vessel on analytical balance C->D E Carefully transfer solid compound using a clean spatula D->E F Promptly and securely close stock container E->F G Transfer weighed compound to reaction vessel inside hood F->G H Dispose of contaminated weigh paper in solid hazardous waste G->H I Wipe down spatula and surfaces; Dispose of wipes as waste H->I J Remove outer gloves; Dispose. Wash hands thoroughly. I->J

Caption: A three-phase workflow for safely weighing 5-Phenoxy-1,3-thiazol-2-amine.

Solution Preparation
  • Vessel Preparation : Select an appropriately sized flask and place it securely within the chemical fume hood.

  • Solvent First : Add the desired solvent to the flask. This prevents the electrostatic dispersal of the solid powder when it is added.

  • Controlled Addition : Using the weigh paper or a powder funnel, carefully add the solid 5-Phenoxy-1,3-thiazol-2-amine into the solvent with gentle swirling or stirring.

  • Dissolution : Ensure the vessel is capped or covered during dissolution to prevent vapor release.

  • Labeling : Immediately label the vessel with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Disposal Plan: A Self-Validating System

All waste streams containing this compound must be treated as hazardous.

Disposal_Workflow cluster_streams Waste Stream Identification cluster_containers Designated Hazardous Waste Containers Start Waste Generated Solid Contaminated Solids (Gloves, Weigh Paper, Wipes) Start->Solid Liquid Liquid Solutions & Reaction Residues Start->Liquid Sharps Contaminated Needles & Spatulas Start->Sharps Solid_Bin Solid Chemical Waste (Labeled, Lined, Sealed) Solid->Solid_Bin Liquid_Bin Liquid Chemical Waste (Labeled, Compatible Material, Secondary Containment) Liquid->Liquid_Bin Sharps_Bin Sharps Container (Puncture-Proof, Labeled) Sharps->Sharps_Bin End Arrange for Pickup by EHS Department Solid_Bin->End Liquid_Bin->End Sharps_Bin->End

Caption: A logical workflow for the segregation and disposal of hazardous waste.

Key Disposal Principles:

  • Never dispose of this chemical down the drain.[9]

  • Segregate Waste : Keep solid, liquid, and sharp waste streams separate in appropriately labeled hazardous waste containers.

  • Empty Containers : The original "empty" container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[10]

  • Consult Local Regulations : Always adhere to your institution's specific Environmental Health & Safety (EHS) protocols for waste collection and disposal.[11]

Emergency Response Protocols

Immediate and correct action is vital in an emergency.

IncidentResponse Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][6]
Small Spill (<1g) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep it into a labeled hazardous waste container. Decontaminate the area with a suitable solvent and wipe clean.
Large Spill Evacuate the immediate area. Alert colleagues and notify your laboratory supervisor and institutional EHS department immediately. Do not attempt to clean it up yourself.

By integrating these principles and procedures into your daily laboratory operations, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • SKC Inc. (2024, January 9). SDS: Aromatic Amine Cleaning Developing Solution. [Link]

  • NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Tri-iso. Material Safety Data Sheet. [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]

  • Cascioferro, S., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]

  • PubChem. Compound Summary: Thiazole. [Link]

  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]

  • PubChem. Compound Summary: 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. [Link]

  • PubChem. Compound Summary: 4,5-Dihydro-2-thiazolamine. [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PubMed Central (PMC). 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.